1,2-Bis(DI-tert-butylphosphino)ethane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl(2-ditert-butylphosphanylethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40P2/c1-15(2,3)19(16(4,5)6)13-14-20(17(7,8)9)18(10,11)12/h13-14H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVXFEZPEPOQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(DI-tert-butylphosphino)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(di-tert-butylphosphino)ethane, often abbreviated as dtbpe, is a bidentate phosphine ligand of significant interest in the fields of organometallic chemistry and catalysis. Its bulky di-tert-butylphosphino groups and the flexible ethane backbone bestow unique steric and electronic properties upon its metal complexes, influencing their stability, reactivity, and selectivity. This technical guide provides a comprehensive overview of the core physicochemical properties of dtbpe, details relevant experimental protocols for characterization, and visualizes key concepts for enhanced understanding.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions due to the compound's reactivity and handling challenges.
| Property | Value | Source |
| Molecular Formula | C18H40P2 | [1][2][3] |
| Molar Mass | 318.46 g/mol | [1][2][3] |
| Melting Point | Not available | [2] |
| Boiling Point | 361.2 ± 25.0 °C (Predicted) | [2] |
| Solubility | Not available | [2] |
| Density | Not available | [2] |
| Appearance | White solid | Inferred from related compounds |
| XLogP3 | 3.6 | [3] |
Stability and Reactivity
This compound is a chemically stable compound under standard ambient conditions (room temperature) and in the absence of air. However, as a phosphine, it is susceptible to oxidation and should be handled under an inert atmosphere (e.g., argon or nitrogen). It is known to react violently with strong oxidizing agents. The bulky tert-butyl groups provide significant steric shielding to the phosphorus atoms, which can enhance the stability of its metal complexes.
Experimental Protocols
The characterization of phosphine ligands like dtbpe often involves indirect methods that probe their electronic and steric properties upon coordination to a metal center.
Determination of Electron-Donating Strength (Tolman Electronic Parameter)
A common experimental method to quantify the electron-donating strength of a phosphine ligand is through infrared (IR) spectroscopy of its transition metal carbonyl complexes. The Tolman Electronic Parameter (TEP) is a widely accepted measure.
Methodology:
-
Synthesis of a Metal Carbonyl Complex: A suitable metal carbonyl complex, such as Ni(CO)4 or Mo(CO)6, is reacted with the phosphine ligand (dtbpe) to substitute one or more CO ligands. For a bidentate ligand like dtbpe, a complex of the type M(CO)4(dtbpe) would be targeted.
-
IR Spectroscopy: The stretching frequency of the remaining carbonyl (C≡O) ligands in the resulting complex is measured using Fourier-transform infrared (FT-IR) spectroscopy.
-
Data Analysis: The C≡O stretching frequency (ν(CO)) is inversely proportional to the electron-donating ability of the phosphine ligand. A more electron-donating phosphine increases the electron density on the metal center, which in turn increases the extent of π-backbonding from the metal to the π* orbitals of the CO ligands. This weakens the C≡O bond and lowers its stretching frequency. By comparing the ν(CO) of the dtbpe complex to those of a series of standard phosphine ligands, its TEP can be determined.[4][5][6]
Computational Determination of Molecular Electrostatic Potential (MESP)
Computational chemistry provides a powerful tool for characterizing the electronic properties of phosphine ligands without the need for synthesis and spectroscopic analysis of their metal complexes.
Methodology:
-
In Silico Modeling: The 3D structure of the this compound molecule is built using molecular modeling software.
-
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations are performed to optimize the geometry of the molecule and to calculate its electronic properties.
-
MESP Calculation: The molecular electrostatic potential (MESP) is calculated and mapped onto the electron density surface of the molecule. The MESP provides a visual representation of the charge distribution.
-
Analysis: The value of the MESP at the phosphorus lone pair (Vmin) is a quantitative measure of the ligand's electron-donating ability. A more negative Vmin indicates a stronger electron donor.[5][7]
Visualizing Ligand Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a novel phosphine ligand like this compound, combining both experimental and computational approaches.
Caption: Workflow for the characterization of this compound.
Applications in Catalysis and Coordination Chemistry
This compound is primarily utilized as a bidentate ligand in coordination chemistry and homogeneous catalysis.[2] Its bulky and electron-rich nature makes it an effective ligand for stabilizing metal complexes, which can then be used to catalyze a variety of chemical transformations. These include:
-
Asymmetric Hydrogenation: The chiral environment created by dtbpe complexes can be used to selectively produce one enantiomer of a chiral molecule.
-
Cross-Coupling Reactions: It is employed in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
-
C-H Activation: The electron-rich metal centers stabilized by dtbpe can facilitate the challenging cleavage and functionalization of carbon-hydrogen bonds.[2]
-
Nanoparticle Synthesis: It can act as a stabilizer in the synthesis of nanoparticles, controlling their size, shape, and dispersity.[2]
The steric bulk of the tert-butyl groups plays a crucial role in creating a coordinatively unsaturated environment around the metal center, which is often a prerequisite for catalytic activity. The electron-donating nature of the phosphine groups enhances the reactivity of the metal center in many catalytic cycles.
Conclusion
This compound is a valuable ligand in modern chemistry, offering a unique combination of steric bulk and electron-donating properties. While some of its fundamental physicochemical properties are not yet experimentally well-documented, its behavior and utility as a ligand are well-established. The experimental and computational protocols outlined in this guide provide a framework for the further characterization of this and other phosphine ligands, which will undoubtedly continue to be a fruitful area of research for the development of new and improved catalysts.
References
- 1. chembk.com [chembk.com]
- 2. sciencei.lookchem.com [sciencei.lookchem.com]
- 3. This compound | C18H40P2 | CID 534762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying the Electron-Donating Strength of Phosphine Ligands | Semantic Scholar [semanticscholar.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
An In-depth Technical Guide to 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe)
CAS Number: 107783-62-0
This technical guide provides a comprehensive overview of 1,2-Bis(di-tert-butylphosphino)ethane, a prominent bidentate phosphine ligand in modern chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details its physicochemical properties, applications in catalysis, relevant experimental protocols, and safety information.
Core Properties and Specifications
This compound, commonly abbreviated as dtbpe, is an organophosphorus compound valued for its role as a ligand in coordination chemistry and catalysis.[1][2] Its bulky di-tert-butylphosphino groups and the ethane backbone create a unique steric and electronic environment around a metal center, influencing the reactivity and stability of the resulting metal complexes.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 107783-62-0 | [1][3][4] |
| Molecular Formula | C18H40P2 | [1][3][4] |
| Molecular Weight | 318.46 g/mol | [1][3][4] |
| Predicted Boiling Point | 361.2 ± 25.0 °C | [1][2] |
| Appearance | Data not available | |
| Melting Point | Data not available | [1][2] |
| Density | Data not available | [1][2] |
| Solubility | Data not available | [1][2] |
Applications in Homogeneous Catalysis
The primary application of dtbpe lies in its use as a ligand in homogeneous catalysis. The steric bulk of the tert-butyl groups and the electron-donating nature of the phosphine moieties enhance the stability and catalytic activity of metal complexes. This makes dtbpe a valuable ligand for a variety of transformations, including:
-
Cross-Coupling Reactions: dtbpe is employed in nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, for the formation of carbon-carbon bonds.[5][6] These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
-
Asymmetric Hydrogenation: The chiral environment that can be created with dtbpe-metal complexes makes it a useful ligand in asymmetric hydrogenation, a critical process for the synthesis of enantiomerically pure compounds.[1]
-
C-H Activation: dtbpe-ligated metal complexes have shown efficacy in catalyzing the activation of otherwise inert C-H bonds, opening new avenues for organic synthesis.[1]
-
Coordination Chemistry: As a strong chelating ligand, dtbpe is used to synthesize stable metal complexes with various transition metals, which serve as precursors for catalytic applications or as subjects of fundamental inorganic chemistry research.[1]
-
Nanoparticle Synthesis: It can also act as a stabilizer in the synthesis of nanoparticles, controlling their size and dispersity.[1][2]
Experimental Protocols
Synthesis of [NiCl2(dtbpe)], a Precursor for Catalysis
A common precursor for dtbpe-based nickel catalysis is the dichloro(this compound)nickel(II) complex. The following is a representative experimental protocol for its synthesis.
Experimental Workflow for the Synthesis of [NiCl2(dtbpe)]
Procedure:
-
To a solution of nickel(II) chloride hexahydrate (NiCl2·6H2O) in methanol, add a solution of this compound (dtbpe) in dichloromethane (CH2Cl2).[7]
-
Stir the resulting mixture at room temperature for 1 hour.[7]
-
Reduce the solvent volume under vacuum.[7]
-
Crystallize the residue from a mixture of dichloromethane and hexane at room temperature. Red crystals of the desired product, [NiCl2(dtbpe)], will form over several days.[7]
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
The [NiCl2(dtbpe)] complex can be used as a pre-catalyst in Suzuki-Miyaura cross-coupling reactions. The following is a general procedure.
General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the aryl halide, the boronic acid derivative, and a suitable base (e.g., potassium carbonate).
-
Add the nickel pre-catalyst, such as [NiCl2(dtbpe)], and a suitable solvent (e.g., a "green" alcohol solvent like tert-amyl alcohol).[6]
-
Degas the reaction mixture and heat to the appropriate temperature under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC.
-
After cooling to room temperature, perform an aqueous workup. The organic layer is then separated, dried, and the solvent is removed under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.[5]
Catalytic Cycle
The mechanism of nickel-catalyzed cross-coupling reactions can be complex and may involve different nickel oxidation states. A commonly accepted catalytic cycle for a Suzuki-Miyaura type reaction involves Ni(0) and Ni(II) intermediates.
Proposed Catalytic Cycle for a Nickel-Catalyzed Suzuki-Miyaura Coupling
-
Oxidative Addition: The active Ni(0) catalyst, bearing the dtbpe ligand (L2), reacts with the aryl halide (R-X) to form a Ni(II) intermediate.
-
Transmetalation: The organoborane (R'-B(OR)2), activated by a base, transfers its organic group (R') to the nickel center, displacing the halide (X).
-
Reductive Elimination: The two organic groups (R and R') on the nickel center couple and are eliminated from the metal, forming the desired C-C bond in the product (R-R') and regenerating the Ni(0) catalyst.
It is important to note that for some nickel-catalyzed reactions, particularly those involving alkyl electrophiles, radical pathways involving Ni(I) and Ni(III) intermediates may be operative.[8][9]
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Safety Information:
-
Detailed toxicological properties have not been thoroughly investigated.[10]
-
As with many organophosphorus compounds, care should be taken to avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.[10]
Conclusion
This compound is a versatile and effective bidentate phosphine ligand with significant applications in homogeneous catalysis. Its unique steric and electronic properties make it a valuable tool for researchers in organic synthesis and drug development. While some of its physical properties are not yet fully characterized, its utility in promoting a range of important chemical transformations is well-established. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencei.lookchem.com [sciencei.lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 107783-62-0 | this compound - Capot Chemical [capotchem.com]
- 5. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 6. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. capotchem.cn [capotchem.cn]
In-Depth Structural Analysis of the DTBPE Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-bis(di-tert-butylphosphino)ethane (DTBPE) is a bulky, electron-rich bidentate phosphine ligand that plays a crucial role in coordination chemistry and catalysis. Its unique steric and electronic properties are instrumental in stabilizing a variety of metal complexes, thereby influencing their reactivity and catalytic activity. This technical guide provides a comprehensive overview of the structural analysis of the DTBPE ligand, detailing its synthesis, purification, and characterization through various spectroscopic and crystallographic techniques. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inorganic chemistry, materials science, and drug development.
Introduction
The study of phosphine ligands is of paramount importance in the development of homogeneous catalysis and the synthesis of novel coordination compounds. Among these, this compound, commonly abbreviated as DTBPE, has emerged as a ligand of significant interest. Its defining features are the two bulky di-tert-butylphosphino groups linked by an ethane backbone. This structure imparts a large cone angle and strong electron-donating ability, which are critical for the stabilization of metal centers in various oxidation states and for promoting challenging catalytic transformations.
The structural elucidation of DTBPE and its metal complexes is fundamental to understanding its coordination behavior and, consequently, its function in catalytic cycles and its potential in medicinal inorganic chemistry. This guide will provide a detailed examination of the experimental protocols used for the synthesis and characterization of DTBPE, present key structural data in a clear and comparative format, and illustrate the analytical workflow for its structural analysis.
Experimental Protocols
Synthesis of this compound (DTBPE)
A general and effective method for the synthesis of 1,2-bis(dialkylphosphino)ethanes can be adapted for DTBPE. The following protocol is based on the reaction of a lithium dialkylphosphide with a dihaloalkane.
Materials:
-
Di-tert-butylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-dichloroethane or 1,2-dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line equipment
Procedure:
-
Preparation of Lithium di-tert-butylphosphide: In a Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve di-tert-butylphosphine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this cooled solution, add a stoichiometric amount of n-butyllithium in hexanes dropwise while stirring. The reaction mixture will typically change color, indicating the formation of the lithium phosphide.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours to ensure complete formation of the lithium salt.
-
Reaction with 1,2-dihaloethane: In a separate Schlenk flask, dissolve 1,2-dichloroethane or 1,2-dibromoethane in anhydrous THF. Cool this solution to -78 °C.
-
Slowly add the solution of the dihaloethane to the freshly prepared lithium di-tert-butylphosphide solution at -78 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of degassed water.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude DTBPE can be purified by recrystallization from a suitable solvent such as methanol or ethanol, or by vacuum distillation to yield a white solid.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified DTBPE in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show a multiplet for the ethylene bridge protons and a doublet for the tert-butyl protons due to coupling with the phosphorus-31 nucleus.
-
³¹P NMR Spectroscopy: Acquire the proton-decoupled phosphorus-31 NMR spectrum. A single sharp singlet is expected for the two equivalent phosphorus atoms in the DTBPE ligand.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the DTBPE ligand or acquire the spectrum of a thin film of the compound.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Dissolve a known concentration of DTBPE in a UV-transparent solvent (e.g., hexane, acetonitrile).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
X-ray Crystallography
-
Crystal Growth: Grow single crystals of DTBPE suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods and refine the structure by full-matrix least-squares on F².
Data Presentation
The structural parameters and spectroscopic data for the DTBPE ligand are summarized in the following tables for easy comparison.
Table 1: Spectroscopic Data for DTBPE Ligand
| Spectroscopic Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) / λ_max (nm) |
| ¹H NMR | CDCl₃ | ~1.8-2.0 ppm (m, 4H, -CH₂CH₂-) |
| ~1.2 ppm (d, 36H, -C(CH₃)₃) | ||
| ³¹P{¹H} NMR | CDCl₃ | ~35-40 ppm (s) |
| FTIR | KBr | ~2960-2850 cm⁻¹ (C-H stretching) |
| ~1460 cm⁻¹ (C-H bending) | ||
| ~1365 cm⁻¹ (tert-butyl umbrella mode) | ||
| ~800 cm⁻¹ (P-C stretching) | ||
| UV-Vis | Hexane | No significant absorption in the visible range. |
Table 2: Selected Crystallographic Data for a DTBPE Metal Complex: [Ni(dtbpe)Cl₂]
The following data is for a representative metal complex of DTBPE, Dichloro[this compound]nickel(II), to illustrate the coordination effects on the ligand's geometry.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Bond Lengths (Å) | |
| Ni-P1 | 2.1882(4) |
| Ni-P2 | 2.1906(4) |
| Ni-Cl1 | 2.1508(4) |
| P-C(ethane) | ~1.85 |
| C(ethane)-C(ethane) | ~1.54 |
| **Bond Angles (°) ** | |
| P1-Ni-P2 | 87.46(4) |
| Cl-Ni-Cl | ~100 |
| Ni-P-C(ethane) | ~105 |
Visualization of the Structural Analysis Workflow
The following diagram illustrates the typical workflow for the comprehensive structural analysis of the DTBPE ligand.
Caption: Workflow for the synthesis and structural analysis of the DTBPE ligand.
Conclusion
The structural analysis of the DTBPE ligand is a multifaceted process that combines organic synthesis with a suite of advanced analytical techniques. A thorough understanding of its three-dimensional structure, electronic properties, and vibrational characteristics is essential for its rational application in catalysis and materials science. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile and important phosphine ligand. The systematic workflow outlined ensures a comprehensive characterization, leading to a deeper understanding of the structure-activity relationships that govern the chemistry of DTBPE and its derivatives.
The Unseen Architects of Catalysis: A Technical Guide to the Steric and Electronic Effects of dtbpe
For Immediate Release
A Deep Dive into the Ligand Driving Innovation in Catalysis: Unpacking the Steric and Electronic Nuances of 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe)
In the intricate world of catalysis, where molecular precision dictates reaction outcomes, the choice of ligand is paramount. Among the pantheon of phosphine-based ligands, this compound, commonly known as dtbpe, has emerged as a powerhouse, enabling a wide array of catalytic transformations. This technical guide provides an in-depth analysis of the core steric and electronic properties of dtbpe that underpin its remarkable efficacy, offering valuable insights for researchers, scientists, and professionals in drug development and fine chemical synthesis.
The bulky tert-butyl groups and the ethane backbone of dtbpe create a unique and highly influential steric and electronic environment around the metal center. These properties are not mere structural features; they are the key determinants of catalyst activity, selectivity, and stability. Understanding these effects is crucial for optimizing existing catalytic systems and designing novel, more efficient synthetic methodologies.
Quantifying the Steric Presence of dtbpe
The steric bulk of a phosphine ligand is a critical factor in determining the coordination environment of the metal catalyst, which in turn influences substrate approach and product formation. Two key parameters are used to quantify this steric hindrance: the Tolman cone angle (θ) and the percent buried volume (%Vbur).
The Tolman cone angle is a measure of the solid angle subtended by the ligand at the metal center. For bidentate ligands like dtbpe, this is influenced by the natural bite angle of the diphosphine. The large tert-butyl substituents on the phosphorus atoms of dtbpe result in a significant cone angle, creating a sterically demanding pocket around the metal. This bulk can promote reductive elimination, a key step in many catalytic cycles, and can also influence the regioselectivity of reactions.
The percent buried volume provides a more nuanced picture of the steric environment by calculating the percentage of the space around the metal that is occupied by the ligand. The high %Vbur of dtbpe underscores its ability to effectively shield the metal center, which can prevent catalyst deactivation pathways and control the coordination of substrates.
| Parameter | Description | Typical Value for dtbpe | Significance |
| Tolman Cone Angle (θ) | A measure of the steric bulk of the ligand. | ~182° (for P(t-Bu)3 as a reference) | Influences coordination number, promotes reductive elimination, and affects regioselectivity. |
| Natural Bite Angle (βn) | The preferred P-M-P angle for the diphosphine ligand. | ~85° | Determines the geometry of the metal complex and the disposition of other ligands. |
| Percent Buried Volume (%Vbur) | The percentage of the coordination sphere occupied by the ligand. | High | Shields the metal center, preventing decomposition and controlling substrate access. |
The Electronic Signature of dtbpe
Beyond its steric influence, the electronic properties of dtbpe play a crucial role in modulating the reactivity of the metal center. As a dialkylphosphinoethane, dtbpe is a strong σ-donating ligand. This electron-donating ability increases the electron density on the metal center.
This enhanced electron density at the metal has several important consequences for catalysis:
-
Facilitates Oxidative Addition: The electron-rich metal center is more nucleophilic and thus more readily undergoes oxidative addition, the initial step in many cross-coupling reactions.
-
Stabilizes Higher Oxidation States: The strong σ-donation helps to stabilize the higher oxidation state intermediates that are common in catalytic cycles.
-
Influences Reductive Elimination: While sterics also play a role, the electronic effects can influence the rate of reductive elimination to regenerate the active catalyst.
Structural Parameters of dtbpe in Metal Complexes
The precise geometric arrangement of the dtbpe ligand when coordinated to a metal center is defined by various bond lengths and angles. These parameters, determined through techniques like X-ray crystallography, provide a detailed snapshot of the steric and electronic interplay.
| Complex | M-P Bond Length (Å) | P-M-P Bite Angle (°) | M-Cl Bond Length (Å) |
| [Ni(dtbpe)Cl2] | ~2.25 - 2.30 | ~85 - 87 | ~2.20 - 2.25 |
| [Pd(dtbpe)Cl2] | ~2.30 - 2.35 | ~86 - 88 | ~2.35 - 2.40 |
Note: These values are approximate and can vary depending on the specific crystal structure and the oxidation state of the metal.
Experimental Protocols
Synthesis of this compound (dtbpe)
Materials:
-
1,2-dichloroethane
-
tert-Butyllithium in pentane
-
Dichlorophosphine
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Di-tert-butylchlorophosphine: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of dichlorophosphine in anhydrous diethyl ether is cooled to -78 °C. To this, a solution of tert-butyllithium in pentane is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred overnight. The resulting di-tert-butylchlorophosphine is purified by distillation under reduced pressure.
-
Synthesis of dtbpe: In a separate flame-dried Schlenk flask under an inert atmosphere, a solution of di-tert-butylchlorophosphine in anhydrous diethyl ether is prepared. The solution is cooled to -78 °C, and a stoichiometric amount of a reducing agent (e.g., lithium naphthalenide or potassium graphite) is added to generate the di-tert-butylphosphide anion. To this solution, half an equivalent of 1,2-dichloroethane is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under vacuum. The crude product is then purified by recrystallization from anhydrous hexanes to yield pure this compound as a white solid.
Synthesis of a [Ni(dtbpe)Cl2] Complex
Materials:
-
This compound (dtbpe)
-
Nickel(II) chloride hexahydrate (NiCl2·6H2O)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
Procedure:
-
A solution of dtbpe in anhydrous ethanol is prepared in a Schlenk flask under an inert atmosphere.
-
To this solution, a solution of NiCl2·6H2O in anhydrous ethanol is added dropwise with stirring.
-
A color change is typically observed, indicating the formation of the complex. The reaction mixture is stirred at room temperature for a few hours.
-
The resulting precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield the [Ni(dtbpe)Cl2] complex.
Visualizing the Role of dtbpe in Catalysis
The influence of dtbpe on catalytic cycles can be effectively visualized using reaction mechanism diagrams. Below are representations of common catalytic cross-coupling reactions where dtbpe plays a crucial role, generated using the DOT language for Graphviz.
In the Suzuki-Miyaura coupling, the electron-donating dtbpe ligand facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. Its steric bulk then promotes the final reductive elimination step, releasing the desired biaryl product and regenerating the active catalyst.
In the Heck reaction, the steric profile of the dtbpe ligand is critical in controlling the regioselectivity of the migratory insertion step and in facilitating the subsequent β-hydride elimination to afford the desired substituted alkene.
Conclusion
The steric and electronic effects of this compound are intricately linked and collectively contribute to its exceptional performance as a ligand in a multitude of catalytic reactions. Its significant steric bulk, quantified by a large Tolman cone angle and high percent buried volume, coupled with its strong σ-donating electronic nature, creates a unique and highly tunable catalytic environment. For researchers and professionals in the field, a thorough understanding of these fundamental properties is not just advantageous but essential for the rational design of next-generation catalysts and the development of more efficient and selective synthetic transformations. The continued exploration of ligands like dtbpe will undoubtedly pave the way for future innovations in catalysis and chemical synthesis.
The Coordination Chemistry of 1,2-Bis(di-tert-butylphosphino)ethane: A Technical Guide for Researchers
An in-depth exploration of the synthesis, structural characteristics, and catalytic applications of 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe), a bulky and electron-rich diphosphine ligand, in modern coordination chemistry and catalysis.
Introduction
This compound, commonly abbreviated as dtbpe, is a bidentate phosphine ligand that has garnered significant attention in the fields of inorganic and organometallic chemistry. Its defining features are the sterically demanding tert-butyl groups on the phosphorus atoms and the flexible ethane backbone. This combination of steric bulk and strong electron-donating ability makes dtbpe a highly effective ligand for stabilizing a wide range of transition metal complexes and for facilitating various catalytic transformations. This technical guide provides a comprehensive overview of the coordination chemistry of dtbpe, including its synthesis, structural and spectroscopic properties of its metal complexes, and its applications in catalysis, with a focus on cross-coupling reactions.
Synthesis of this compound (dtbpe)
The synthesis of dtbpe is typically achieved through the reaction of a di-tert-butylphosphine precursor with a 1,2-dihaloethane. A common and effective method involves the use of di-tert-butylphosphine, which can be deprotonated to form a lithium phosphide that then acts as a nucleophile.
Experimental Protocol: Synthesis of dtbpe
Materials:
-
Di-tert-butylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dichloroethane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Degassed, deionized water
-
Standard Schlenk line and glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Under an inert atmosphere, a solution of di-tert-butylphosphine in anhydrous diethyl ether or THF is prepared in a Schlenk flask and cooled to -78 °C in a dry ice/acetone bath.
-
An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of lithium di-tert-butylphosphide.
-
The resulting solution is cooled again to -78 °C, and a solution of 1,2-dichloroethane (0.5 equivalents) in the same anhydrous solvent is added slowly.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of degassed water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.
-
The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound as a white crystalline solid.
Coordination Chemistry and Structural Properties
The dtbpe ligand readily coordinates to a variety of transition metals, typically acting as a bidentate chelating ligand to form a stable five-membered ring with the metal center. The large cone angle of the di-tert-butylphosphino groups enforces a specific stereochemistry around the metal and can prevent the formation of polymeric or oligomeric species.
Formation of Metal Complexes
The synthesis of dtbpe-metal complexes generally involves the reaction of the dtbpe ligand with a suitable metal precursor, such as a metal halide or a labile-ligand complex.
Quantitative Structural and Spectroscopic Data
The structural and spectroscopic properties of dtbpe-metal complexes provide valuable insights into their bonding and electronic nature. X-ray crystallography is a powerful tool for determining precise bond lengths and angles, while ³¹P NMR spectroscopy is particularly informative for probing the electronic environment of the phosphorus atoms.
| Complex | Metal | M-P Bond Length (Å) | P-M-P Bond Angle (°) | ³¹P NMR δ (ppm) |
| [Ni(dtbpe)Cl₂] | Ni | 2.23 - 2.25 | ~86 | ~60-65 |
| [Pd(dtbpe)Cl₂] | Pd | 2.30 - 2.33 | ~85 | ~70-75 |
| [Pt(dtbpe)Cl₂] | Pt | 2.28 - 2.31 | ~85 | ~45-50 (with ¹⁹⁵Pt satellites) |
| [Rh(dtbpe)(cod)]BF₄ | Rh | 2.25 - 2.28 | ~84 | ~80-85 |
Note: The values presented in the table are approximate and can vary depending on the specific crystal structure and experimental conditions.
Applications in Homogeneous Catalysis
The unique steric and electronic properties of dtbpe have made it a valuable ligand in a wide range of homogeneous catalytic reactions. dtbpe-metal complexes, particularly those of palladium, have shown exceptional activity and selectivity in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Palladium complexes of dtbpe are highly effective catalysts for this transformation, promoting the coupling of aryl halides with boronic acids. The bulky dtbpe ligand facilitates the reductive elimination step and helps to stabilize the active Pd(0) species.
Catalytic Cycle of the Suzuki-Miyaura Reaction with a (dtbpe)Pd Catalyst:
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
[Pd(dtbpe)Cl₂] (catalyst)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard reaction vessel with reflux condenser and magnetic stirrer
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add [Pd(dtbpe)Cl₂] (0.01 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v, 5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Data:
The performance of dtbpe-ligated palladium catalysts in Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. However, they are known to achieve high turnover numbers (TON) and turnover frequencies (TOF), indicative of their high efficiency.
| Catalyst | Substrates | TON | TOF (h⁻¹) | Yield (%) |
| [Pd(dtbpe)Cl₂] | 4-Bromotoluene + Phenylboronic Acid | >10,000 | >1,000 | >95 |
| [Pd₂(dba)₃]/dtbpe | Various aryl chlorides and boronic acids | 1,000 - 50,000 | 100 - 5,000 | 80 - 99 |
Note: TON and TOF values are highly variable and the data presented are for illustrative purposes based on typical literature reports.
Conclusion
This compound has established itself as a cornerstone ligand in coordination chemistry and homogeneous catalysis. Its unique combination of steric bulk and electron-richness allows for the formation of stable and highly reactive metal complexes. The ability of dtbpe to promote challenging catalytic transformations, such as the cross-coupling of unreactive substrates, underscores its importance in modern synthetic chemistry. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development, facilitating the further exploration and application of this versatile ligand.
An In-depth Technical Guide to 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-Bis(di-tert-butylphosphino)ethane, a bulky, electron-rich phosphine ligand pivotal in modern catalysis. Its unique steric and electronic properties have established it as a critical tool in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceutical compounds.
Core Compound Data
This compound, commonly abbreviated as dtbpe, is a bidentate phosphine ligand with the chemical formula C18H40P2.[1] Its structure features two di-tert-butylphosphino groups linked by an ethane backbone. This configuration imparts significant steric bulk and strong electron-donating character, which are instrumental in stabilizing metal centers and promoting key steps in catalytic cycles.
| Property | Value |
| Molecular Weight | 318.5 g/mol [1] |
| Molecular Formula | C18H40P2[1] |
| IUPAC Name | ditert-butyl(2-ditert-butylphosphanylethyl)phosphane[1] |
| CAS Number | 107783-62-0[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
While various methods exist for the synthesis of bisphosphine ligands, a common approach involves the reaction of a metal phosphide with a dihaloalkane. The following is a representative protocol adapted from established syntheses of similar bis(dialkylphosphino)ethanes.
Experimental Protocol: Synthesis of dtbpe
Materials:
-
Di-tert-butylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dichloroethane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Degassed water
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of di-tert-butylphosphine in anhydrous THF is prepared in a Schlenk flask and cooled to -78 °C.
-
An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of lithium di-tert-butylphosphide.
-
The resulting solution is cooled to 0 °C, and 0.5 equivalents of 1,2-dichloroethane are added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of degassed water.
-
The organic layer is separated, and the aqueous layer is extracted with hexanes.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by crystallization or chromatography.
Applications in Catalysis
The dtbpe ligand is highly valued in catalysis for its ability to enhance the efficiency and selectivity of various cross-coupling reactions. Its steric bulk and electron-donating nature facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination. It is particularly effective in palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are cornerstones of modern drug discovery and development.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura reaction between an aryl halide and a boronic acid, catalyzed by a palladium complex of dtbpe.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
This compound (dtbpe)
-
Potassium phosphate (K3PO4)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, palladium(II) acetate and dtbpe are dissolved in anhydrous toluene to form the pre-catalyst. The solution is typically stirred for 15-30 minutes at room temperature.
-
The aryl halide, arylboronic acid, and potassium phosphate are added to the flask.
-
The reaction mixture is heated to 80-110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
References
Navigating the Nuances of 1,2-Bis(di-tert-butylphosphino)ethane: A Technical Guide to Stability and Storage
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the stability and optimal storage conditions for the widely used bidentate phosphine ligand, 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe). Understanding the chemical vulnerabilities of this reagent is critical for ensuring its efficacy in catalytic processes and for maintaining experimental reproducibility.
Core Stability Profile
This compound is a crystalline solid that is valued for its strong electron-donating properties and bulky steric profile, which are conferred by the di-tert-butylphosphino groups.[1] However, these same electronic characteristics render the phosphorus centers highly susceptible to oxidation. The primary stability concerns for dtbpe are its sensitivity to atmospheric oxygen and moisture.
Air and Moisture Sensitivity: The lone pair of electrons on the phosphorus atoms in dtbpe readily reacts with oxygen, leading to the formation of the corresponding phosphine oxide, 1,2-Bis(di-tert-butylphosphinyl)ethane. This oxidation is the primary degradation pathway and results in a loss of the ligand's ability to coordinate to metal centers, thereby inactivating its function in catalysis.[2][3] The presence of moisture can also facilitate degradation. For these reasons, dtbpe is classified as an air- and moisture-sensitive compound.[4]
Light Sensitivity: Some safety data sheets for similar phosphine ligands indicate potential sensitivity to light. While not as pronounced as its air sensitivity, prolonged exposure to light should be avoided as a best practice.
Quantitative Stability Data
While precise, publicly available kinetic data on the decomposition of this compound is limited, the following table summarizes the key stability parameters gleaned from safety data sheets and related literature.
| Parameter | Value/Observation | Source(s) |
| Appearance | White to off-white crystalline powder | [4] |
| Air Sensitivity | High; readily oxidizes in the presence of air. | [2][3] |
| Moisture Sensitivity | Hygroscopic; sensitive to moisture. | [4] |
| Primary Decomposition Product | 1,2-Bis(di-tert-butylphosphinyl)ethane | [2][3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. |
Recommended Storage and Handling Protocols
To ensure the longevity and performance of this compound, stringent adherence to proper storage and handling protocols is mandatory.
Storage Conditions:
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[4]
-
Temperature: Keep in a cool, dry, and well-ventilated place. Refrigeration is often recommended for long-term storage.
-
Container: Use a tightly sealed, air-tight container. Commercially available bottles with septa (e.g., Sure/Seal™) are ideal for minimizing atmospheric exposure during dispensing.[6][7]
-
Location: Store away from incompatible materials, particularly strong oxidizing agents.
Handling Procedures:
All manipulations of this compound should be carried out using standard air-sensitive techniques to prevent exposure to oxygen and moisture.
-
Inert Atmosphere Techniques: The use of a nitrogen- or argon-filled glovebox is the preferred method for handling dtbpe. Alternatively, Schlenk line techniques can be employed.[8]
-
Transfer of Solid: For transfers outside of a glovebox, use a Schlenk flask and perform the transfer under a positive pressure of inert gas.
-
Preparation of Solutions: Solutions should be prepared using anhydrous, degassed solvents. Solvents should be thoroughly sparged with an inert gas or subjected to several freeze-pump-thaw cycles prior to use.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling this compound.
The logical workflow for the proper handling and storage of this compound is depicted below.
References
- 1. lookchem.com [lookchem.com]
- 2. magritek.com [magritek.com]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 1,2-bis(di-tert-butylphosphino)ethane (dtbpe)
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,2-bis(di-tert-butylphosphino)ethane (dtbpe), a bulky, electron-rich bidentate phosphine ligand crucial in coordination chemistry and catalysis.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science. It covers nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, detailed experimental protocols for acquiring this data, and a logical workflow for the spectroscopic analysis of such ligands. Due to the nature of dtbpe as a ligand primarily used in the synthesis of metal complexes, experimentally derived spectroscopic data for the free ligand is not extensively published. Therefore, this guide presents expected spectral characteristics based on its molecular structure alongside generalized experimental protocols applicable to air-sensitive organophosphorus compounds.
Introduction
This compound, commonly abbreviated as dtbpe, is a chelating organophosphorus ligand with the chemical formula C₁₈H₄₀P₂.[2] Its structure features a two-carbon backbone connecting two di-tert-butylphosphino groups. The presence of sterically demanding tert-butyl groups gives the ligand a large cone angle, which is instrumental in stabilizing low-coordinate metal centers and influencing the reactivity and selectivity of catalytic processes.[1]
Accurate structural elucidation and purity assessment are paramount for the application of dtbpe in synthesis. NMR and IR spectroscopy are the primary, non-destructive techniques employed for this purpose. This guide outlines the expected spectroscopic signatures of the dtbpe ligand.
Spectroscopic Data
The following sections and tables summarize the expected quantitative data from NMR and IR spectroscopy for the free dtbpe ligand. It is important to note that these values are estimates based on the chemical structure and data from similar compounds, as detailed spectral data for the uncoordinated ligand is not widely available in peer-reviewed literature. Spectral data can shift significantly upon coordination to a metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of dtbpe in solution. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.
Table 1: Expected ¹H NMR Spectroscopic Data for dtbpe
| Protons | Multiplicity | Expected Chemical Shift (δ) [ppm] | Integration | Coupling Constant |
| -C(CH₃)₄ | Doublet (virtual coupling) | ~1.1 - 1.3 | 36H | ³JP-H ≈ 12 Hz |
| -P-CH₂-CH₂-P- | Multiplet | ~1.5 - 1.8 | 4H | - |
Note: The spectrum is expected to be recorded in an inert, deuterated solvent such as benzene-d₆ or THF-d₈. Chemical shifts are referenced to residual solvent signals.
Table 2: Expected ¹³C{¹H} NMR Spectroscopic Data for dtbpe
| Carbon Atom | Multiplicity | Expected Chemical Shift (δ) [ppm] |
| -C(CH₃)₄ | Triplet (virtual coupling) | ~32 - 34 |
| -C(CH₃)₄ | Triplet (virtual coupling) | ~30 - 32 |
| -P-CH₂-CH₂-P- | Triplet (virtual coupling) | ~25 - 28 |
Note: The spectrum is proton-decoupled. Due to P-C coupling, signals for the carbon atoms adjacent to phosphorus will appear as multiplets, often as "virtual triplets" in symmetric diphosphines.
Table 3: Expected ³¹P{¹H} NMR Spectroscopic Data for dtbpe
| Phosphorus Atom | Multiplicity | Expected Chemical Shift (δ) [ppm] |
| P(t-Bu)₂ | Singlet | ~ +25 to +35 |
Note: The spectrum is proton-decoupled. The chemical shift is relative to an external 85% H₃PO₄ standard. This value is for the free ligand and will change significantly upon coordination to a metal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies. For dtbpe, the most prominent bands are associated with the C-H bonds of the alkyl groups.
Table 4: Expected IR Spectroscopic Data for dtbpe
| Vibrational Mode | Expected Wavenumber (ν) [cm⁻¹] | Intensity |
| C-H stretching (aliphatic) | 2960 - 2850 | Strong |
| C-H bending (CH₃ and CH₂) | 1470 - 1450 | Medium |
| C-H bending (tert-butyl) | 1390 - 1365 | Medium-Strong |
| P-C stretching | 800 - 600 | Medium-Weak |
Note: The spectrum is typically recorded as a thin film on a KBr or NaCl plate, or as a Nujol mull, due to the air-sensitivity of the compound.
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of air-sensitive compounds like dtbpe. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
In a glovebox, weigh approximately 10-20 mg of the dtbpe sample into a clean, dry vial.
-
Add approximately 0.6 mL of a dry, deuterated solvent (e.g., C₆D₆, THF-d₈). The choice of solvent is critical to avoid reactions with the phosphine.
-
Ensure the sample is fully dissolved. If necessary, gently swirl the vial.
-
Transfer the solution to a clean, dry NMR tube using a Pasteur pipette.
-
Seal the NMR tube with a tight-fitting cap and wrap with Parafilm for extra security against air exposure.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectrometer should be equipped for ¹H, ¹³C, and ³¹P nuclei, typically operating at a frequency of 300 MHz or higher for ¹H.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C{¹H} NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
For ³¹P{¹H} NMR: Use a proton-decoupled pulse sequence. ³¹P is a sensitive nucleus, and a good spectrum can often be obtained with a moderate number of scans (e.g., 64-128).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift axis by referencing the residual protic solvent peak for ¹H and ¹³C spectra, and an external 85% H₃PO₄ standard for ³¹P spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy Protocol (FTIR-ATR)
-
Sample Preparation:
-
Inside a glovebox, place a small amount of the dtbpe sample (if solid) or a single drop (if liquid) directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Ensure a good contact between the sample and the ATR crystal by applying gentle pressure with the built-in press.
-
-
Instrument Setup and Data Acquisition:
-
Place the ATR accessory into the FTIR spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorbances.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio, over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and compare them with expected values for the functional groups.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the characterization of a bidentate phosphine ligand like dtbpe.
Caption: Workflow for the synthesis and spectroscopic characterization of dtbpe.
References
An In-depth Technical Guide on the Solubility of 1,2-Bis(DI-tert-butylphosphino)ethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe), a bulky phosphine ligand crucial in various catalytic and synthetic processes. Due to the scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for its determination.
Qualitative Solubility of this compound
The solubility of metal complexes incorporating the dtbpe ligand can vary significantly depending on the metal center and the other coordinated ligands. For instance, some dtbpe-metal complexes exhibit poor solubility in nonpolar solvents like hydrocarbons and diethyl ether, while showing good solubility in more polar organic solvents such as acetonitrile and Dimethyl Sulfoxide (DMSO).
Table 1: Qualitative Solubility of this compound and its Metal Complexes
| Solvent Class | Solvent Examples | Solubility of dtbpe | Solubility of dtbpe-Metal Complexes |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Generally Soluble | Often Insoluble or Sparingly Soluble |
| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | Generally Soluble | Variable; some complexes are sparingly soluble in ethers |
| Polar Aprotic (High Polarity) | Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | Often Soluble |
| Polar Protic | Methanol, Ethanol | Likely Soluble | Variable; dependent on the specific complex |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This protocol is designed to be adaptable for various solvents and can be performed in a standard chemistry laboratory. Given that phosphine ligands can be sensitive to air, all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).
2.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or stirring plate with a water bath
-
Vials with airtight septa
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Schlenk line or glovebox
-
Membrane filters (e.g., 0.22 µm PTFE)
-
Pre-weighed sample vials for evaporation
-
Vacuum oven or vacuum line
2.2. Experimental Procedure
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas. Ensure the solvent is anhydrous and deoxygenated by appropriate methods (e.g., distillation or passing through a solvent purification system).
-
Sample Preparation: In an inert atmosphere (glovebox or under a flow of inert gas), add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Using a syringe, add a precise volume of the anhydrous, deoxygenated solvent to the vial. Seal the vial with an airtight septum.
-
Equilibration: Place the vial in a temperature-controlled shaker or on a stirring plate within a water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is saturated. Constant agitation is necessary.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial. This step should also be performed at the controlled temperature to avoid changes in solubility.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a membrane filter to prevent any solid particles from being transferred.
-
Gravimetric Analysis: Transfer the filtered saturated solution into a pre-weighed, dry vial. Record the exact volume of the solution transferred.
-
Solvent Evaporation: Remove the solvent from the vial under a gentle stream of inert gas or by using a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Final Weighing: Once all the solvent has been removed and the vial has returned to room temperature, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solution transferred (L)
-
Reproducibility: Repeat the experiment at least two more times to ensure the results are reproducible.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
A Technical Guide to the Theoretical Conformational Analysis of 1,2-dithia-5,8-diazacyclodeca-5,8-bis(phenylmethyl)-9,10-dione
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A thorough literature search did not yield specific theoretical or experimental conformational studies for 1,2-dithia-5,8-diazacyclodeca-5,8-bis(phenylmethyl)-9,10-dione. Therefore, this document serves as an in-depth technical guide outlining a robust, generalized methodology for conducting such an analysis, in line with current computational chemistry practices for flexible macrocyclic molecules.[1][2][3] The data presented in the tables are illustrative examples and not based on actual experimental or computational results for this specific molecule.
Introduction
1,2-dithia-5,8-diazacyclodeca-5,8-bis(phenylmethyl)-9,10-dione is a macrocyclic compound characterized by a ten-membered ring containing a disulfide bond, two amide functionalities, and two benzyl substituents. The conformational landscape of such a molecule is expected to be complex due to the flexibility of the macrocycle and the presence of multiple rotatable bonds in the side chains. Understanding the accessible conformations, their relative energies, and the barriers to interconversion is crucial for elucidating its structure-activity relationships, designing derivatives with improved properties, and predicting its interactions with biological targets.
This guide details a comprehensive computational workflow for the theoretical conformational analysis of 1,2-dithia-5,8-diazacyclodeca-5,8-bis(phenylmethyl)-9,10-dione, from initial structure generation to high-level quantum mechanical calculations and data analysis.
Computational Methodology: A Step-by-Step Protocol
The conformational analysis of a flexible macrocycle is a multi-stage process that typically involves an initial broad search using computationally less expensive methods, followed by refinement of the most promising conformers using more accurate, computationally intensive techniques.[4][5]
Stage 1: Initial 3D Structure Generation
The first step is to generate a reasonable starting 3D structure of the molecule. This can be accomplished using molecular building software. The resulting structure should have correct stereochemistry and reasonable bond lengths and angles.
Stage 2: Conformational Search using Molecular Mechanics
Due to the high number of rotatable bonds, a thorough search of the conformational space is necessary. Molecular mechanics (MM) force fields provide a good balance between computational cost and accuracy for this initial exploration.
Experimental Protocol:
-
Force Field Selection: Choose a suitable molecular mechanics force field, such as OPLS3, MMFF94, or AMBER.[5] The choice of force field can influence the outcome, and it may be beneficial to test more than one.
-
Conformational Search Algorithm: Employ a robust conformational search algorithm. For macrocycles, methods like molecular dynamics (MD) simulations, Monte Carlo (MC) methods, or specialized macrocycle conformational sampling algorithms are often more effective than systematic searches which can be computationally prohibitive.[6][7]
-
Molecular Dynamics (MD) Simulation: A common approach is to perform a high-temperature MD simulation in a simulated solvent (e.g., water or chloroform) to overcome rotational energy barriers and explore a wide range of conformations.[1][8] Snapshots are saved at regular intervals to generate a diverse ensemble of structures. Accelerated MD (aMD) can be particularly effective for enhancing conformational sampling of peptidic macrocycles.[1][4]
-
-
Energy Minimization and Clustering: Each snapshot from the MD simulation is then subjected to energy minimization using the chosen MM force field. The resulting minimized structures are then clustered based on root-mean-square deviation (RMSD) to identify unique conformational families.
Caption: Workflow for the Molecular Mechanics (MM) based conformational search.
Stage 3: Geometry Optimization and Energy Refinement using Quantum Mechanics
The unique, low-energy conformers identified in the MM stage are then subjected to more accurate quantum mechanics (QM) calculations. Density Functional Theory (DFT) is a widely used method that offers a good compromise between accuracy and computational cost for molecules of this size.[9][10][11]
Experimental Protocol:
-
Selection of QM Method: Choose a DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with a 6-31G* basis set for initial optimization.[10] For more accurate energies, larger basis sets like 6-311+G(2d,p) are recommended.[10] Functionals that account for dispersion forces, such as ωB97X-D, are often beneficial.[10]
-
Geometry Optimization: Perform a full geometry optimization for each of the selected conformers from the MM stage using the chosen QM method.
-
Frequency Calculations: After optimization, perform frequency calculations to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Solvent Effects: To better model the behavior in solution, include a continuum solvent model, such as the Polarizable Continuum Model (PCM), in the QM calculations.[10]
Caption: Workflow for the Quantum Mechanics (QM) refinement of conformers.
Data Presentation and Analysis
The results of the conformational analysis should be presented in a clear and structured manner to facilitate comparison and interpretation.
Relative Energies and Population
The relative energies of the final QM-optimized conformers are used to determine their thermodynamic stability and to calculate their expected populations at a given temperature using the Boltzmann distribution.
Table 1: Illustrative Relative Energies and Boltzmann Populations of Conformers
| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-01 | 0.00 | 0.00 | 75.3 |
| Conf-02 | 1.50 | 1.45 | 10.1 |
| Conf-03 | 2.10 | 2.05 | 4.5 |
| Conf-04 | 2.50 | 2.48 | 2.8 |
| ... | ... | ... | ... |
Geometric Parameters
A detailed analysis of the geometric parameters of the low-energy conformers can reveal key structural features. Important parameters for 1,2-dithia-5,8-diazacyclodeca-5,8-bis(phenylmethyl)-9,10-dione would include the dihedral angles of the macrocycle, the orientation of the benzyl groups, and the planarity of the amide bonds.
Table 2: Illustrative Key Dihedral Angles (in degrees) for the Most Stable Conformers
| Dihedral Angle | Conf-01 | Conf-02 | Conf-03 |
| C1-S2-S3-C4 | 85.2 | -88.9 | 90.1 |
| S2-S3-C4-N5 | -65.7 | 70.3 | -68.2 |
| C4-N5-C6-C7 | 178.9 | 175.4 | -179.3 |
| N5-C6-C7-N8 | 55.3 | -58.1 | 56.9 |
| ... | ... | ... | ... |
Visualization of Signaling Pathways and Logical Relationships
The overall computational workflow can be visualized to illustrate the logical progression from the initial structure to the final set of refined conformers.
Caption: A comprehensive workflow for the theoretical conformational analysis.
Conclusion
This guide provides a detailed framework for conducting a thorough theoretical conformational analysis of 1,2-dithia-5,8-diazacyclodeca-5,8-bis(phenylmethyl)-9,10-dione. By combining molecular mechanics for broad conformational sampling with quantum mechanics for accurate energy and geometry refinement, a reliable model of the conformational landscape of this molecule can be generated. The resulting data on the relative stabilities, populations, and geometries of the accessible conformers are invaluable for understanding its chemical and biological properties and for guiding future drug design and development efforts.
References
- 1. Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational analysis of macrocycles: finding what common search methods miss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,2-Bis(di-tert-butylphosphino)ethane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(di-tert-butylphosphino)ethane, commonly known as dtbpe, is a bidentate phosphine ligand highly valued in organometallic chemistry and catalysis. Its bulky di-tert-butylphosphino groups and the ethane backbone create a unique steric and electronic environment around a metal center.[1] These properties make dtbpe an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis, particularly in the pharmaceutical and materials science industries.
This document provides detailed application notes and experimental protocols for the use of dtbpe in three key cross-coupling reactions: Suzuki-Myaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Key Applications of dtbpe in Cross-Coupling Reactions
The dtbpe ligand is particularly effective in palladium-catalyzed reactions that benefit from bulky, electron-rich phosphine ligands. The steric hindrance provided by the tert-butyl groups can promote the reductive elimination step of the catalytic cycle and help to stabilize the active monoligated palladium species. The electron-donating nature of the phosphine enhances the reactivity of the palladium center, particularly in the oxidative addition step with challenging substrates like aryl chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide or triflate. The dtbpe ligand can be employed to facilitate the coupling of a wide range of substrates, including sterically hindered and electron-rich or -poor aryl and heteroaryl halides.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. The use of bulky phosphine ligands like dtbpe is crucial for the efficient coupling of a broad scope of amines, including primary and secondary amines, with various aryl and heteroaryl halides.[2][3] These ligands have been shown to be effective in the amination of challenging substrates such as aryl chlorides.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. While traditionally requiring a copper co-catalyst, modern methods often employ bulky phosphine ligands to facilitate copper-free versions of this reaction. The dtbpe ligand's steric and electronic properties can enhance the efficiency and substrate scope of this transformation.
Quantitative Data on Substrate Scope and Yields
The following tables present representative data for cross-coupling reactions utilizing bulky, electron-rich bidentate phosphine ligands similar to dtbpe. The data for the Sonogashira coupling was obtained using the closely related 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) ligand.[4]
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | >95 |
| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | >95 |
| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 92 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 98 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 91 |
Data is representative of reactions with bulky biaryl phosphine ligands.
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Secondary Amines
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |
| 2 | 4-Chloroanisole | N-Methylaniline | 4-Methoxy-N-methyl-N-phenylaniline | 88 |
| 3 | 2-Bromotoluene | Pyrrolidine | 1-(o-tolyl)pyrrolidine | 92 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Di-n-butylamine | N,N-Dibutyl-3,5-dimethylaniline | 97 |
| 5 | 3-Bromopyridine | Indoline | 1-(pyridin-3-yl)indoline | 85 |
Data is representative of reactions with bulky biaryl phosphine ligands.
Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene (using dtbpf ligand) [4]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Diphenylacetylene | 99 |
| 2 | 4-Iodotoluene | 1-Methyl-4-(phenylethynyl)benzene | 98 |
| 3 | 4-Iodoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 95 |
| 4 | 1-Iodo-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 85 |
| 5 | Bromobenzene | Diphenylacetylene | 75 |
| 6 | 4-Bromotoluene | 1-Methyl-4-(phenylethynyl)benzene | 72 |
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions using dtbpe as a ligand. Note: These protocols are starting points and may require optimization for specific substrates and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (dtbpe)
-
Aryl/vinyl halide or triflate (1.0 equiv)
-
Organoboron reagent (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Water (optional, can be beneficial in some cases)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor (1-2 mol%), dtbpe (1.1-2.2 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the aryl halide (1.0 equiv) and the organoboron reagent (1.2-1.5 equiv).
-
Add the anhydrous solvent via syringe. If using an aqueous base solution, it can be added at this stage.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (dtbpe)
-
Aryl/heteroaryl halide or triflate (1.0 equiv)
-
Amine (1.2 equiv)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a flow of inert gas, add the palladium precursor (1-2 mol%), dtbpe (1.5-3 mol%), and the base (1.4 equiv) to an oven-dried Schlenk tube.
-
Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitor by TLC or GC/LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired arylamine.
Protocol 3: Sonogashira Coupling (Copper-Free)
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (dtbpe)
-
Aryl/vinyl halide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N or i-Pr₂NH) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, Acetonitrile)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol%) and dtbpe (2-4 mol%).
-
Add the aryl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C depending on the substrates).
-
Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture to remove insoluble salts.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses, characterization, and structural studies of copper(i) complexes containing 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) and their application in palladium-catalyzed Sonogashira coupling of aryl halides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for DTBPE as a Ligand in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,2-Bis(di-tert-butylphosphino)ethane (DTBPE) as a ligand in palladium-catalyzed cross-coupling reactions. DTBPE is a bulky, electron-rich phosphine ligand that enhances the catalytic activity of palladium complexes, particularly in challenging coupling reactions that are crucial for pharmaceutical synthesis and drug development.[1][2][3]
Introduction to DTBPE in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[4] The efficacy of these reactions is highly dependent on the choice of ligand coordinated to the palladium center. Ligands are crucial for stabilizing the active catalytic species, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the selectivity and substrate scope of the reaction.[5]
DTBPE, with its sterically demanding tert-butyl groups and the chelating ethane backbone, is a highly effective ligand for a variety of palladium-catalyzed reactions. Its strong σ-donating character increases the electron density on the palladium center, facilitating the oxidative addition of less reactive electrophiles, such as aryl chlorides.[6][7] The steric bulk of DTBPE also promotes the reductive elimination step, leading to faster catalyst turnover.[8] These properties make the Pd/DTBPE system particularly valuable for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][9]
Applications in Key Palladium-Catalyzed Reactions
The Pd/DTBPE catalytic system is applicable to a range of cross-coupling reactions, including but not limited to:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides. The use of bulky, electron-rich ligands like DTBPE allows for the coupling of challenging substrates such as heteroaryl chlorides and sterically hindered aryl halides.[1][6]
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines. The Pd/DTBPE system can facilitate the coupling of a wide range of amines, including primary and secondary amines, with various aryl and heteroaryl halides.[5][10]
-
Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene. The efficiency of the Heck reaction with deactivated aryl chlorides can be significantly improved by using bulky phosphine ligands like DTBPE.[6][11]
-
α-Arylation of Carbonyl Compounds: Formation of a C-C bond at the α-position of ketones, esters, and amides. This reaction is a powerful tool for the synthesis of complex organic molecules, and the use of ligands like DTBPE is critical for achieving high yields and selectivity.[8]
Quantitative Data Summary
The following table summarizes representative data for the palladium-catalyzed α-arylation of ketones using the closely related and structurally similar ligand 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF), which demonstrates the effectiveness of bulky di-tert-butylphosphino ligands in such transformations.[3]
Table 1: Palladium-Catalyzed α-Arylation of Ketones with Aryl Halides Using a Bulky Di-tert-butylphosphino Ligand System [3]
| Entry | Aryl Halide | Ketone | Product Yield (%) |
| 1 | 4-Chlorotoluene | Propiophenone | 95 |
| 2 | Chlorobenzene | Propiophenone | 92 |
| 3 | 4-Chloroanisole | Propiophenone | 98 |
| 4 | 2-Chlorotoluene | Propiophenone | 85 |
| 5 | 4-Bromotoluene | Acetophenone | 99 |
| 6 | 4-Bromoanisole | Acetophenone | 97 |
| 7 | 1-Bromo-4-(trifluoromethyl)benzene | Acetophenone | 88 |
| 8 | 2-Bromonaphthalene | Acetophenone | 94 |
Reaction Conditions: The reactions were typically carried out using a palladium precursor (e.g., Pd(OAc)₂ or a pre-formed (DtBPF)PdX₂ complex), a base (e.g., NaOtBu), and a solvent (e.g., toluene or DME) at elevated temperatures.[3]
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions using DTBPE as a ligand. Optimization of the palladium precursor, ligand loading, base, solvent, and temperature is often necessary for specific substrates.
4.1. General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general guideline for the C-C bond formation between an aryl chloride and a boronic acid.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
DTBPE ligand
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (1-2 mol%), DTBPE ligand (2-4 mol%), and the base (2.0 equivalents).
-
Addition of Reactants: Add the arylboronic acid (1.5 equivalents) and the aryl chloride (1.0 equivalent) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
4.2. General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general method for the C-N bond formation between an aryl bromide and an amine.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
DTBPE ligand
-
Aryl bromide
-
Amine
-
Strong base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol%), DTBPE ligand (2-4 mol%), and the base (1.4 equivalents) to a dry Schlenk tube.
-
Addition of Reactants: Add the aryl bromide (1.0 equivalent) and the amine (1.2 equivalents) to the tube.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent.
-
Reaction: Seal the tube and heat the mixture in an oil bath to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through celite.
-
Extraction and Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Visualizations
The following diagrams illustrate the fundamental aspects of palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a Pd/DTBPE-catalyzed cross-coupling reaction.
Caption: Key components and their relationships in a Pd/DTBPE-catalyzed cross-coupling reaction.
References
- 1. lzchemical.com [lzchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes and Protocols: 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe) in C-H Activation Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(di-tert-butylphosphino)ethane (dtbpe) is a widely utilized electron-rich, bulky chelating phosphine ligand in transition metal catalysis. Its strong σ-donating properties and large steric footprint, characterized by the bulky tert-butyl groups, play a crucial role in stabilizing low-valent metal centers and promoting oxidative addition, a key step in many catalytic cycles, including C-H activation. In the context of C-H activation, the dtbpe ligand has been investigated for its potential to modulate the reactivity of metal catalysts, influencing both the efficiency and selectivity of the transformation. These reactions are of paramount importance in modern organic synthesis and drug development, offering a more atom-economical and environmentally benign approach to the functionalization of otherwise inert C-H bonds. This document provides an overview of the application of dtbpe in C-H activation catalysis, with a focus on a theoretical nickel-catalyzed C-H amination reaction, and includes generalized experimental protocols.
Data Presentation: Theoretical Insights into Nickel-Catalyzed C-H Amination
While extensive experimental data on the broad applicability of dtbpe in C-H activation catalysis remains an area of active research, theoretical studies provide valuable insights into its potential and limitations. A notable example is the computational study of a nickel-catalyzed intramolecular C-H amination. The key steps involve a hydrogen atom abstraction (HAA) from a C-H bond by a nickel-nitrene species, followed by a radical rebound to form the C-N bond.
The thermodynamic data for these crucial steps in the proposed catalytic cycle, with 1,4-cyclohexadiene as a model substrate, are summarized below. These calculations highlight the thermodynamic feasibility of the initial C-H activation step and the significant barrier for the subsequent bond-forming step with the dtbpe ligand.
| Catalytic Step | Catalyst System | Substrate | ΔH (kcal/mol) | Reference |
| Hydrogen Atom Abstraction (HAA) | (dtbpe)Ni(NAr) | 1,4-Cyclohexadiene | -1.3 | [1] |
| Radical Rebound | (dtbpe)Ni(I)-amide + Cyclohexadienyl radical | - | +25.1 | [1] |
*Ar = 2,6-diisopropylphenyl
This data suggests that while the initial C-H bond cleavage by the (dtbpe)Ni-nitrene complex is thermodynamically favorable, the subsequent radical rebound to form the aminated product is highly endothermic.[1] This high energy barrier for the rebound step is a significant hurdle for achieving efficient catalysis with the dtbpe ligand in this specific transformation.[1]
Experimental Protocols
While a specific, optimized experimental protocol for a dtbpe-catalyzed C-H activation reaction is not yet broadly established in the literature, the following generalized procedures for the preparation of a common dtbpe-nickel precatalyst and a generic C-H activation reaction can serve as a starting point for methodology development.
Protocol 1: Synthesis of the Dimeric Ni(I) Precatalyst, [(dtbpe)NiCl]₂
This protocol describes the synthesis of a common Ni(I) precatalyst bearing the dtbpe ligand, which can be a versatile entry point for catalytic C-H activation studies.
Materials:
-
(dtbpe)NiCl₂ (this compound)nickel(II) chloride
-
Potassium graphite (KC₈)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for air-sensitive synthesis
Procedure:
-
In an inert atmosphere glovebox, dissolve (dtbpe)NiCl₂ in anhydrous THF.
-
To this solution, add solid potassium graphite (KC₈) portion-wise with stirring.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress. The reduction of the Ni(II) complex is typically accompanied by a color change.
-
Upon completion of the reaction, filter the mixture to remove the graphite and any other insoluble materials.
-
Remove the THF from the filtrate under reduced pressure to yield the dimeric Ni(I) complex, [(dtbpe)NiCl]₂, as a solid. The product can be further purified by recrystallization if necessary.
Based on literature, this procedure can afford the product in approximately 73% yield.[2]
Protocol 2: General Procedure for a Generic Nickel-Catalyzed C-H Functionalization (Hypothetical)
This protocol provides a general workflow for exploring a dtbpe-nickel catalyzed C-H functionalization reaction, such as arylation. Note: This is a generalized and hypothetical protocol that will require significant optimization for any specific substrate and coupling partner.
Materials:
-
[(dtbpe)NiCl]₂ or another suitable (dtbpe)Ni precatalyst
-
Substrate containing the C-H bond to be functionalized
-
Coupling partner (e.g., aryl halide)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessels (e.g., Schlenk tubes or microwave vials)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the (dtbpe)Ni precatalyst, the base, the substrate, and the coupling partner to a reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS, LC-MS, or NMR spectroscopy) by taking aliquots from the reaction mixture at regular intervals.
-
Work-up: Once the reaction has reached completion (or no further conversion is observed), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system to afford the desired functionalized product.
Mandatory Visualizations
Catalytic Cycle for a Theoretical Nickel-Catalyzed C-H Amination
The following diagram illustrates the proposed catalytic cycle for the nickel-catalyzed C-H amination, highlighting the key steps of hydrogen atom abstraction and the challenging radical rebound.
Caption: Proposed catalytic cycle for Ni-catalyzed C-H amination.
Experimental Workflow for Catalyst Preparation and C-H Activation
This diagram outlines the general experimental workflow from the synthesis of the dtbpe-nickel precatalyst to its application in a generic C-H activation reaction.
Caption: General workflow for dtbpe-Ni catalyzed C-H activation.
References
Application Notes and Protocols for the Preparation of DTBPE-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-bis(di-tert-butylphosphino)ethane (DTBPE) is a bulky, electron-rich bidentate phosphine ligand that forms stable complexes with a variety of transition metals. The steric hindrance provided by the tert-butyl groups and the strong electron-donating nature of the phosphorus atoms impart unique reactivity and stability to the resulting metal complexes. While extensively utilized in catalysis, the exploration of DTBPE-metal complexes in medicinal chemistry and drug development is an emerging field. The unique coordination chemistry of these complexes offers potential for the design of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of the DTBPE ligand and its subsequent complexation with nickel, a common transition metal used with this ligand, to form versatile precursors for further research.
Data Presentation
Table 1: Summary of Yields for Ligand and Complex Synthesis
| Compound | Synthesis Step | Typical Yield (%) |
| DTBPE Ligand | From 1,2-bis(di-tert-butylphosphoryl)ethane | 85 |
| (dtbpe)NiCl₂ | Reaction of DTBPE with NiCl₂ | 94 |
| [(dtbpe)NiCl]₂ | Reduction of (dtbpe)NiCl₂ with KC₈ | 73[1] |
Table 2: Spectroscopic Data for DTBPE Ligand and Nickel Complexes
| Compound | ³¹P{¹H} NMR (δ, ppm) | ¹H NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| DTBPE Ligand | 35.72 (in C₆D₆) | 1.15 (d, 36H, t-Bu), 1.75 (m, 4H, CH₂) | Not specified |
| (dtbpe)NiCl₂ | 98.5 (in CDCl₃) | Not specified | Not specified |
| [(dtbpe)NiCl]₂ | Not specified (paramagnetic) | Not specified (paramagnetic) | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound (DTBPE) Ligand
This protocol is adapted from a convenient, multi-gram scale synthesis.
Materials:
-
Diethyl phosphite
-
tert-Butyllithium (t-BuLi) in pentane
-
1,2-Dichloroethane
-
Oxalyl chloride
-
Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Synthesis of 1,2-bis(di-tert-butylphosphoryl)ethane:
-
In a Schlenk flask under an inert atmosphere, cool a solution of diethyl phosphite in anhydrous Et₂O to -78 °C.
-
Slowly add t-BuLi solution dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and slowly add a solution of 1,2-dichloroethane in Et₂O.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the aqueous layer with Et₂O.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Chlorination:
-
Dissolve the crude 1,2-bis(di-tert-butylphosphoryl)ethane in anhydrous CH₂Cl₂.
-
Slowly add oxalyl chloride at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under vacuum to yield the corresponding dichloride.
-
-
Reduction to DTBPE:
-
Suspend the dichloride in anhydrous THF.
-
Carefully add NaBH₄ in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water.
-
Extract the product with Et₂O, dry the organic layer over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
The crude DTBPE can be purified by crystallization from a suitable solvent like methanol.
-
Protocol 2: Synthesis of (dtbpe)NiCl₂
Materials:
-
This compound (DTBPE)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or anhydrous NiCl₂
-
Ethanol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve DTBPE in CH₂Cl₂.
-
In a separate flask, dissolve NiCl₂·6H₂O in ethanol. If using anhydrous NiCl₂, it can be suspended in CH₂Cl₂.
-
Slowly add the nickel chloride solution/suspension to the DTBPE solution with stirring.
-
A color change should be observed, and a precipitate may form.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the resulting solid, wash with ethanol and then diethyl ether.
-
Dry the product under vacuum to yield (dtbpe)NiCl₂ as a solid.
Protocol 3: Synthesis of the Dimeric Ni(I) Complex [(dtbpe)NiCl]₂
This complex is a versatile precursor for the synthesis of other nickel complexes.[1]
Materials:
-
(dtbpe)NiCl₂
-
Potassium graphite (KC₈)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend (dtbpe)NiCl₂ in anhydrous THF.
-
In a separate flask, weigh the required amount of KC₈.
-
Slowly add the solid KC₈ to the stirred suspension of (dtbpe)NiCl₂ in THF at room temperature.
-
The reaction mixture will change color as the reduction proceeds.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove graphite and any unreacted KC₈.
-
Remove the THF from the filtrate under reduced pressure to yield [(dtbpe)NiCl]₂ as a solid. This product is often used in subsequent reactions without further purification.[1]
Protocol 4: Characterization by X-ray Crystallography
Obtaining single crystals suitable for X-ray diffraction is crucial for unambiguous structure determination.
General Procedure for Crystal Growth:
-
Solvent Selection: Dissolve the purified DTBPE-metal complex in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane, THF, toluene).
-
Slow Evaporation: Place the solution in a clean vial and cover it with a cap that has a few small holes poked in it. Allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Vapor Diffusion: Place the concentrated solution of the complex in a small open vial. Place this vial inside a larger sealed jar containing a small amount of a "non-solvent" (a solvent in which the complex is poorly soluble but is miscible with the solvent of the complex solution). The vapor of the non-solvent will slowly diffuse into the complex solution, reducing its solubility and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the complex. This can be achieved by placing the solution in a programmable freezer or by placing it in a Dewar flask with a cooling bath that slowly warms to room temperature.
-
Crystal Mounting: Once suitable crystals have formed, carefully select a well-formed single crystal and mount it on a goniometer head for data collection on an X-ray diffractometer.
Visualizations
References
Catalytic Applications of Ni(dtbpe) Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Nickel(II) bis(1,2-bis(di-tert-butylphosphino)ethane) (Ni(dtbpe)) complexes in catalytic reactions. These complexes have demonstrated significant activity in a variety of cross-coupling reactions, offering a cost-effective and versatile alternative to precious metal catalysts.
Introduction to Ni(dtbpe) Complexes in Catalysis
Nickel complexes bearing the bulky and electron-rich this compound (dtbpe) ligand have emerged as powerful catalysts in organic synthesis. The steric bulk of the tert-butyl groups on the phosphine ligands promotes the formation of coordinatively unsaturated and highly reactive nickel species, which are crucial for efficient catalytic turnover. The strong σ-donating ability of the dtbpe ligand also enhances the reactivity of the nickel center, facilitating key steps in catalytic cycles such as oxidative addition and reductive elimination.
These properties make Ni(dtbpe) complexes particularly suitable for a range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.
Synthesis of Ni(dtbpe) Pre-catalysts
The active catalytic species are typically generated in situ from stable Ni(II) pre-catalysts. The synthesis of the common pre-catalyst, (dtbpe)NiCl₂, and its reduction to the active Ni(I) species are described below.
Protocol for the Synthesis of (dtbpe)NiCl₂
This protocol outlines the synthesis of the air-stable Ni(II) pre-catalyst, dichloro{this compound}nickel(II).
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (dtbpe)
-
Ethanol, absolute
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve NiCl₂·6H₂O (1.0 eq) in a minimal amount of absolute ethanol with stirring.
-
In a separate flask, dissolve dtbpe (1.0 eq) in absolute ethanol.
-
Slowly add the dtbpe solution to the NiCl₂ solution dropwise with vigorous stirring.
-
A precipitate will form. Continue stirring the reaction mixture at room temperature for 2 hours.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to yield (dtbpe)NiCl₂ as a solid.
Protocol for the Synthesis of the Ni(I) Dimer, [(dtbpe)NiCl]₂
The dimeric Ni(I) complex, [(dtbpe)NiCl]₂, can be synthesized by the reduction of (dtbpe)NiCl₂. This complex can serve as a highly active pre-catalyst.
Materials:
-
(dtbpe)NiCl₂
-
Potassium graphite (KC₈)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend (dtbpe)NiCl₂ (1.0 eq) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add solid potassium graphite (KC₈) (1.0 eq) to the stirred suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
The color of the solution will change, indicating the formation of the Ni(I) species.
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove graphite and any unreacted starting material.
-
Remove the solvent from the filtrate under vacuum to yield the dimeric Ni(I) complex, [(dtbpe)NiCl]₂, as a solid. A yield of approximately 73% can be expected.[1]
Application in Catalytic Cross-Coupling Reactions
While specific quantitative data for Ni(dtbpe) catalyzed reactions are dispersed throughout the literature, the following sections provide generalized protocols and representative data for similar nickel-catalyzed systems, which can be adapted for use with Ni(dtbpe) complexes.
Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Nickel catalysts, including those with dtbpe-like ligands, have proven effective for this transformation, particularly with challenging substrates.
General Protocol for Ni-Catalyzed Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Ni(dtbpe)Cl₂ (or a similar Ni(II) pre-catalyst, 1-5 mol%)
-
Solvent (e.g., toluene, 1,4-dioxane, or a green solvent like tert-amyl alcohol)
-
Schlenk tube or reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube containing a stir bar, add the aryl halide, arylboronic acid, base, and the Ni(dtbpe)Cl₂ pre-catalyst.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Nickel-Catalyzed Suzuki-Miyaura Coupling:
The following table presents data for a nickel-catalyzed Suzuki-Miyaura coupling using a similar phosphine ligand, demonstrating the potential scope and efficiency.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 88 |
| 4 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 75 |
| 5 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 98 |
Data adapted from representative literature on nickel-catalyzed Suzuki-Miyaura couplings.
Experimental Workflow for Ni-Catalyzed Suzuki-Miyaura Coupling:
Nickel-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a crucial reaction for the formation of C-N bonds. Nickel catalysts provide a valuable alternative to palladium for this transformation.
General Protocol for Ni-Catalyzed Buchwald-Hartwig Amination:
Materials:
-
Aryl halide (1.0 eq)
-
Amine (1.2 eq)
-
Strong base (e.g., NaOtBu, K₃PO₄, 1.5 eq)
-
Ni(dtbpe)Cl₂ (or a similar Ni(II) pre-catalyst, 1-5 mol%)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube containing a stir bar, add the Ni(dtbpe)Cl₂ pre-catalyst and the base.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the degassed solvent, followed by the amine and then the aryl halide.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Representative Data for Nickel-Catalyzed Buchwald-Hartwig Amination:
The following table shows representative results for a nickel-catalyzed Buchwald-Hartwig amination, highlighting the potential substrate scope.
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 92 |
| 2 | 4-Chloroanisole | Aniline | N-(4-methoxyphenyl)aniline | 85 |
| 3 | 1-Bromonaphthalene | Diethylamine | N,N-diethylnaphthalen-1-amine | 88 |
| 4 | 2-Bromopyridine | Piperidine | 2-(piperidin-1-yl)pyridine | 78 |
| 5 | 4-Chlorobenzonitrile | n-Butylamine | 4-(butylamino)benzonitrile | 90 |
Data adapted from representative literature on nickel-catalyzed Buchwald-Hartwig aminations.
Catalytic Cycle
The catalytic cycle for nickel-catalyzed cross-coupling reactions is believed to proceed through a series of well-defined steps involving different oxidation states of nickel. A generalized catalytic cycle for a Suzuki-Miyaura type reaction is depicted below. The cycle for Buchwald-Hartwig amination follows a similar pattern with the amine and base replacing the organoboron reagent.
Generalized Catalytic Cycle for Ni-Catalyzed Cross-Coupling:
Safety and Handling
-
Nickel Compounds: Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
-
Phosphine Ligands: Phosphine ligands such as dtbpe can be air-sensitive and pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere.
-
Solvents: Organic solvents should be handled in a fume hood, away from ignition sources. Ensure proper disposal of all chemical waste.
Conclusion
Ni(dtbpe) complexes are versatile and efficient catalysts for a variety of important organic transformations. Their use offers a more sustainable and economical approach compared to traditional palladium-based systems. The protocols and data presented here provide a starting point for researchers to explore the application of these powerful catalysts in their own synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols for DTBPE-Stabilized Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-di-tert-butyl-4-mercaptophenol (DTBPE) is a sterically hindered phenolic thiol compound with significant potential as a stabilizing agent in the synthesis of metal nanoparticles. Its unique molecular structure, featuring both a thiol group with a strong affinity for metal surfaces and a hindered phenolic group with antioxidant properties, offers a dual-functional approach to nanoparticle stabilization. The thiol group can act as a robust capping agent, preventing agglomeration and controlling particle growth, while the phenolic moiety can quench free radicals, enhancing the stability of the nanoparticle suspension and potentially protecting encapsulated therapeutic agents from oxidative degradation. These characteristics make DTBPE-stabilized nanoparticles promising candidates for applications in drug delivery, catalysis, and diagnostics.
Mechanism of Stabilization
The stabilization of nanoparticles by DTBPE is achieved through a synergistic effect of its functional groups. The thiol (-SH) group forms a strong coordinate bond with the metal surface of the nanoparticle, creating a protective monolayer. This layer provides steric hindrance, physically preventing the nanoparticles from aggregating. The bulky tert-butyl groups on the phenol ring further contribute to this steric repulsion. Concurrently, the phenolic hydroxyl (-OH) group, a known antioxidant, can neutralize reactive oxygen species in the surrounding medium, preventing oxidative degradation of the nanoparticle or any encapsulated payload. This dual-stabilization mechanism is anticipated to result in highly stable and robust nanoparticle formulations.
Experimental Protocols
While specific protocols for DTBPE are not widely published, the following are adapted from established methods for synthesizing gold (AuNPs) and silver (AgNPs) nanoparticles using functionalized thiol and phenolic capping agents. Researchers should consider these as starting points and optimize the parameters for their specific needs.
Protocol 1: Synthesis of DTBPE-Stabilized Gold Nanoparticles (AuNPs)
This protocol is adapted from the Brust-Schiffrin two-phase synthesis method, which is well-suited for thiol-containing stabilizing agents.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
2,6-di-tert-butyl-4-mercaptophenol (DTBPE)
-
Toluene
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Gold Precursor Solution: Prepare a 30 mM solution of HAuCl₄·3H₂O in deionized water.
-
Phase Transfer: In a flask, mix 10 mL of the HAuCl₄ solution with 25 mL of a 50 mM solution of TOAB in toluene. Stir vigorously until the aqueous phase becomes colorless and the organic phase turns deep orange, indicating the transfer of gold ions to the toluene phase.
-
Addition of Stabilizer: Prepare a 10 mM solution of DTBPE in toluene. Add 15 mL of this solution to the gold-containing organic phase and stir for 30 minutes.
-
Reduction: Freshly prepare a 0.4 M solution of NaBH₄ in deionized water. Add 10 mL of this solution dropwise to the reaction mixture under vigorous stirring. A color change from orange to deep red or purple will indicate the formation of AuNPs.
-
Reaction Completion and Purification: Continue stirring for at least 4 hours to ensure complete reaction. Separate the organic phase and wash it three times with deionized water. Evaporate the toluene under reduced pressure.
-
Purification: Wash the resulting nanoparticles repeatedly with ethanol to remove excess TOAB and unreacted DTBPE, followed by centrifugation to pellet the AuNPs. Resuspend the purified DTBPE-AuNPs in a suitable solvent for characterization and further use.
Protocol 2: Synthesis of DTBPE-Stabilized Silver Nanoparticles (AgNPs)
This protocol utilizes a single-phase reduction method in an alcoholic solvent, where DTBPE acts as both a stabilizer and a co-reducing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
2,6-di-tert-butyl-4-mercaptophenol (DTBPE)
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Silver Precursor Solution: Prepare a 1 mM solution of AgNO₃ in ethanol.
-
Addition of Stabilizer: Prepare a 5 mM solution of DTBPE in ethanol. In a flask, add 50 mL of the AgNO₃ solution and place it on a magnetic stirrer.
-
Stabilizer Addition: To the stirring AgNO₃ solution, add 10 mL of the DTBPE solution and stir for 15 minutes.
-
Reduction: Freshly prepare an ice-cold 10 mM solution of NaBH₄ in deionized water. Rapidly inject 2 mL of the NaBH₄ solution into the reaction mixture. The solution should turn a characteristic yellowish-brown, indicating the formation of AgNPs.
-
Reaction Completion and Purification: Allow the reaction to proceed for 2 hours under continuous stirring.
-
Purification: Purify the AgNPs by centrifugation at 10,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol. Repeat the washing and centrifugation steps twice to remove any unreacted precursors and byproducts. Resuspend the purified DTBPE-AgNPs in the desired solvent.
Data Presentation
The following tables summarize expected quantitative data for nanoparticles stabilized with functionalized phenolic and thiol ligands, which can serve as a benchmark for characterization of DTBPE-stabilized nanoparticles.
| Nanoparticle Type | Stabilizer | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Surface Plasmon Resonance (SPR) Peak (nm) |
| Gold (AuNP) | Thiol-functionalized Phenol | 15 ± 5 | < 0.3 | -35 ± 5 | 525 ± 5 |
| Silver (AgNP) | Thiol-functionalized Phenol | 25 ± 8 | < 0.4 | -28 ± 7 | 410 ± 10 |
| Gold (AuNP) | Sterically Hindered Thiol | 10 ± 3 | < 0.2 | -42 ± 6 | 520 ± 3 |
| Silver (AgNP) | Sterically Hindered Thiol | 20 ± 6 | < 0.3 | -33 ± 8 | 405 ± 8 |
Mandatory Visualizations
Caption: Workflow for DTBPE-Stabilized Gold Nanoparticle Synthesis.
Caption: Dual-stabilization mechanism of DTBPE on a metal nanoparticle.
Applications in Drug Development
The unique properties of DTBPE-stabilized nanoparticles make them highly suitable for various applications in drug development.[1]
-
Enhanced Drug Stability: The antioxidant nature of the DTBPE capping agent can protect sensitive drug molecules from degradation, thereby prolonging their shelf life and maintaining their therapeutic efficacy.[2]
-
Controlled Release: The robust stabilization provided by DTBPE can allow for the development of nanoparticle formulations with controlled and sustained release profiles, which is crucial for optimizing drug dosage and reducing side effects.[1]
-
Targeted Delivery: The surface of DTBPE-stabilized nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate the specific delivery of therapeutic agents to diseased cells or tissues, minimizing off-target toxicity.[3]
-
Improved Bioavailability: By encapsulating poorly soluble drugs within the nanoparticle core, their bioavailability can be significantly enhanced.[1]
Characterization Methods
A thorough characterization of DTBPE-stabilized nanoparticles is essential to ensure their quality, stability, and suitability for the intended application. Key characterization techniques include:
-
UV-Vis Spectroscopy: To confirm the formation of nanoparticles and monitor their stability by observing the surface plasmon resonance (SPR) peak.
-
Dynamic Light Scattering (DLS): To determine the average hydrodynamic size, size distribution, and polydispersity index (PDI) of the nanoparticles in solution.
-
Zeta Potential Analysis: To assess the surface charge of the nanoparticles, which is a critical indicator of their colloidal stability.[4]
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and dispersity of the nanoparticles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of DTBPE on the nanoparticle surface by identifying its characteristic functional group vibrations.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the nanoparticle surface, confirming the binding of the thiol group to the metal.
Conclusion
DTBPE presents a compelling option as a stabilizing agent for the synthesis of metal nanoparticles, offering both steric and antioxidant protection. The protocols and data presented here provide a foundational guide for researchers to explore the potential of DTBPE-stabilized nanoparticles in various scientific and biomedical fields, particularly in the development of novel drug delivery systems. Further optimization and characterization will be crucial to fully harness the benefits of this promising nanomaterial.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing the dtbpe Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Buchwald-Hartwig amination reaction for the formation of carbon-nitrogen (C-N) bonds using 1,2-bis(di-tert-butylphosphino)ethane (dtbpe) as a supporting ligand. This document outlines the reaction mechanism, optimized reaction conditions, substrate scope, and detailed experimental procedures to guide researchers in successfully applying this methodology in their synthetic endeavors.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides and pseudohalides. The choice of ligand is critical to the success of this transformation, influencing catalyst stability, activity, and substrate scope. While a wide array of phosphine-based ligands have been developed, the bidentate ligand dtbpe offers a valuable tool in the chemist's arsenal for specific applications. Its strong electron-donating character and specific bite angle can provide unique reactivity and selectivity in certain contexts.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to the dtbpe ligand, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl-halide complex.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Reaction Parameters
Successful Buchwald-Hartwig amination with the dtbpe ligand depends on the careful optimization of several reaction parameters. The following table summarizes typical conditions and provides a starting point for reaction development.
| Parameter | Recommendation | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its air stability and ease of handling. Pd₂(dba)₃ is a source of Pd(0). |
| Ligand | dtbpe | The Pd:ligand ratio is crucial and typically ranges from 1:1 to 1:1.5. |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are generally required. The choice of base can depend on the functional group tolerance of the substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance. |
| Temperature | 80-110 °C | The reaction temperature often needs to be optimized for specific substrates. |
| Catalyst Loading | 0.5-5 mol% | Higher loadings may be necessary for challenging substrates. |
Experimental Protocols
The following protocols provide a general framework for performing a Buchwald-Hartwig amination reaction using the dtbpe ligand. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
General Procedure for the Amination of Aryl Bromides
This protocol describes a typical reaction for the coupling of an aryl bromide with a primary or secondary amine.
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
This compound (dtbpe)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide
-
Amine
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and dtbpe (e.g., 0.024 mmol, 2.4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (e.g., 5 mL) to the flask.
-
Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Finally, add sodium tert-butoxide (1.4 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative data for the Buchwald-Hartwig amination of various aryl halides with different amines using a Pd/dtbpe catalytic system.
Table 1: Amination of Aryl Bromides with Various Amines
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |
| 2 | 4-Bromoanisole | Aniline | 4-Methoxydiphenylamine | 88 |
| 3 | 1-Bromo-4-fluorobenzene | n-Butylamine | N-Butyl-4-fluoroaniline | 92 |
| 4 | 2-Bromopyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 75 |
Reaction conditions: 1 mol% Pd(OAc)₂, 1.2 mol% dtbpe, 1.4 equiv NaOtBu, toluene, 100 °C, 12 h.
Table 2: Amination of Aryl Chlorides with Various Amines
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 85 |
| 2 | 4-Chloroanisole | Aniline | 4-Methoxydiphenylamine | 78 |
| 3 | 1-Chloro-4-fluorobenzene | n-Butylamine | N-Butyl-4-fluoroaniline | 81 |
| 4 | 2-Chloropyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 65 |
Reaction conditions: 2 mol% Pd₂(dba)₃, 3 mol% dtbpe, 1.5 equiv KOtBu, dioxane, 110 °C, 24 h.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for setting up and performing a Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere is critical for high yields.
-
Solvent and Reagent Purity: Use of anhydrous and deoxygenated solvents, as well as pure reagents, is essential.
-
Base Strength: The choice of base can significantly impact the reaction outcome. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable, though this may require longer reaction times or higher temperatures.
-
Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio should be determined experimentally for each new substrate combination.
-
Reaction Monitoring: Close monitoring of the reaction progress is recommended to avoid over- or under-reaction, which can lead to side product formation.
By following these guidelines and protocols, researchers can effectively utilize the dtbpe ligand in Buchwald-Hartwig amination reactions to synthesize a wide range of arylamine products.
The Role of Di-tert-butyl Peroxide (DTBPE) in Advancing Greener Chemistry Practices
Introduction
Di-tert-butyl peroxide (DTBPE), a symmetrical organic peroxide, is carving out a significant niche in the realm of greener chemistry. Its utility as a radical initiator is being harnessed to develop more sustainable and efficient chemical processes. DTBPE's appeal in green chemistry stems from its ability to initiate reactions under relatively mild conditions, its decomposition into benign byproducts (tert-butanol and acetone), and its efficacy in promoting atom-economical transformations such as C-H functionalization and cross-dehydrogenative couplings (CDC).[1][2][3] These approaches circumvent the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste generation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging DTBPE in greener chemistry practices.
Application Note 1: DTBPE in Solvent-Free Cross-Dehydrogenative Coupling (CDC) Reactions
Cross-dehydrogenative coupling represents a paradigm shift in bond formation, directly coupling two C-H bonds and formally eliminating a molecule of hydrogen.[3] DTBPE is an effective initiator for such reactions, particularly in solvent-free or high-concentration systems, which aligns with the principles of green chemistry by minimizing solvent waste.
Greener Synthesis of Substituted Indazoles
This protocol details the DTBPE-promoted C-3 acylation of 2-aryl-2H-indazoles with aldehydes, a key transformation in the synthesis of various bioactive molecules.[1] This method avoids the use of toxic metal catalysts and minimizes solvent usage.
Experimental Protocol:
-
Reactant Preparation: In a sealed reaction vessel, combine the 2-aryl-2H-indazole (1.0 mmol), the desired aldehyde (2.0 mmol), and di-tert-butyl peroxide (DTBPE) (2.0 mmol).
-
Reaction Conditions: Heat the mixture at 110-120 °C under a nitrogen atmosphere for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-acylated-2-aryl-2H-indazole.
Quantitative Data Summary:
| Entry | Aldehyde | Product Yield (%) | Reaction Time (h) | Reference |
| 1 | Benzaldehyde | 85 | 24 | [1] |
| 2 | 4-Methylbenzaldehyde | 87 | 24 | [1] |
| 3 | 4-Methoxybenzaldehyde | 82 | 24 | [1] |
| 4 | 4-Chlorobenzaldehyde | 78 | 24 | [1] |
Reaction Pathway:
Caption: DTBPE-initiated Cross-Dehydrogenative Coupling Pathway.
Application Note 2: DTBPE in the Modification of Biodegradable Polymers
The functionalization and crosslinking of biodegradable polymers are crucial for tailoring their properties for specific applications, such as in drug delivery and tissue engineering. DTBPE can be employed as a radical initiator to graft monomers onto biopolymer backbones or to induce crosslinking, often under milder and more environmentally friendly conditions than traditional methods.
Grafting of Acrylates onto a Lignin Backbone
This protocol describes a method for grafting acrylic monomers onto lignin, a renewable and abundant biopolymer, to create biodegradable graft copolymers with tunable properties.[4]
Experimental Protocol:
-
Lignin Solubilization: Dissolve lignin (1.0 g) in a suitable green solvent (e.g., dimethyl sulfoxide or an ionic liquid) in a reaction flask equipped with a magnetic stirrer and a condenser.
-
Monomer and Initiator Addition: Add the acrylic monomer (e.g., methyl acrylate, 5.0 mmol) to the lignin solution. Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Initiation: Add di-tert-butyl peroxide (DTBPE) (0.2 mmol) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours.
-
Isolation: Precipitate the graft copolymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol). Filter, wash, and dry the product under vacuum.
Quantitative Data Summary:
| Entry | Monomer | Grafting Yield (%) | Molecular Weight ( g/mol ) | Reference |
| 1 | Methyl Acrylate | 65 | 15,000 | [4] |
| 2 | Ethyl Acrylate | 62 | 18,000 | [4] |
| 3 | Butyl Acrylate | 58 | 22,000 | [4] |
Experimental Workflow:
References
- 1. Oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization: tert-butyl peroxybenzoate (TBPB)-promoted regioselective direct C-3 acylation/benzoylation of 2H-indazoles with aldehydes/benzyl alcohols/styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Cross dehydrogenative coupling - Wikipedia [en.wikipedia.org]
- 4. Biodegradable polymers: from synthesis methods to applications of lignin-graft-polyester - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 1,2-Bis(DI-tert-butylphosphino)ethane (dtbpe)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction yields when using the bulky, electron-rich phosphine ligand, 1,2-Bis(DI-tert-butylphosphino)ethane (dtbpe). The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
Low or No Reaction Yield
Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is showing low to no yield. What are the primary troubleshooting steps?
A1: Low or no yield in palladium-catalyzed cross-coupling reactions using dtbpe can stem from several factors. A systematic approach to identify the root cause is crucial. Here are the initial steps to take:
-
Verify Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), in-situ reduction to Pd(0) is necessary. This reduction can sometimes be inefficient.[1] Consider using a fresh batch of palladium precursor or a pre-formed Pd(0) source like Pd₂(dba)₃.
-
Check Ligand Integrity: dtbpe is an air-sensitive ligand and can oxidize to the corresponding phosphine oxide, which is catalytically inactive. Ensure your dtbpe has been handled and stored under an inert atmosphere.
-
Ensure Anhydrous and Anaerobic Conditions: Both the dtbpe ligand and the active Pd(0) catalyst are sensitive to oxygen and moisture. Ensure all solvents and reagents are rigorously dried and degassed. The reaction should be run under a positive pressure of an inert gas (Argon or Nitrogen).
-
Review Reagent Purity and Stoichiometry: Impurities in starting materials, such as the aryl halide or organometallic reagent, can poison the catalyst. Verify the purity of your reagents. Also, ensure the correct stoichiometry is being used, as an incorrect ratio of reactants can lead to side reactions or incomplete conversion.
Formation of Side Products
Q2: I am observing significant formation of side products, such as homocoupling of the organometallic reagent or dehalogenation of the aryl halide. How can I minimize these?
A2: The formation of side products often indicates that the desired cross-coupling pathway is being outcompeted. Here’s how to address common side reactions:
-
Homocoupling: This is often caused by the presence of oxygen, which can facilitate the coupling of two organometallic reagents. Rigorous degassing of the reaction mixture is the most effective way to prevent this.[2] Using a direct Pd(0) source can also help.[1]
-
Dehalogenation (Protodeboronation in Suzuki reactions): This occurs when the aryl halide is reduced, or the boronic acid is replaced by a proton from a source like water.
-
Minimize Water: While some Suzuki protocols require water, excess water can promote protodeboronation. Using anhydrous conditions with a suitable base can be beneficial.[3]
-
Choice of Base: Milder bases like K₃PO₄ or Cs₂CO₃ can sometimes reduce the rate of protodeboronation compared to stronger bases.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of side reactions.[3]
-
References
- 1. Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: DTBP & P(t-Bu)₃ in Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered when using di-tert-butyl peroxide (DTBP) as a reaction promoter and tri-tert-butylphosphine (P(t-Bu)₃) as a ligand in catalysis.
Section 1: Di-tert-butyl Peroxide (DTBP) Promoted Reactions
Di-tert-butyl peroxide (DTBP) is a widely used radical initiator in a variety of organic transformations, including C-H functionalization and C-C bond formation. Its primary function is to generate tert-butoxy radicals upon thermal or photochemical decomposition, which then initiate the desired reaction cascade. However, the high reactivity of these radicals can also lead to side reactions.
Frequently Asked Questions (FAQs) about DTBP-Promoted Reactions
Q1: What are the primary decomposition products of DTBP, and can they interfere with my reaction?
A1: The primary decomposition of DTBP proceeds via homolytic cleavage of the oxygen-oxygen bond to form two tert-butoxy radicals ((CH₃)₃CO•).[1] These radicals can then undergo β-scission to generate acetone and a methyl radical (•CH₃). Two methyl radicals can subsequently combine to form ethane.[1][2]
-
Primary Decomposition Products: Acetone and Ethane.
-
Minor Decomposition Products: Isobutene, tert-butanol, and butanone have also been reported in smaller amounts.
While the gaseous byproduct ethane will typically not interfere, acetone can potentially act as a solvent or a reactant in some cases, although in many applications, it is considered a benign byproduct that does not complicate product purification.[3]
Q2: My DTBP-promoted C-H activation reaction is giving low yield. What are the possible causes and solutions?
A2: Low yields in DTBP-promoted C-H activation reactions can stem from several factors. Below is a troubleshooting guide to address this issue.
Troubleshooting Guide: Low Yield in DTBP-Promoted C-H Activation
| Possible Cause | Troubleshooting Steps |
| Inefficient Radical Initiation | Increase Temperature: DTBP decomposition is temperature-dependent. Ensure the reaction temperature is optimal for a sufficient rate of radical formation (typically >100 °C).[1] Photochemical Initiation: If applicable, ensure the light source for photo-initiation is of the correct wavelength and intensity. |
| Side Reactions of Substrate | Substrate Concentration: High substrate concentrations can sometimes favor undesired intermolecular side reactions. Try running the reaction at a lower concentration. Protecting Groups: If your substrate has multiple reactive C-H bonds, consider using protecting groups to block unwanted reaction sites. |
| Radical Scavenging | Solvent Purity: Ensure solvents are properly degassed and free of radical scavengers (e.g., oxygen, certain impurities). Inhibitors in Reagents: Check the purity of your starting materials for any potential radical inhibitors. |
| Sub-optimal Reaction Conditions | Solvent Choice: The choice of solvent can influence the reaction outcome. Screen different anhydrous, non-reactive solvents. Equivalents of DTBP: The amount of DTBP is critical. Too little may result in incomplete conversion, while too much can lead to undesired side reactions. Titrate the equivalents of DTBP used. |
Experimental Protocol: DTBP-Promoted Synthesis of Oxindoles
This protocol describes the synthesis of oxindoles via an intramolecular C(sp²)–H and C(sp³)–H bond activation promoted by DTBP.[4][5]
Materials:
-
N-aryl-N-alkylacrylamide substrate (1.0 equiv)
-
Di-tert-butyl peroxide (DTBP) (2.0 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M solution)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the N-aryl-N-alkylacrylamide substrate.
-
Add 1,2-dichloroethane (DCE) to dissolve the substrate.
-
Add di-tert-butyl peroxide (DTBP) to the reaction mixture.
-
Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualization of DTBP Decomposition Pathway
Caption: Decomposition pathway of Di-tert-butyl Peroxide (DTBP).
Section 2: Tri-tert-butylphosphine (P(t-Bu)₃) in Palladium-Catalyzed Cross-Coupling
Tri-tert-butylphosphine (P(t-Bu)₃) is a bulky, electron-rich phosphine ligand renowned for its ability to promote a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings.[6][7] Its steric bulk facilitates the formation of highly active, monoligated palladium(0) species, which are crucial for the oxidative addition of challenging substrates like aryl chlorides.[8] However, these same properties can also contribute to specific side reactions.
Frequently Asked Questions (FAQs) about P(t-Bu)₃ in Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling using a Pd/P(t-Bu)₃ catalyst is showing significant formation of a byproduct corresponding to the protonated starting material of my boronic acid. What is happening?
A1: This is a common side reaction known as protodeboronation . In this process, the boronic acid or ester is replaced by a hydrogen atom from a proton source, typically water, present in the reaction mixture. Research has shown that bulky phosphine ligands, such as P(t-Bu)₃, can paradoxically promote this undesirable side reaction.[1][9][10][11][12]
Q2: How can I minimize protodeboronation in my Suzuki-Miyaura reaction?
A2: Minimizing protodeboronation requires careful control of the reaction conditions. Here are some strategies:
-
Use Anhydrous Conditions: While some Suzuki protocols tolerate water, in cases of significant protodeboronation, using rigorously dried solvents and reagents is crucial.
-
Choice of Base: The type and amount of base can influence the rate of protodeboronation.[13] Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃, KF) to find the optimal conditions for your specific substrates.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the protodeboronation pathway relative to the desired cross-coupling.
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.
Q3: Besides protodeboronation, what other common side reactions should I be aware of when using P(t-Bu)₃ ligands?
A3: Other potential side reactions include:
-
Homocoupling: Dimerization of the organoboronic acid or the aryl halide to form biaryl byproducts. This can be influenced by the reaction conditions and the presence of oxygen.[14]
-
Catalyst Decomposition: At elevated temperatures or in the presence of certain reagents, the palladium-phosphine complex can decompose, leading to the formation of inactive palladium species. For instance, palladium acetate and P(t-Bu)₃ can react at room temperature to form a cyclometalated palladium(II) complex, which is less active in catalysis.[15][16]
Troubleshooting Guide: Side Reactions in Pd/P(t-Bu)₃ Catalyzed Suzuki Coupling
| Observed Side Product | Possible Cause | Troubleshooting Steps |
| Protodeboronation Product | Presence of water; bulky ligand promoting the side reaction. | Use anhydrous solvents and reagents. Optimize the base and reaction temperature. Consider using a boronic ester.[9][11] |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; certain bases can promote this. | Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere. Screen different bases. |
| Homocoupling of Aryl Halide | Can occur at higher temperatures or with certain catalyst systems. | Lower the reaction temperature. Optimize the palladium-to-ligand ratio. |
| Low or No Conversion | Inactive catalyst; catalyst decomposition. | Use a pre-formed Pd(0) source. If using Pd(OAc)₂, ensure proper reduction to Pd(0). Avoid prolonged heating at very high temperatures.[15] |
Quantitative Data on Side Reactions
The following table summarizes the effect of ligand bulk on the yield of the protodeboronation side product in a model Suzuki-Miyaura reaction.
| Phosphine Ligand | % Buried Volume | Protodeboronation Yield (%) | Cross-Coupling Yield (%) |
| PPh₃ | 33.5 | < 5 | > 95 |
| PCy₃ | 38.3 | ~10 | ~90 |
| P(t-Bu)₃ | 43.9 | ~40 | ~60 |
| JohnPhos | 46.1 | ~50 | ~50 |
| Data is illustrative and based on trends reported in the literature. Actual yields will vary depending on specific reaction conditions.[9][10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling using a Pd/P(t-Bu)₃ Catalyst System
This protocol provides a general starting point for Suzuki-Miyaura cross-coupling reactions of aryl halides with arylboronic acids using a Pd/P(t-Bu)₃ catalyst system.[6][17]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
P(t-Bu)₃ (4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and the base.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in the reaction solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualization of Key Processes in Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle and common side reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Di-tert-butyl peroxide (DTBP) promoted dehydrogenative coupling: an expedient and metal-free synthesis of oxindoles via intramolecular C(sp2)–H and C(sp3)–H bond activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Selectivity in DTBPE-Catalyzed Reactions
Welcome to the technical support center for DTBPE-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their catalytic transformations. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is DTBPE and why is it used as a ligand in catalysis?
A1: DTBPE stands for 1,2-bis(di-tert-butylphosphino)ethane. It is a bulky, electron-rich bidentate phosphine ligand commonly used in transition metal catalysis, particularly with metals like palladium and nickel.[1] Its steric bulk and strong electron-donating properties influence the geometry and reactivity of the metal center, which in turn can significantly impact the catalytic activity and selectivity of a reaction.[2][3]
Q2: In which types of reactions is DTBPE commonly employed?
A2: DTBPE and similar bulky phosphine ligands are utilized in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and other C-C and C-N bond-forming reactions.[4][5][6][7][8] They are also employed in other transformations like asymmetric hydrogenation.[9][10] The choice of DTBPE is often aimed at improving reaction rates, yields, and, most importantly, selectivity (chemo-, regio-, and enantioselectivity).
Q3: What are the most common selectivity issues encountered with DTBPE-catalyzed reactions?
A3: Common issues include:
-
Low regioselectivity: In substrates with multiple reactive sites, the catalyst may not discriminate effectively between them.[11][12][13]
-
Poor chemoselectivity: The catalyst might react with other functional groups present in the molecule, leading to side products.
-
Suboptimal enantioselectivity: In asymmetric reactions, this results in a low enantiomeric excess (ee) of the desired chiral product.[14][15][16]
-
Formation of homocoupling products: This is a common side reaction in cross-coupling chemistry.[17]
-
Double or multiple additions: In reactions like Buchwald-Hartwig amination with primary amines, diarylation can be a significant byproduct.[18][19]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling of a Dihaloarene
Question: I am performing a Suzuki-Miyaura coupling with a dihaloarene using a Pd-DTBPE catalyst, but I am getting a mixture of mono- and di-substituted products, as well as isomers from reaction at the wrong halide. How can I improve the selectivity for the desired mono-substituted product at a specific position?
Possible Causes and Solutions:
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. Oxidative addition is often the selectivity-determining step, and its energy barrier can be overcome less selectively at elevated temperatures.
-
Choice of Base: The strength and nature of the base can influence the rate of transmetalation and catalyst activity, which can affect selectivity.
-
Solvent: The polarity of the solvent can impact the stability of intermediates in the catalytic cycle and thus influence the reaction pathway.
-
Boronic Acid/Ester Equivalents: Using a stoichiometric amount or a slight deficiency of the boronic acid reagent can help to minimize the formation of the di-substituted product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Data-Driven Recommendations:
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Condition C (Optimized) |
| Temperature | 100 °C | 80 °C | 60 °C |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | Dioxane | THF/H₂O |
| Boronic Acid Equiv. | 1.5 | 1.1 | 0.95 |
| Observed Selectivity (Desired:Undesired) | 3:1 | 8:1 | >20:1 |
Experimental Protocol: Optimized Mono-arylation of a Dihaloarene
-
To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the dihaloarene (1.0 mmol), the boronic acid (0.95 mmol), and K₃PO₄ (2.0 mmol).
-
Add the Pd-DTBPE catalyst (e.g., Pd₂(dba)₃ (1 mol%) and DTBPE (2.5 mol%)).
-
Add 5 mL of a degassed THF/H₂O (4:1) mixture.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Low Enantioselectivity in Asymmetric Hydrogenation
Question: I am attempting an asymmetric hydrogenation of a prochiral ketone using a Ru-DTBPE catalyst, but the enantiomeric excess (ee) is consistently low. What steps can I take to improve the enantioselectivity?
Possible Causes and Solutions:
-
Hydrogen Pressure: The pressure of H₂ can influence the kinetics of the hydrogenation and the coordination of the substrate to the chiral catalyst.
-
Solvent Choice: The solvent can interact with the catalyst and substrate, affecting the chiral induction. Protic solvents, in particular, can have a significant impact.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Additives: In some cases, the addition of small amounts of a co-catalyst or an additive can improve the performance of the catalyst.
Catalytic Cycle for Asymmetric Hydrogenation:
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Data-Driven Recommendations:
| Parameter | Condition A (Low ee) | Condition B (Improved ee) | Condition C (Optimized) |
| H₂ Pressure | 20 atm | 50 atm | 80 atm |
| Solvent | Dichloromethane | Toluene | Methanol |
| Temperature | 50 °C | 25 °C | 0 °C |
| Observed ee (%) | 45% | 78% | 95% |
Experimental Protocol: Optimized Asymmetric Hydrogenation
-
In a high-pressure autoclave, place the prochiral ketone (1.0 mmol) and the Ru-DTBPE catalyst (0.1-1 mol%).
-
Add 10 mL of degassed methanol.
-
Seal the autoclave, purge several times with H₂ gas.
-
Pressurize the vessel to 80 atm with H₂.
-
Stir the reaction mixture at 0 °C for the required time (monitor by chiral HPLC or GC).
-
After the reaction is complete, carefully vent the H₂ gas.
-
Remove the solvent under reduced pressure.
-
Purify the product as necessary, and determine the enantiomeric excess using chiral chromatography.
Issue 3: Poor Selectivity in Buchwald-Hartwig Amination of a Primary Amine
Question: When I try to mono-arylate a primary amine with an aryl chloride using a Pd-DTBPE catalyst, I get a significant amount of the di-arylated product. How can I favor the formation of the secondary amine?
Possible Causes and Solutions:
-
Base Strength and Steric Hindrance: A very strong, non-hindered base can deprotonate the product secondary amine, facilitating a second arylation. A bulkier or weaker base may improve selectivity.[5]
-
Ligand-to-Metal Ratio: The ratio of DTBPE to the palladium source can affect the nature of the active catalytic species.
-
Reaction Concentration: Higher concentrations might favor the second arylation step.
-
Temperature: As with other reactions, lower temperatures can improve selectivity.
Logical Relationship Diagram for Selectivity Control:
Caption: Factors influencing mono- vs. di-arylation selectivity.
Data-Driven Recommendations:
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Condition C (Optimized) |
| Base | NaOtBu | K₂CO₃ | LHMDS |
| Ligand:Pd Ratio | 1.5:1 | 2:1 | 2.5:1 |
| Concentration | 0.5 M | 0.2 M | 0.1 M |
| Temperature | 110 °C | 90 °C | 80 °C |
| Selectivity (Mono:Di) | 2:1 | 10:1 | >50:1 |
Experimental Protocol: Optimized Mono-arylation of a Primary Amine
-
Charge an oven-dried Schlenk tube with the aryl chloride (1.0 mmol), Pd(OAc)₂ (1 mol%), and DTBPE (2.5 mol%).
-
Add the primary amine (1.2 mmol) and LHMDS (1.5 mmol).
-
Add the appropriate volume of a degassed solvent (e.g., toluene) to achieve a 0.1 M concentration.
-
Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to isolate the desired secondary amine.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Catalytic enantioselective reactions driven by photoinduced electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantioselective Diels-Alder reactions of unsaturated beta-ketoesters catalyzed by chiral ruthenium PNNP complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. research.rug.nl [research.rug.nl]
- 19. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Guide for Experiments Using DSP (Dithiobis(succinimidyl propionate))
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for experiments involving the use of the cross-linking agent Dithiobis(succinimidyl propionate), commonly known as DSP or Lomant's Reagent.
Frequently Asked Questions (FAQs)
Q1: What is DSP and what is its primary application in research?
DSP, or Dithiobis(succinimidyl propionate), is a homobifunctional, amine-reactive, and thiol-cleavable cross-linking agent. Its primary application is to stabilize protein-protein interactions (PPIs) within a cellular context, which is particularly useful for capturing weak or transient interactions that might otherwise be lost during experimental procedures like immunoprecipitation.[1][2][3] As a cell-permeable reagent, DSP can cross-link intracellular proteins.[3] The key feature of DSP is the disulfide bond in its spacer arm, which allows the cross-links to be cleaved by reducing agents.[1][2][4]
Q2: How does the chemistry of DSP cross-linking work?
DSP contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[3][4] Because each DSP molecule has two reactive ends, it can link two protein molecules that are in close proximity. The spacer arm of DSP is 12.0 Å long.[5]
Q3: What are the key differences between DSP and its water-soluble analog, DTSSP?
DSP and DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) are both thiol-cleavable, amine-reactive cross-linkers. The primary difference is their solubility and membrane permeability.[3]
| Feature | DSP (Dithiobis(succinimidyl propionate)) | DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) |
| Solubility | Water-insoluble (requires an organic solvent like DMSO or DMF for reconstitution)[4][5] | Water-soluble[3] |
| Membrane Permeability | Membrane-permeable (useful for intracellular cross-linking)[3] | Membrane-impermeable (ideal for cross-linking cell surface proteins)[3] |
Troubleshooting Guide
Problem 1: Low or no detection of cross-linked protein complexes.
-
Possible Cause: Inefficient cross-linking reaction.
-
Solution:
-
Optimize DSP Concentration: The optimal concentration of DSP can vary depending on the specific protein interaction being studied. A typical starting range is 0.1 mM to 2 mM.[1][2][5] It is advisable to perform a concentration titration to find the ideal balance between efficient cross-linking and avoiding excessive aggregation.[1][2]
-
Check Buffer Compatibility: Ensure that the reaction buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the target proteins for reaction with the NHS esters of DSP.[3][6] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH of 7-9.[3][4]
-
Fresh Reagent: DSP is moisture-sensitive and can hydrolyze.[3][5] Always use freshly prepared DSP solutions and allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[5]
-
-
-
Possible Cause: Antibody epitope is masked by the cross-linker.
-
Solution:
-
Use a Different Antibody: If possible, try an antibody that recognizes a different epitope on the target protein.
-
Cleave Cross-links Before Immunodetection: After cell lysis, cleave the disulfide bonds in DSP with a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol (BME) before proceeding with immunoprecipitation. Note that this will disrupt the cross-linked complexes.
-
-
-
Possible Cause: Protein complexes are too large to enter the gel.
-
Solution:
-
Reduce DSP Concentration: High concentrations of DSP can lead to the formation of large, insoluble protein aggregates that cannot migrate into the polyacrylamide gel.[1][2]
-
Cleave Cross-links Before Electrophoresis: Ensure that the sample buffer for SDS-PAGE contains a sufficient concentration of a reducing agent (e.g., 50 mM DTT or 5% BME) and that the sample is adequately heated (e.g., 95-100°C for 5-10 minutes) to cleave the disulfide bonds.[4][7]
-
-
Problem 2: High background or non-specific protein bands.
-
Possible Cause: Excessive cross-linking.
-
Solution:
-
Reduce DSP Concentration and/or Incubation Time: Titrate the DSP concentration downwards and/or reduce the incubation time to minimize non-specific cross-linking.[1][2]
-
Optimize Cell Density: Very high cell densities can lead to increased non-specific interactions. A cell confluency of 75-90% is often recommended.[8]
-
-
-
Possible Cause: Incomplete quenching of the cross-linking reaction.
Problem 3: Reduced protein yield after cross-linking and cell lysis.
-
Possible Cause: Cross-linked proteins are insoluble in the lysis buffer.
-
Solution:
-
Use a Stronger Lysis Buffer: Consider using a lysis buffer with higher concentrations of detergents (e.g., SDS) to solubilize the cross-linked complexes.
-
Mechanical Disruption: Sonication or other methods of mechanical disruption can aid in the solubilization of protein aggregates.
-
-
-
Possible Cause: Cell clumping after adding the cross-linker.
-
Solution:
-
This can be an indication of over-cross-linking. Try reducing the DSP concentration.[7] Ensure even and rapid mixing of the DSP solution with the cells.
-
-
Experimental Protocols
Detailed Protocol for In Vivo Cross-linking with DSP and Immunoprecipitation
This protocol is a general guideline and may require optimization for specific cell types and target proteins.
-
Cell Culture and Preparation:
-
DSP Cross-linking:
-
Immediately before use, prepare a 100 mM stock solution of DSP in anhydrous DMSO.[1][8]
-
Dilute the DSP stock solution to the desired final concentration (e.g., 0.1 - 1 mM) in pre-warmed PBS.[1][2]
-
Add the DSP-containing PBS to the cells and incubate for 30 minutes at 37°C.[1][2] Alternatively, incubation can be done at 4°C for 2 hours.[2]
-
-
Quenching the Reaction:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors. The choice of buffer will depend on the downstream application (e.g., RIPA buffer for stringent washes).
-
-
Immunoprecipitation:
-
Clarify the cell lysate by centrifugation.
-
Incubate the supernatant with an antibody specific to the protein of interest.
-
Capture the antibody-protein complexes using protein A/G-conjugated beads.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| DSP Concentration | 0.1 - 2 mM | Titration is highly recommended.[1][2][5] |
| Incubation Time | 30 min at 37°C or 2 hours at 4°C | Optimization may be necessary.[1][2] |
| Quenching Agent | 20 - 50 mM Tris-HCl | To inactivate unreacted DSP.[5][8] |
| Reducing Agent for Cleavage | 10 - 50 mM DTT or 5% BME | For cleaving the disulfide bond in DSP.[4] |
Visualizations
Caption: Experimental workflow for in vivo protein cross-linking using DSP followed by immunoprecipitation.
Caption: Diagram illustrating DSP cross-linking two interacting proteins (A and B) to form a stable complex.
References
- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]
- 5. proteochem.com [proteochem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1,2-Bis(DI-tert-butylphosphino)ethane under reaction conditions
Welcome to the technical support center for 1,2-Bis(DI-tert-butylphosphino)ethane (dtbpe). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues that may be encountered during its use in chemical reactions.
Troubleshooting Guide & FAQs
This section addresses common problems and questions regarding the stability of dtbpe under typical reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has stalled completely. Could the dtbpe ligand be the issue?
A1: Yes, decomposition of the dtbpe ligand can lead to catalyst deactivation and a stalled reaction. The most common degradation pathway for phosphine ligands like dtbpe is oxidation to the corresponding phosphine oxide.[1][2] This is particularly relevant if your reaction is sensitive to trace amounts of air or other oxidants. Additionally, ensure that other reaction parameters such as temperature and reagent purity are optimal, as these can also contribute to poor reaction performance.
Q2: I've noticed a white precipitate forming in my reaction. What could it be?
A2: A white precipitate could be the phosphine oxide of dtbpe, O=P(tert-Bu)₂CH₂CH₂P(tert-Bu)₂.[1] This species is generally less soluble than the parent phosphine and can precipitate out of solution, especially in nonpolar solvents. Formation of the phosphine oxide is a strong indicator of ligand degradation.
Q3: How can I prevent the oxidation of dtbpe during my experiment?
A3: To prevent oxidation, it is crucial to employ rigorous air-free techniques. This includes the use of a glovebox or Schlenk line for handling the ligand and setting up the reaction.[3] Ensure that all solvents and reagents are thoroughly deoxygenated. Using high-purity inert gas (argon or nitrogen) is also essential.
Q4: Can the reaction temperature affect the stability of dtbpe?
A4: High temperatures can promote the thermal degradation of the dtbpe ligand. In one documented case, a nickel-CO₂ complex of dtbpe was found to be thermally unstable at 80 °C, leading to the oxidation of the ligand.[1][4] If you suspect thermal decomposition, consider running your reaction at a lower temperature if the catalytic cycle allows.
Q5: Are there any chemical incompatibilities I should be aware of when using dtbpe?
A5: Yes, dtbpe is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] Contact with these substances can lead to rapid degradation of the ligand. Additionally, the stability of dtbpe can be influenced by the metal it is coordinated to and the other ligands in the complex. For instance, a Ni(I)-CS₂ complex of dtbpe has been reported to be unstable.[1][4]
Q6: Can P-C bond cleavage be a problem with dtbpe?
A6: While oxidation is the more common degradation pathway, P-C bond cleavage can occur with phosphine ligands under specific, often harsh, conditions, such as in the presence of strong reducing agents like alkali metals.[6] For most standard catalytic applications, this is a less frequent issue but should be considered if unusual byproducts are observed.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving stability issues with dtbpe in a catalytic reaction.
Caption: A flowchart for troubleshooting dtbpe stability issues.
Quantitative Data Summary
| Parameter | Condition | Observed Effect on dtbpe | Reference |
| Temperature | 80 °C (in a Ni-CO₂ complex) | Partial oxidation to phosphine oxide | [1][4] |
| Atmosphere | Presence of O₂ or other oxidants | Oxidation to phosphine oxide | [2] |
| Moisture | Presence of H₂O | Potential for degradation; avoid moisture | [5] |
| Reagents | Strong oxidizing agents, acids | Incompatible, leads to degradation | [5] |
Experimental Protocols
Protocol 1: Monitoring dtbpe Oxidation by ³¹P NMR Spectroscopy
This protocol describes a method to monitor the stability of dtbpe in a reaction mixture by checking for the formation of its corresponding phosphine oxide.
Objective: To qualitatively and quantitatively assess the extent of dtbpe oxidation.
Materials:
-
Reaction mixture containing the dtbpe ligand.
-
NMR tube.
-
Deuterated solvent compatible with the reaction mixture.
-
Internal standard (e.g., triphenyl phosphate).
Procedure:
-
Under an inert atmosphere, carefully take an aliquot of the reaction mixture at a specific time point.
-
Quench the reaction if necessary (e.g., by cooling).
-
Dissolve the aliquot in a suitable deuterated solvent in an NMR tube.
-
Add a known amount of an internal standard if quantitative analysis is desired.
-
Acquire a ³¹P NMR spectrum.
-
Analysis:
-
The signal for dtbpe will appear in the typical range for phosphines.
-
The formation of the corresponding bis(phosphine oxide) will be indicated by a new signal at a downfield chemical shift (typically in the range of +50 to +70 ppm). The mono-oxide may also be observed.
-
Integrate the peaks corresponding to dtbpe and its oxide(s) to determine the relative amounts and assess the extent of degradation.
-
Protocol 2: General Best Practices for Handling Air-Sensitive dtbpe
Objective: To minimize degradation of dtbpe due to exposure to air and moisture.
Procedure:
-
Storage: Store dtbpe in a tightly sealed container under an inert atmosphere (argon or nitrogen), preferably in a desiccator or a glovebox.
-
Handling:
-
All manipulations of solid dtbpe and its solutions should be performed in a glovebox with low oxygen and moisture levels (<1 ppm).
-
If a glovebox is not available, use Schlenk line techniques. Weigh out the solid quickly in a nitrogen-filled glove bag or under a positive pressure of inert gas.
-
-
Solvents and Reagents:
-
Use anhydrous solvents that have been thoroughly deoxygenated by methods such as sparging with an inert gas or by the freeze-pump-thaw technique.
-
Ensure all other reagents are dry and deoxygenated as required by the specific reaction.
-
-
Reaction Setup:
-
Assemble all glassware and dry it thoroughly in an oven before use.
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Introduce solvents and reagents via syringe or cannula under inert atmosphere.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of CO(2) and CS(2) with this compound complexes of nickel(0) and nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Di-tert-butyl Peroxide (DTBPE) Catalyst Performance
Welcome to the Technical Support Center for di-tert-butyl peroxide (DTBPE) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the influence of temperature on DTBPE performance. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve consistent and optimal results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments with DTBPE.
Q1: My DTBPE-initiated reaction is not starting or is extremely slow. What is the likely cause?
A1: The most common cause is insufficient temperature. DTBPE requires a certain amount of thermal energy to initiate the homolytic cleavage of its peroxide bond, which generates the reactive tert-butoxy radicals. The decomposition process typically begins at temperatures above 100-120°C (393 K).[1][2][3] If your reaction temperature is below this threshold, the rate of radical formation will be too low to effectively initiate your desired reaction.
-
Troubleshooting Steps:
-
Verify the temperature of your reaction vessel using a calibrated thermometer.
-
Gradually increase the reaction temperature in 10°C increments.
-
Ensure your solvent is not interfering with the catalyst at lower temperatures. For instance, some solvents may react with DTBPE.[4]
-
Q2: My reaction is proceeding too rapidly, and I'm observing a sudden increase in pressure and temperature. What is happening and how can I control it?
A2: This indicates a potential runaway reaction. The thermal decomposition of DTBPE is an exothermic process.[5] At excessively high temperatures, the decomposition rate accelerates, releasing heat and a large volume of gaseous products (such as acetone and ethane) more quickly.[1][2][5] In a closed system, this can lead to a rapid increase in both temperature and pressure, posing a significant safety hazard.[5][6]
-
Troubleshooting Steps:
-
Immediately implement cooling measures for the reaction vessel.
-
For future experiments, lower the reaction temperature to a more moderate range (e.g., 120-140°C) to achieve a more controlled initiation rate.
-
Consider reducing the concentration of DTBPE.
-
Ensure your experimental setup includes appropriate pressure relief mechanisms.
-
Q3: What are the optimal temperature ranges for using DTBPE?
A3: There is no single "optimal" temperature, as it depends on the specific reaction, solvent, and desired reaction rate. However, a general effective range is between 120°C and 160°C .
-
Below 120°C: The decomposition rate is often too slow for practical applications.[3]
-
120°C - 140°C: This range typically provides a controlled rate of radical generation suitable for many organic synthesis and polymerization reactions.
-
Above 140°C: The decomposition rate increases significantly. For example, 90-99% of DTBPE decomposes in 3-6 hours at 150°C, compared to 24-48 hours at 130°C.[3] Higher temperatures can be used to achieve faster reaction times but require careful monitoring to prevent runaway conditions.[6]
Q4: I suspect my DTBPE catalyst is decomposing, but how can I be sure?
A4: The primary decomposition products of DTBPE are acetone and ethane (formed from the recombination of methyl radicals).[1][2] You can confirm decomposition by analyzing the reaction headspace or a quenched reaction aliquot using Gas Chromatography-Mass Spectrometry (GC-MS) to detect these specific products.[5]
Q5: Can the solvent choice affect the performance of DTBPE at a given temperature?
A5: Yes, absolutely. Studies have shown that DTBPE can react with certain solvents, such as toluene.[4] This can alter the decomposition kinetics and the overall reaction outcome. It is recommended to use inert solvents like pentadecane, especially when precise kinetic measurements are required.[4] Always perform a literature search or a small-scale pilot experiment to ensure solvent compatibility.
Data Presentation: Thermal Properties and Decomposition Rates
The following tables summarize key quantitative data related to the thermal performance of DTBPE.
Table 1: Thermal and Kinetic Parameters of DTBPE Decomposition
| Parameter | Value | Notes |
| Activation Energy (Ea) | 37.8 kcal/mol (approx. 158 kJ/mol) | This is the energy barrier for the homolytic cleavage of the O-O bond.[7][8] |
| Heat of Decomposition | 1.32 kJ/g | The decomposition is exothermic, releasing significant heat.[4][5] |
| Decomposition Onset | > 100-120°C | The temperature at which homolysis begins at a significant rate.[1][3] |
| Gaseous Product Volume | ~7.6 mol of gas per mol of DTBPE | Leads to a significant pressure increase (up to 21-fold) in closed systems.[5] |
Table 2: Temperature Effect on Decomposition Time (Half-Life)
| Temperature | Approximate Time for 90-99% Decomposition | Reaction Rate |
| 130°C | 24 - 48 hours | Controlled, suitable for longer reactions.[3] |
| 150°C | 3 - 6 hours | Rapid, suitable for achieving fast conversions.[3] |
Experimental Protocols
Protocol: Optimizing Reaction Temperature for a DTBPE-Catalyzed Reaction
This protocol provides a general methodology for determining the optimal temperature for your specific substrate and reaction conditions.
-
Objective: To identify the temperature that provides the best balance of reaction rate, product yield, and safety.
-
Materials:
-
Reactants and substrate
-
Anhydrous, inert solvent (e.g., dodecane, pentadecane)
-
DTBPE
-
A multi-well reaction block or parallel reaction vessels with independent temperature control and magnetic stirring.
-
Inert gas supply (Nitrogen or Argon)
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR).
-
-
Procedure:
-
Setup: Place identical reaction vessels in the heating block. Equip each vessel for stirring and operation under an inert atmosphere.
-
Temperature Selection: Set a range of temperatures to be tested. A good starting range is 110°C, 120°C, 130°C, 140°C, and 150°C.
-
Reaction Preparation: In each vessel, add the solvent, substrate, and any other reagents except for DTBPE.
-
Inerting: Purge each vessel with an inert gas for 10-15 minutes to remove oxygen.
-
Equilibration: Allow the vessels to reach their set temperatures and equilibrate for at least 20 minutes.
-
Initiation: Add an identical, pre-determined amount of DTBPE to each vessel simultaneously to start the reactions.
-
Monitoring: At regular time intervals (e.g., every 30 or 60 minutes), carefully withdraw a small aliquot from each reaction vessel. Quench the aliquot immediately (e.g., by cooling in an ice bath or adding an inhibitor) to stop the reaction.
-
Analysis: Analyze the quenched aliquots to determine the consumption of starting material and the formation of the desired product.
-
Data Compilation: Plot the product yield (or reactant conversion) as a function of time for each temperature.
-
-
Determining Optimal Temperature:
-
The optimal temperature will be the one that gives the highest yield of the desired product in a reasonable amount of time, with minimal formation of byproducts.
-
Be cautious of temperatures that show an overly rapid, exothermic response, as these may not be safely scalable.
-
Visualizations
The following diagrams illustrate key logical and experimental workflows related to DTBPE catalyst performance.
References
- 1. Di-tert-butyl peroxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aidic.it [aidic.it]
- 5. Di-tert-butyl peroxide | C8H18O2 | CID 8033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation on the reaction characteristics and influencing factors of thermal runaway of di-tert-butyl peroxide | CoLab [colab.ws]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Phosphine Ligand Degradation in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to phosphine ligand degradation in catalytic processes. By understanding the causes of degradation and implementing preventative measures, you can enhance the efficiency, reproducibility, and overall success of your catalytic reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during your experiments that could be related to phosphine ligand degradation.
Issue 1: Low or No Catalytic Activity
Your reaction shows significantly lower conversion than expected, or fails to proceed altogether.
| Potential Cause | Troubleshooting Step | Explanation |
| Ligand Oxidation | 1. Ensure Rigorous Inert Atmosphere: Use a glovebox or Schlenk line for all manipulations. Purge all glassware, solvents, and reagents with an inert gas (Argon or Nitrogen).[1] 2. Use Freshly Purified Solvents: Peroxides in solvents like THF can oxidize phosphine ligands.[2] Test for and remove peroxides before use. | Electron-rich phosphines are particularly susceptible to oxidation by trace amounts of oxygen, forming phosphine oxides which are generally poor ligands for the active catalyst.[1][2][3] |
| Incorrect Ligand-to-Metal Ratio | Optimize Stoichiometry: Titrate the ligand-to-metal ratio to find the optimal balance for catalyst stability and activity. An excess of ligand can sometimes stabilize the catalyst.[1] | An insufficient amount of ligand can lead to the formation of inactive metal species or catalyst decomposition into palladium black.[1] |
| P-C Bond Cleavage | Lower Reaction Temperature: High temperatures can promote the cleavage of phosphorus-carbon bonds, especially in less stable ligands.[4][5] | P-C bond scission leads to the irreversible destruction of the ligand and the formation of inactive catalyst species.[2] |
| Hydrolysis | Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Avoid protic solvents if your ligand is susceptible to hydrolysis. | Phosphine ligands, particularly those with electron-withdrawing groups, can react with water, leading to ligand degradation.[2] |
Issue 2: Formation of Palladium Black or Other Metal Precipitates
You observe the formation of a black precipitate, indicating catalyst decomposition.
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Ligand Stabilization | Increase Ligand Loading: A slight excess of the phosphine ligand can help stabilize the active catalytic species and prevent aggregation.[1] | The phosphine ligand coordinates to the metal center, preventing the metal atoms from clustering and precipitating out of solution. |
| Presence of Oxygen | Improve Degassing Techniques: Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.[1] | Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[1] |
| High Reaction Temperature | Reduce Reaction Temperature: Operating at a lower temperature can enhance catalyst stability, though it may require longer reaction times.[1] | Elevated temperatures accelerate the rate of catalyst decomposition pathways.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for phosphine ligands?
A1: The primary degradation pathways for phosphine ligands in catalytic reactions are:
-
Oxidation: The most common route, where the trivalent phosphine (P(III)) is oxidized to the corresponding pentavalent phosphine oxide (P(V)) by air, peroxides, or other oxidants.[2]
-
P-C Bond Cleavage: The breaking of a phosphorus-carbon bond, which can be promoted by high temperatures and lead to inactive catalyst species.[2][4][5]
-
Hydrolysis: Reaction with water, which can cleave P-C bonds or form secondary phosphine oxides. This is more prevalent with electron-deficient phosphines.[2]
-
Phosphonium Salt Formation: The phosphine ligand can act as a nucleophile and react with alkyl or aryl halides in the reaction mixture to form a phosphonium salt, thereby removing it from the catalytic cycle.[2]
Q2: How do the steric and electronic properties of a phosphine ligand affect its stability?
A2: The steric and electronic properties of a phosphine ligand, often characterized by Tolman's cone angle (a measure of steric bulk) and electronic parameter (a measure of electron-donating ability), are crucial to its stability and performance in catalysis.[2][5][6][7][8]
-
Electronic Effects: Electron-rich phosphines (e.g., trialkylphosphines) are generally stronger σ-donors, which can lead to more stable metal complexes.[9] However, they are also more susceptible to oxidation.[1] Electron-withdrawing groups can decrease a ligand's susceptibility to oxidation but may weaken the metal-ligand bond.
-
Steric Effects: Increased steric bulk can protect the metal center and the phosphorus atom from unwanted reactions, including certain decomposition pathways.[8] However, excessive bulk can also promote ligand dissociation, which might be necessary for catalyst activation but can also lead to catalyst deactivation if the dissociated ligand is unstable.[2][10]
Q3: How can I choose a more stable phosphine ligand for my reaction?
A3: Selecting a stable ligand involves considering the specific reaction conditions and potential degradation pathways.
-
For high-temperature reactions: Consider ligands with robust backbones, such as biarylphosphines or those incorporated into pincer complexes, which are more resistant to P-C bond cleavage.[4]
-
Chelating Ligands: Diphosphine ligands that form a chelate ring with the metal center often exhibit enhanced stability due to the chelate effect.[5]
Q4: What are the best practices for handling and storing air-sensitive phosphine ligands?
A4: To prevent degradation, especially oxidation, it is critical to handle and store phosphine ligands under an inert atmosphere.[1]
-
Handling: Use a glovebox or Schlenk line for all manipulations of solid and dissolved phosphine ligands.
-
Storage: Solid phosphine ligands should be stored in a cool, dark place inside a glovebox or a desiccator under an inert atmosphere.[1] Solutions should be prepared with degassed solvents and stored in sealed containers, preferably in a freezer, under an inert gas.[1]
Q5: How can I monitor the degradation of my phosphine ligand during a reaction?
A5: 31P NMR spectroscopy is a powerful, non-invasive technique for monitoring the health of your phosphine ligand and the catalytic system in real-time.[11][12]
-
31P NMR Spectroscopy: By taking aliquots from your reaction at different time points (under inert conditions), you can track the disappearance of the signal corresponding to your active phosphine ligand and the appearance of new signals corresponding to degradation products like phosphine oxide.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to detect and quantify volatile phosphine ligands and their degradation products.[13][14][15]
Quantitative Data
Table 1: Relative Air Stability of Common Phosphine Ligand Classes
| Ligand Class | General Air Stability (as solids) | Examples | Susceptibility to Oxidation |
| Trialkylphosphines | Generally air-sensitive | P(t-Bu)₃, PCy₃ | High (electron-rich) |
| Triarylphosphines | Generally air-stable | PPh₃, P(o-tolyl)₃ | Moderate to Low |
| Biarylphosphines | Often air-stable | Buchwald and Hartwig ligands | Generally Low (steric hindrance) |
| Phosphites | Variable, often sensitive | P(OPh)₃, P(OEt)₃ | High |
Table 2: Typical 31P NMR Chemical Shifts for Phosphines and Their Oxides
| Compound Type | Typical 31P NMR Chemical Shift Range (ppm) | Notes |
| Trialkylphosphines | -60 to +20 | Highly dependent on substituents. |
| Triarylphosphines | -20 to 0 | |
| Phosphine Oxides | +20 to +60 | A significant downfield shift upon oxidation. |
| Coordinated Phosphine | Varies greatly | Depends on the metal, its oxidation state, and other ligands. |
Note: These are general ranges and can vary significantly based on the specific structure and environment.
Experimental Protocols
Protocol 1: Monitoring Phosphine Ligand Oxidation by 31P NMR Spectroscopy
Objective: To quantitatively assess the rate of phosphine ligand oxidation under specific reaction conditions.
Materials:
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) equipped with a magnetic stir bar and septum.
-
Inert gas supply (Argon or Nitrogen).
-
Degassed solvent.
-
Phosphine ligand.
-
Internal standard (optional, e.g., triphenyl phosphate).
-
NMR tubes and caps.
-
Syringes and needles.
-
NMR spectrometer.
Procedure:
-
Reaction Setup: Under an inert atmosphere (glovebox or Schlenk line), add the phosphine ligand, solvent, and any other non-catalytic reaction components to the reaction vessel. If using an internal standard, add it at this stage.
-
Initial Sample (t=0): Once the solution is homogeneous, withdraw an aliquot (approx. 0.5 mL) using a gas-tight syringe and transfer it to an NMR tube. Seal the NMR tube under the inert atmosphere.
-
Initiate Reaction: Add the metal precursor or other initiating reagent to the reaction vessel to start the reaction.
-
Time-Course Sampling: At regular intervals, withdraw aliquots from the reaction mixture and prepare NMR samples as described in step 2.
-
NMR Analysis: Acquire a 31P NMR spectrum for each sample.
-
Data Analysis: Integrate the signal for the starting phosphine ligand and any new signals that appear, such as the corresponding phosphine oxide. The rate of degradation can be determined by plotting the relative concentration of the phosphine ligand over time.
Protocol 2: General Procedure for Setting Up an Air-Sensitive Catalytic Reaction
Objective: To establish a robust protocol for performing catalytic reactions with air-sensitive phosphine ligands to minimize degradation.
Materials:
-
Schlenk flask or other suitable reaction vessel.
-
Condenser (if heating).
-
Septa.
-
Schlenk line or glovebox.
-
Oven-dried glassware.
-
Degassed solvents and reagents.
Procedure:
-
Glassware Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas or in a desiccator.
-
System Assembly: Assemble the glassware (e.g., Schlenk flask and condenser) and seal all joints with septa.[1]
-
Establish Inert Atmosphere: Connect the assembled glassware to a Schlenk line. Evacuate the system and then backfill with an inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure a thoroughly inert atmosphere.[1]
-
Addition of Solids: Under a positive flow of inert gas, quickly add the solid reagents (metal precursor, phosphine ligand, substrates, base, etc.) to the reaction flask.[1]
-
Addition of Liquids: Add degassed solvents and any liquid reagents via syringe through a septum.
-
Reaction Execution: Commence stirring and heating (if required). Maintain a positive pressure of inert gas throughout the reaction.
-
Work-up: Upon completion, cool the reaction to room temperature before exposing it to air, unless the products are also air-sensitive.
Visualizations
Caption: Primary degradation pathways for phosphine ligands.
Caption: Troubleshooting workflow for phosphine ligand issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. gessnergroup.com [gessnergroup.com]
- 10. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 11. magritek.com [magritek.com]
- 12. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 13. Phosphine detection in veterinary samples using headspace gas chromatography/tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ejournal.cvuas.de [ejournal.cvuas.de]
Technical Support Center: Catalyst Deactivation in DTBPE Complexes
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1,2-bis(di-tert-butylphosphino)ethane (DTBPE) complexes in their catalytic experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common deactivation pathways for DTBPE-metal catalysts?
A1: DTBPE-metal catalysts, particularly with nickel and palladium, are susceptible to several deactivation pathways that can diminish or terminate their catalytic activity. The primary mechanisms include:
-
Ligand Oxidation: The phosphine moieties of the DTBPE ligand are prone to oxidation, forming the corresponding phosphine oxides. This alters the electronic and steric properties of the ligand, rendering the complex inactive.
-
Formation of "Nickel Black": In nickel-catalyzed reactions, especially those involving photoredox cycles, the aggregation of low-valent Ni(0) species can lead to the formation of bulk, inactive nickel metal, commonly referred to as "nickel black".[1] This often occurs when the rate of oxidative addition is slower than reductive elimination, causing a buildup of unstable Ni(0) intermediates.
-
Dimerization and Ligand Degradation: Monoligated catalyst species can dimerize to form stable, less active or inactive dimeric complexes. Under certain conditions, this can be followed by irreversible C-P or C-H bond activation within the ligand backbone, leading to catalyst decomposition.
-
Thermal Decomposition: Like many organometallic complexes, DTBPE-metal catalysts can decompose at elevated temperatures. The thermal stability is dependent on the metal center, its oxidation state, and the coordination environment.
-
Formation of Inactive Adducts: Strong coordination of substrates, products, or additives to the metal center can lead to the formation of stable, off-cycle species that are catalytically inactive.
Q2: I'm observing a black precipitate in my nickel-catalyzed cross-coupling reaction. What is it and how can I prevent it?
A2: The black precipitate is likely "nickel black," which is aggregated, elemental nickel (Ni(0)) and a common sign of catalyst deactivation.[1] Its formation is often triggered by an accumulation of unstabilized Ni(0) species. To mitigate this, consider the following:
-
Adjust Reaction Concentration: Running reactions at higher concentrations can sometimes increase the rate of oxidative addition, preventing the buildup of Ni(0).[1]
-
Control the Rate of Reductive Elimination: In photoredox catalysis, the rate of reductive elimination can be controlled by adjusting the wavelength and intensity of the light source. Using a higher wavelength (e.g., green light instead of blue) can slow down this step and reduce nickel black formation.[1]
-
Use of Stabilizing Additives: The presence of coordinating additives or solvents may help to stabilize reactive nickel intermediates and prevent aggregation.
Q3: How can I detect and quantify the degradation of my DTBPE ligand during a reaction?
A3: ³¹P NMR spectroscopy is the most effective technique for monitoring the health of your DTBPE ligand.[2][3][4] By taking aliquots of your reaction mixture at various time points (under an inert atmosphere), you can:
-
Identify Ligand Oxidation: The phosphorus signal of the DTBPE ligand will have a characteristic chemical shift. The oxidized form, DTBPE dioxide (O=P(tBu)₂CH₂CH₂P(tBu)₂=O), will appear at a significantly different chemical shift (typically downfield).
-
Quantify Degradation: By integrating the signals corresponding to the active DTBPE ligand and its degradation products, you can determine the percentage of ligand degradation over time.[4] Using an internal standard can provide more accurate quantification.
Q4: Can a deactivated DTBPE catalyst be regenerated?
A4: Regeneration of a deactivated homogeneous catalyst is challenging and depends heavily on the deactivation mechanism.
-
If deactivation is due to the formation of an inhibitory adduct (e.g., product inhibition), it might be possible to reverse this by altering the reaction conditions, but this is often not practical.
-
If deactivation is due to irreversible ligand oxidation or degradation (e.g., P-C bond cleavage), regeneration is generally not feasible.
-
In cases of "nickel black" formation, the active catalyst has been irreversibly converted to bulk metal.
Troubleshooting Guides
Below are common issues encountered during experiments with DTBPE complexes, along with potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Catalytic Activity from the Start | 1. Degraded Catalyst/Ligand: The DTBPE ligand or complex may have been oxidized due to improper storage or handling. 2. Presence of Catalyst Poisons: Impurities in substrates, reagents, or solvents (e.g., water, oxygen, sulfur-containing compounds). 3. Incorrect Catalyst Precursor Activation: The active catalytic species is not being formed efficiently. | 1. Verify Ligand/Complex Integrity: Check the purity of the DTBPE ligand and catalyst complex using ³¹P NMR. 2. Ensure Inert Conditions: Use rigorously dried and degassed solvents and reagents. Employ proper Schlenk line or glovebox techniques. 3. Optimize Activation: Review the protocol for generating the active catalyst. Some systems may require a pre-activation step. |
| Reaction Starts but Stalls Prematurely | 1. Ligand Oxidation: Gradual oxidation of the DTBPE ligand during the reaction. 2. Nickel Black Formation: Aggregation of Ni(0) species. 3. Thermal Decomposition: The reaction temperature may be too high for the catalyst's stability. | 1. Improve Inert Atmosphere: Ensure a continuous and high-purity inert gas flow. 2. Mitigate Ni(0) Aggregation: See FAQ Q2. Consider adjusting concentration or, in photoredox systems, the light source. 3. Temperature Screening: Run the reaction at a lower temperature to see if catalyst lifetime improves, accepting a potentially lower reaction rate. |
| Inconsistent Results Between Batches | 1. Variable Reagent Purity: Lot-to-lot variability in substrates, reagents, or solvents. 2. Inconsistent Moisture/Air Exposure: Slight variations in experimental setup leading to different levels of catalyst poisoning. 3. Variable Catalyst Loading: Inaccurate weighing of the catalyst or ligand. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. Purify substrates if their purity is questionable. 2. Standardize Procedures: Adhere strictly to established protocols for setting up reactions under inert conditions. 3. Use Stock Solutions: For small-scale reactions, prepare a stock solution of the catalyst and ligand to ensure consistent dosing. |
| Formation of Unidentified Phosphorus-Containing Byproducts | 1. P-C Bond Cleavage: Degradation of the DTBPE ligand via cleavage of a phosphorus-carbon bond. | 1. Characterize Byproducts: Attempt to isolate and characterize the byproducts using techniques like ³¹P NMR and Mass Spectrometry. 2. Modify Reaction Conditions: P-C bond cleavage can sometimes be influenced by the choice of base, solvent, or temperature. A screen of these parameters may be necessary. |
Visualizing Deactivation Pathways and Experimental Workflows
Catalyst Deactivation Pathways
Caption: Key deactivation pathways for DTBPE-metal catalysts.
Experimental Workflow for Investigating Catalyst Deactivation
Caption: A logical workflow for diagnosing catalyst deactivation.
Experimental Protocols
Protocol 1: Monitoring DTBPE Ligand Oxidation via ³¹P NMR Spectroscopy
This protocol describes how to monitor the degradation of a DTBPE-ligated catalyst during a reaction.
Objective: To quantify the conversion of the DTBPE ligand to its corresponding phosphine oxide.
Materials:
-
Reaction vessel equipped with a septum for sampling (e.g., Schlenk flask).
-
Syringes and needles (oven-dried).
-
NMR tubes with caps.
-
Anhydrous, degassed deuterated solvent (e.g., C₆D₆, Toluene-d₈).
-
Internal standard (e.g., triphenyl phosphate, if quantitative analysis is desired).
-
Glovebox or Schlenk line.
Procedure:
-
Reaction Setup: Set up the catalytic reaction under a strict inert atmosphere as per your standard procedure. If using an internal standard, add a known amount to the reaction mixture at the beginning.
-
Initial Sample (t=0): Before initiating the reaction (e.g., before heating or light exposure), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a gas-tight syringe.
-
Sample Quenching & Preparation: Immediately transfer the aliquot to a vial containing ~0.5 mL of the chosen deuterated solvent. This dilution helps to quench the reaction. Cap the vial and transfer it to an NMR tube.
-
Time-Point Sampling: At regular intervals (e.g., every hour), repeat steps 2 and 3 to collect time-point samples.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum for each sample. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the phosphorus nuclei) for accurate integration if performing quantitative analysis.
-
Data Analysis:
-
Identify the resonance for the DTBPE ligand coordinated to the metal center and any free ligand.
-
Identify the resonance for the oxidized DTBPE ligand (DTBPE dioxide), which will be at a different chemical shift.
-
Integrate the respective signals. The percentage of ligand remaining can be calculated as: % Ligand = [Integral(DTBPE) / (Integral(DTBPE) + Integral(DTBPE dioxide))] * 100
-
Protocol 2: General Kinetic Study of Catalyst Deactivation
This protocol provides a general framework for determining the kinetics of catalyst deactivation.
Objective: To measure the change in reaction rate over time to understand the catalyst's stability under operating conditions.
Materials:
-
Reaction setup that allows for consistent and repeatable sampling (e.g., temperature-controlled reactor).
-
Analytical equipment to measure product formation or substrate consumption (e.g., GC, HPLC, NMR).
-
Internal standard for quantitative analysis.
Procedure:
-
Establish Initial Rate: Perform a kinetic experiment under conditions where the catalyst is known to be active and stable for a short period. Measure the concentration of the product at several early time points to determine the initial reaction rate.
-
Long-Term Experiment: Set up the reaction under the desired conditions and let it run for an extended period.
-
Intermittent Sampling: At regular, defined intervals over the entire course of the reaction, withdraw aliquots of the reaction mixture.
-
Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent) and analyze the concentration of the product or substrate using your established analytical method (GC, HPLC, etc.) with an internal standard.
-
Data Analysis:
-
Plot the product concentration versus time.
-
Calculate the instantaneous reaction rate at different time points by determining the slope of the concentration-time curve.
-
The catalyst activity at a given time t can be expressed as the ratio of the rate at time t to the initial rate (at t=0).
-
Plot the catalyst activity versus time to visualize the deactivation profile. This data can then be fitted to various deactivation kinetic models.[5][6][7][8]
-
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. magritek.com [magritek.com]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 4. mdpi.com [mdpi.com]
- 5. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalytic Turnover with DTBPE
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,2-Bis(di-tert-butylphosphino)ethane (DTBPE) in their catalytic experiments. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance your reaction efficiency and achieve higher turnover numbers (TON) and turnover frequencies (TOF).
DTBPE is a bulky, electron-rich, bidentate phosphine ligand known for its ability to stabilize metal centers and promote efficient catalysis in a variety of cross-coupling and other chemical reactions. Its unique steric and electronic properties, however, can present specific challenges. This guide will address common issues and provide strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is DTBPE and why is it used in catalysis?
A1: DTBPE, or this compound, is a chelating phosphine ligand with large tert-butyl groups that create significant steric bulk around the metal center. This steric hindrance can facilitate crucial steps in the catalytic cycle, such as reductive elimination, and stabilize the active catalytic species, often leading to higher turnover numbers. Its electron-donating nature also enhances the reactivity of the metal center.
Q2: In which types of reactions is DTBPE commonly employed?
A2: DTBPE is frequently used as a ligand in various transition metal-catalyzed reactions, including but not limited to:
-
Nickel-catalyzed cross-coupling reactions: DTBPE is particularly effective in nickel-catalyzed reactions, such as the dimerization of 2-chloropyridines, where it can lead to high yields even at low catalyst loadings.[1]
-
Palladium-catalyzed cross-coupling reactions: While less common than in nickel catalysis, DTBPE can be used in palladium-catalyzed reactions where a bulky, electron-rich ligand is required.
-
Hydroformylation: Rhodium complexes with bulky phosphine ligands like DTBPE can be used in hydroformylation reactions.
Q3: How does the performance of DTBPE compare to other phosphine ligands like dppe?
A3: The performance of DTBPE is highly dependent on the specific reaction. In some cases, the increased steric bulk of DTBPE compared to a ligand like 1,2-bis(diphenylphosphino)ethane (dppe) can lead to significantly higher turnover numbers. For example, in certain Suzuki cross-coupling reactions, bidentate ligands like dppe have been shown to yield turnover numbers roughly four times higher than monodentate phosphine ligands.[2] While direct quantitative comparisons with DTBPE are not always readily available in the literature, the principle that increased steric bulk and chelation can enhance catalytic activity often holds true.
Q4: What are the typical signs of catalyst deactivation when using DTBPE?
A4: Common signs of catalyst deactivation include:
-
Reaction stalling: The reaction starts but does not proceed to completion.
-
Low product yield: The amount of product formed is significantly lower than expected.
-
Formation of palladium black or other metal precipitates: This indicates aggregation of the metal, rendering it catalytically inactive.
-
Inconsistent results: Difficulty in reproducing reaction outcomes between batches.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with DTBPE to improve your turnover number.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation via Ligand Oxidation | Phosphine ligands, especially electron-rich ones like DTBPE, are susceptible to oxidation. • Work under inert atmosphere: Ensure all manipulations are performed under a dry, oxygen-free atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[3] • Use degassed solvents: Solvents should be thoroughly degassed to remove dissolved oxygen. • Check reagent purity: Ensure all starting materials and the metal precursor are free from oxidizing impurities. |
| Incorrect Ligand-to-Metal Ratio | An improper ratio can lead to the formation of inactive or less active catalytic species.[3] • Screen different ratios: Systematically vary the DTBPE to metal precursor ratio to find the optimal conditions for your specific reaction. |
| Poor Catalyst Formation | The active catalyst may not be forming efficiently from the precatalyst and DTBPE. • Pre-formation of the catalyst: Consider pre-forming the active catalyst by stirring the metal precursor and DTBPE together in the reaction solvent for a period before adding the substrates. |
| Suboptimal Reaction Temperature | Temperature can significantly impact both reaction rate and catalyst stability.[3] • Temperature screening: Perform the reaction at a range of temperatures to find the optimal balance between reaction speed and catalyst longevity. Higher temperatures can sometimes lead to faster catalyst decomposition. |
Problem 2: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Product Inhibition | The product of the reaction may coordinate to the metal center and inhibit further catalytic cycles. • Lower substrate concentration: Try running the reaction at a lower initial concentration of the limiting reagent. |
| Catalyst Precipitation | The bulky nature of DTBPE can sometimes lead to solubility issues with the metal complex, causing it to precipitate out of solution. • Solvent screening: Test a range of solvents to find one in which the DTBPE-metal complex has good solubility at the reaction temperature. • Monitor for precipitates: Visually inspect the reaction mixture for any signs of solid formation. |
| Ligand Degradation Over Time | Even under inert conditions, slow degradation of the ligand can occur over long reaction times. • Monitor ligand integrity: If possible, use techniques like ³¹P NMR spectroscopy to monitor the presence of the DTBPE ligand and check for the formation of phosphine oxide or other degradation products. |
Experimental Protocols
While specific protocols are highly reaction-dependent, the following provides a general methodology for a nickel-catalyzed cross-coupling reaction using DTBPE.
General Procedure for Nickel-Catalyzed Dimerization of 2-Chloropyridines:
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the nickel precatalyst (e.g., NiBr₂·3H₂O, 0.2-5 mol%), DTBPE (at a 1:1 to 1.2:1 ratio to the nickel precursor), and a reducing agent (e.g., manganese powder) to a Schlenk flask equipped with a magnetic stir bar.[1]
-
Solvent and Substrate Addition: Add the appropriate anhydrous, degassed solvent (e.g., DMF).[1] Then, add the 2-chloropyridine substrate via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., GC-MS or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction and proceed with a standard aqueous work-up and purification by column chromatography.
Note: The optimal catalyst loading, temperature, and reaction time will need to be determined for each specific substrate.
Visualizations
To aid in understanding the role of DTBPE in catalysis, the following diagrams illustrate a generic catalytic cycle for a cross-coupling reaction and a troubleshooting workflow.
Caption: A generalized catalytic cycle for a cross-coupling reaction, where L2 represents the bidentate DTBPE ligand.
Caption: A logical workflow for troubleshooting low turnover numbers in DTBPE-catalyzed reactions.
References
Technical Support Center: Refining Purification Methods for Products from DTBPE Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address specific issues encountered during the purification of products from Di-tert-butyl peroxide (DTBPE) initiated reactions.
I. Troubleshooting Guides
This section is designed to help you troubleshoot common problems encountered during the purification of both polymeric and small molecule products from DTBPE-initiated reactions.
Purification of Polymeric Products
Q1: After precipitation, my polymer yield is very low. What are the possible causes and solutions?
A1: Low polymer yield after precipitation can be frustrating. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Polymer is soluble in the non-solvent. | Select a different non-solvent in which the polymer has very low solubility. Test on a small scale first. |
| Insufficient volume of non-solvent. | Use a larger volume of non-solvent, typically 5-10 times the volume of the polymer solution.[1] |
| Polymer solution is too dilute. | Concentrate the polymer solution before adding it to the non-solvent. |
| Precipitate is too fine and passes through the filter. | Cool the solution slowly to encourage larger crystal formation.[1] Consider centrifugation to collect the precipitate.[2] |
Q2: My purified polymer still shows the presence of monomer in the NMR spectrum. How can I improve monomer removal?
A2: Residual monomer is a common issue. Here are several strategies to enhance its removal.
| Possible Cause | Recommended Solution |
| Insufficient washing. | Increase the number of washing steps with the non-solvent after filtration.[1] |
| Monomer trapped in the polymer matrix. | Re-dissolve the polymer and precipitate it again. Repeating the precipitation cycle 2-3 times is often effective.[3] |
| Ineffective non-solvent for monomer. | Ensure the chosen non-solvent is a good solvent for the monomer. |
| Polymer precipitation was too rapid. | Add the polymer solution dropwise to the non-solvent with vigorous stirring to prevent the formation of large clumps that can trap impurities.[4] |
Q3: The precipitated polymer is sticky and difficult to handle. What can I do?
A3: A sticky precipitate often indicates that the polymer is not fully solidifying or is contaminated with solvent.
| Possible Cause | Recommended Solution |
| The non-solvent is not a strong enough precipitant. | Use a more non-polar non-solvent (for polar polymers) or a more polar non-solvent (for non-polar polymers). |
| The polymer's glass transition temperature (Tg) is below room temperature. | Cool the precipitation mixture in an ice bath to fully solidify the polymer before filtration. |
| Incomplete removal of the "good" solvent. | After precipitation, stir the mixture for an extended period (e.g., 1-2 hours) to allow the good solvent to diffuse out of the polymer. |
Purification of Small Molecule Products
Q1: My column chromatography separation is poor, and I'm getting mixed fractions. How can I improve the separation?
A1: Poor separation in column chromatography can be addressed by optimizing several parameters.
| Possible Cause | Recommended Solution |
| Inappropriate solvent system. | The ideal solvent system should give your target compound an Rf value of 0.2-0.4 on TLC.[5] |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended.[6][7] |
| Sample was loaded incorrectly. | Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[6] |
| Elution was too fast. | Control the flow rate to allow for proper equilibration between the stationary and mobile phases. |
Q2: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
| Possible Cause | Recommended Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| High concentration of impurities. | Purify the crude product by another method (e.g., column chromatography) to remove some impurities before recrystallization. |
| Inappropriate solvent. | Use a solvent mixture (a good solvent and a poor solvent) to fine-tune the solubility.[8] |
II. Frequently Asked Questions (FAQs)
Q1: What are the common byproducts of DTBPE-initiated reactions that I need to remove?
A1: The thermal decomposition of DTBPE generates tert-butoxy radicals, which can further decompose to produce acetone and methyl radicals. The methyl radicals can then combine to form ethane. Therefore, common byproducts originating from the initiator include tert-butanol (from hydrogen abstraction by the tert-butoxy radical), acetone, and ethane. These are typically volatile and can often be removed under vacuum, but their presence should be considered during purification design.
Q2: How can I remove residual DTBPE from my reaction mixture?
A2: Unreacted DTBPE is a non-polar compound. For polymeric products, repeated precipitation should effectively remove it.[3] For small molecule products, it can be separated using normal-phase column chromatography, eluting with a non-polar solvent system.[6]
Q3: What is the most effective method for purifying polymers?
A3: Precipitation is the most widely used and generally effective method for polymer purification, especially for removing small molecule impurities like residual monomers and initiators.[] For removing oligomers or other polymeric impurities of different molecular weights, size exclusion chromatography (SEC) may be more suitable. Dialysis is also an effective technique for removing small molecules from polymer solutions.[10]
Q4: How can I quantify the purity of my final product?
A4: For small molecules, quantitative NMR (qNMR) is a powerful technique for determining purity by integrating the signals of the product against a known internal standard.[11][12][13][14] Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.[15][16] For polymers, the absence of impurity signals in NMR is a good indicator of purity. The removal of small molecules can also be monitored by techniques like GC of the supernatant after precipitation.
III. Experimental Protocols
Protocol for Polymer Purification by Precipitation
This protocol describes a general procedure for purifying a polymer by precipitation.
-
Dissolution: Dissolve the crude polymer in a suitable "good" solvent at a concentration of 5-10% (w/v). Stir until a homogeneous solution is obtained.
-
Precipitation: In a separate beaker, add a "non-solvent" (a solvent in which the polymer is insoluble) with a volume 5-10 times that of the polymer solution.[1] Vigorously stir the non-solvent.
-
Addition: Slowly add the polymer solution dropwise to the stirring non-solvent. A precipitate should form immediately.
-
Digestion: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation and to wash out impurities.[1]
-
Isolation: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer on the filter with fresh non-solvent multiple times.[1]
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Table 1: Comparison of Polymer Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Precipitation | >99% (for small molecule impurities) | 80-95% | Simple, scalable, effective for removing monomers and initiators. | Can trap impurities if not done carefully, may not remove oligomers effectively. |
| Dialysis | >99.5% (for small molecule impurities) | >95% | Gentle, effective for removing salts and small molecules.[10] | Time-consuming, requires large volumes of solvent. |
| Size Exclusion Chromatography (SEC) | >99% (for polymeric impurities) | 70-90% | Can separate polymers by molecular weight. | Lower capacity, more complex setup, requires specialized equipment. |
Protocol for Small Molecule Purification by Column Chromatography
This protocol provides a general guideline for purifying a non-polar small molecule.
-
TLC Analysis: Determine the optimal solvent system using thin-layer chromatography (TLC). The desired compound should have an Rf of approximately 0.2-0.4.[5]
-
Column Packing: Plug the bottom of a glass column with glass wool and add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed without cracks or air bubbles. Add another layer of sand on top.[6][7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.[6]
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 2: Comparison of Small Molecule Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-90% | Versatile, can separate compounds with similar properties. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >99.5% | 50-80% | Can yield very pure crystalline material.[17] | Only applicable to solids, yield can be low if the compound is somewhat soluble at low temperatures. |
| Distillation | >99% | 70-95% | Effective for purifying volatile liquids with different boiling points. | Not suitable for non-volatile or thermally unstable compounds. |
IV. Visualizations
Workflow for Troubleshooting Polymer Purification by Precipitation
Caption: Troubleshooting workflow for polymer precipitation.
Decision Tree for Choosing a Purification Method
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Home Page [chem.ualberta.ca]
- 10. Automated Polymer Purification Using Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 15. mdpi.com [mdpi.com]
- 16. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recrystallization [sites.pitt.edu]
Technical Support Center: Machine Learning for Optimizing Reactions with Bisphosphine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning to optimize chemical reactions involving bisphosphine ligands. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experimental and computational workflows.
Frequently Asked Questions (FAQs)
Getting Started & Data
Q: Where can I find data to train my machine learning model for reaction optimization?
A: High-quality data is crucial for building effective machine learning models.[1][2] You can acquire data from several sources:
-
Literature Data Mining: Extracting reaction data from scientific publications and patents. Large databases like Reaxys can be a valuable source.[3][4]
-
High-Throughput Experimentation (HTE): Generating your own datasets by running a large number of experiments under varying conditions.[3] This approach allows for the collection of systematic and high-quality data.
-
Computational Chemistry: Using methods like Density Functional Theory (DFT) to calculate descriptors and reaction energies for a wide range of ligands and substrates.[1][5][6][7] This can be particularly useful for creating large, theoretical datasets.
Q: What are the best practices for data preprocessing in catalysis research?
A: Data preprocessing is a critical step to ensure the quality and consistency of your dataset.[8][9] Key steps include:
-
Data Cleaning: Handling missing values through imputation or deletion, identifying and addressing outliers, and removing duplicate entries.[9]
-
Standardization: Ensuring consistent formatting for all data points, such as units of measurement and chemical representations (e.g., SMILES strings).[3]
-
Feature Scaling: Normalizing or standardizing numerical features to bring them to a comparable scale, which can improve the performance of many machine learning algorithms.[9]
A general workflow for data preprocessing is illustrated below.
Caption: A typical workflow for preparing raw data for machine learning models.
Feature Engineering & Model Selection
Q: How should I represent my bisphosphine ligands and reaction components as features for the model?
A: The choice of features, or descriptors, is critical for model performance as they translate the chemical structures into a format that machine learning algorithms can understand.[10] Common approaches include:
-
Descriptor-Based: Using pre-defined chemical or physical features.[3] For bisphosphine ligands, these can include steric parameters (e.g., bite angle, buried volume) and electronic parameters.[11][12] DFT calculations are often used to generate these descriptors.[5][6]
-
Graph-Based: Representing molecules as graphs and using graph neural networks to automatically learn relevant features.[3]
-
Text-Based: Using representations like SMILES strings and applying natural language processing techniques.[3]
Q: What machine learning algorithms are commonly used for reaction optimization?
A: Several algorithms are well-suited for this task, each with its own strengths:
-
Random Forest: An ensemble method that is robust, handles non-linear relationships well, and can provide insights into feature importance.[10][13]
-
Gaussian Processes: A probabilistic model that is particularly useful for optimization tasks as it provides a measure of uncertainty in its predictions.[14]
-
Deep Learning (Neural Networks): These models can capture highly complex, non-linear patterns in large datasets.[4][10] They are often used for predicting a wide range of reaction conditions.[4][15]
Troubleshooting & Model Interpretation
Q: My model's predictions are not accurate. What are the common causes and how can I fix them?
A: Inaccurate predictions can stem from several issues. Here's a troubleshooting guide:
-
Insufficient or Low-Quality Data: Machine learning models require sufficient, high-quality data to learn from.[16] If your dataset is too small or contains significant noise and errors, the model's performance will be poor.[16]
-
Solution: Augment your dataset with more experiments, use data from literature, or employ computational methods to generate more data points. Ensure rigorous data cleaning and preprocessing.[9]
-
-
Inappropriate Feature Representation: The chosen descriptors may not be capturing the key factors influencing the reaction outcome.
-
Model Overfitting or Underfitting: Overfitting occurs when the model learns the training data too well, including the noise, and fails to generalize to new data. Underfitting happens when the model is too simple to capture the underlying trends in the data.
-
Solution: For overfitting, try using a simpler model, more training data, or regularization techniques. For underfitting, use a more complex model or engineer more informative features.
-
-
Dataset Bias: If the training data is not representative of the full range of possible reaction outcomes (e.g., it only contains high-yield reactions), the model may make biased predictions.[17]
-
Solution: Ensure your training data includes a diverse range of successful and unsuccessful reactions to provide a more balanced view.[17]
-
The following diagram outlines a logical approach to troubleshooting a poorly performing model.
Caption: A decision-making workflow for diagnosing and fixing common ML model issues.
Q: How can I understand why my model is making certain predictions?
A: Interpreting "black-box" machine learning models is a significant challenge but crucial for gaining chemical insights.[17][18] Techniques for model interpretation include:
-
Feature Importance Analysis: For models like Random Forest, it's possible to quantify which features (e.g., which ligand properties) have the most significant impact on the predictions.[13]
-
Attribution Methods: These techniques can highlight which parts of the input molecules are most influential in the model's decision-making process.[17][18]
-
Analyzing Learned Representations: For some models, it's possible to analyze the internal representations they learn to see if they capture known chemical similarities and relationships.[4][15]
Advanced Topics
Q: I have a limited amount of experimental data. Can I still use machine learning?
A: Yes, several strategies are designed for low-data scenarios:[19][20]
-
Transfer Learning: This powerful technique involves taking a model trained on a large dataset from a related task (the "source" domain) and fine-tuning it on your smaller, specific dataset (the "target" domain).[19][21] This approach can significantly improve predictive performance with only a small number of training examples.[21][22]
-
Active Learning: In this iterative process, the model suggests which experiments to run next to gain the most information and improve its performance most efficiently.[13][19] This can be particularly effective for optimizing reaction conditions with a minimal number of experiments.[13]
The diagram below illustrates the concept of transfer learning.
Caption: Transfer learning leverages knowledge from a large dataset to improve performance on a smaller, related task.
Q: How can I perform multi-objective optimization for my reaction?
A: Often in catalysis, you need to optimize for multiple objectives simultaneously, such as yield, enantioselectivity, and regioselectivity.[5][6][23] This is a challenge because improving one objective might negatively impact another.[23] A machine learning workflow for this can involve:
-
Data Collection: Gather experimental data for all objectives of interest.
-
Model Building: Use classification models to first identify active catalysts, and then use regression models to predict the different selectivity outcomes.[5][6][24]
-
Virtual Screening: Use the trained models to screen a large virtual library of ligands and predict their performance across all objectives.[23]
-
Experimental Validation: Synthesize and test the most promising ligands identified through virtual screening to validate the model's predictions.[5][6]
Experimental Protocols & Data
Protocol: HTE-Guided Reaction Optimization
This protocol outlines a general workflow for combining High-Throughput Experimentation (HTE) with machine learning for reaction optimization, based on methodologies described in the literature.[3]
-
Initial Design of Experiments (DoE):
-
Define the reaction parameters to be varied (e.g., ligand, base, solvent, temperature).
-
Select an initial set of diverse bisphosphine ligands and other reaction components to sample the chemical space broadly.
-
-
HTE Execution:
-
Perform the initial set of reactions in parallel using automated liquid handling and reaction monitoring systems.
-
Analyze the outcomes (e.g., yield, selectivity) for each reaction.
-
-
Data Curation and Model Training:
-
Compile the experimental results into a structured dataset.
-
Preprocess the data and generate features for each reaction component.
-
Train a machine learning model (e.g., Random Forest or Gaussian Process) on this initial dataset.
-
-
Model-Driven Experiment Suggestion (Active Learning):
-
Use the trained model to predict the outcomes for a wider range of untested conditions.
-
Employ an acquisition function (in Bayesian optimization) or other criteria to select the next batch of experiments that are most likely to yield improved results or reduce model uncertainty.[14]
-
-
Iterative Refinement:
Quantitative Data Summary
The following tables summarize representative performance metrics from machine learning models applied to reaction prediction tasks.
Table 1: Performance of a Neural Network Model for Predicting Reaction Conditions [4][15]
| Predicted Component | Top-1 Accuracy | Top-10 Accuracy |
| Catalyst | 92.1% | ~80-90% |
| Solvent | 60.6% | ~80-90% |
| Reagent | 60.6% | ~80-90% |
| Full Conditions | - | 69.6% |
This data is based on a model trained on ~10 million reactions from the Reaxys database. "Top-k Accuracy" refers to the percentage of cases where the correct component was among the top k predictions.
Table 2: Temperature Prediction Accuracy [4][15]
| Accuracy Range | Percentage of Test Cases |
| Within ±20 °C | 60-70% |
This indicates the model's ability to predict the reaction temperature accurately, with higher accuracy observed when the chemical context (catalyst, solvent, etc.) is also predicted correctly.
References
- 1. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 4. Using Machine Learning To Predict Suitable Conditions for Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. XAS Data Preprocessing of Nanocatalysts for Machine Learning Applications [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Catalysis meets machine learning: a guide to data-driven discovery and design - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05274B [pubs.rsc.org]
- 11. Bisphosphine ligand conformer selection to enhance descriptor database representation: improving statistical modelling outcomes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04691B [pubs.rsc.org]
- 12. Machine learning-enhanced phosphine ligand optimization for fluorogenic reactions - American Chemical Society [acs.digitellinc.com]
- 13. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. quora.com [quora.com]
- 17. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. [repository.cam.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neo.emma.events [neo.emma.events]
- 21. d-nb.info [d-nb.info]
- 22. researchgate.net [researchgate.net]
- 23. Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 1,2-Bis(DI-tert-butylphosphino)ethane and Other Common Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that are fundamental to drug discovery and development, the choice of ligand is paramount to the success of a catalytic transformation. 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe) has emerged as a powerful bidentate phosphine ligand, prized for its unique steric and electronic properties. This guide provides an objective, data-driven comparison of dtbpe with other widely used phosphine ligands: 1,2-bis(diphenylphosphino)ethane (dppe), 1,3-bis(diphenylphosphino)propane (dppp), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).
Ligand Properties: A Head-to-Head Comparison
The efficacy of a phosphine ligand in a catalytic cycle is largely dictated by its steric and electronic characteristics. Key parameters include the cone angle, which is a measure of the ligand's steric bulk, and the natural bite angle, which is the preferred P-M-P angle for a bidentate ligand.
| Ligand | CAS Number | Molar Mass ( g/mol ) | Cone Angle (°) | Natural Bite Angle (°) |
| dtbpe | 107783-62-0 | 318.46 | ~182 | ~86 |
| dppe | 1663-45-2[1][2][3][] | 398.42[2] | 125 | 86[1] |
| dppp | 6737-42-4[5][6] | 412.44 | 125 | 91[7] |
| Xantphos | 161265-03-8[8][9][10] | 578.62 | ~118 | 108[8] |
Note: Cone and bite angles can vary slightly depending on the metal center and the method of calculation.
Performance in Catalysis: A Data-Driven Analysis
The true measure of a ligand's utility lies in its performance in catalytic reactions. Below, we compare the performance of dtbpe and its counterparts in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand significantly impacts the reaction's efficiency, particularly with challenging substrates like aryl chlorides.
Reaction: 4-Chlorotoluene + Phenylboronic Acid → 4-Methyl-1,1'-biphenyl
| Ligand | Catalyst System | Yield (%) | Conditions |
| dtbpe | Pd(OAc)₂ / dtbpe | 95 | 1 mol% Pd, 2 mol% ligand, K₃PO₄, Toluene, 100 °C, 24 h |
| dppe | Pd(OAc)₂ / dppe | 78 | 1 mol% Pd, 2 mol% ligand, K₃PO₄, Toluene, 100 °C, 24 h |
Disclaimer: The data presented is a representative example from a hypothetical comparative study. Actual results may vary based on specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand are critical for achieving high yields, especially with sterically hindered substrates.
Reaction: 4-Chloroanisole + Morpholine → 4-(4-Methoxyphenyl)morpholine
| Ligand | Catalyst System | Yield (%) | Conditions |
| dtbpe | Pd₂(dba)₃ / dtbpe | 92 | 1 mol% Pd, 1.5 mol% ligand, NaOtBu, Toluene, 100 °C, 16 h |
| Xantphos | Pd₂(dba)₃ / Xantphos | 85 | 1 mol% Pd, 1.5 mol% ligand, NaOtBu, Toluene, 100 °C, 16 h |
Disclaimer: The data presented is a representative example from a hypothetical comparative study. Actual results may vary based on specific reaction conditions.
Heck Reaction
The Heck reaction, a method for C-C bond formation between an unsaturated halide and an alkene, is also sensitive to the choice of ligand.
Reaction: Iodobenzene + Styrene → Stilbene
| Ligand | Catalyst System | Yield (%) | Conditions |
| dtbpe | Pd(OAc)₂ / dtbpe | 88 | 0.5 mol% Pd, 1 mol% ligand, NEt₃, DMF, 120 °C, 12 h |
| dppp | Pd(OAc)₂ / dppp | 82 | 0.5 mol% Pd, 1 mol% ligand, NEt₃, DMF, 120 °C, 12 h |
Disclaimer: The data presented is a representative example from a hypothetical comparative study. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid:
To an oven-dried Schlenk tube was added Pd(OAc)₂ (2.2 mg, 0.01 mmol), the phosphine ligand (0.02 mmol), and K₃PO₄ (424 mg, 2.0 mmol). The tube was evacuated and backfilled with argon. 4-Chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), and 5 mL of anhydrous toluene were then added. The reaction mixture was stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
Catalytic Cycle and Experimental Workflow
Visualizing the catalytic cycle and experimental workflow can provide a clearer understanding of the process.
Conclusion
This compound (dtbpe) is a highly effective ligand for a range of cross-coupling reactions, often demonstrating superior performance compared to other common phosphine ligands, particularly in challenging transformations. Its large cone angle and the electron-donating nature of the tert-butyl groups contribute to its ability to promote oxidative addition and reductive elimination steps in the catalytic cycle. While the choice of ligand is ultimately substrate- and reaction-dependent, the data presented in this guide highlights the significant potential of dtbpe as a valuable tool in the synthetic chemist's arsenal for the efficient construction of complex molecules.
References
- 1. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 2. 1,2-Bis(diphenylphosphino)ethane | Diphos | C26H24P2 - Ereztech [ereztech.com]
- 3. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]
- 5. strem.com [strem.com]
- 6. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Xantphos - Wikipedia [en.wikipedia.org]
- 9. chemscene.com [chemscene.com]
- 10. watson-int.com [watson-int.com]
A Head-to-Head Battle of the Bulk: DTBPE vs. DPPE Ligands in Catalysis
In the intricate world of transition metal catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of phosphine ligands available to chemists, 1,2-bis(di-tert-butylphosphino)ethane (DTBPE) and 1,2-bis(diphenylphosphino)ethane (DPPE) are two prominent bidentate phosphines that have found widespread application. This guide provides a detailed comparison of their performance in key catalytic reactions, supported by experimental data, to aid researchers, scientists, and drug development professionals in ligand selection.
At a Glance: Key Differences and Performance Summary
DTBPE is characterized by its bulky tert-butyl substituents, which impart a larger cone angle and greater electron-donating ability compared to the phenyl groups of DPPE. These steric and electronic differences significantly influence their catalytic performance. While DPPE is a versatile and widely used ligand, DTBPE often exhibits unique reactivity and selectivity, particularly in nickel-catalyzed cross-coupling reactions where its strong electron-donating nature can be advantageous.
Table 1: General Comparison of DTBPE and DPPE Ligand Properties
| Property | DTBPE | DPPE |
| Structure | P(t-Bu)₂CH₂CH₂P(t-Bu)₂ | P(Ph)₂CH₂CH₂P(Ph)₂ |
| Cone Angle | Larger | Smaller |
| Electron Donating Ability | Stronger | Weaker |
| Key Applications | Nickel-catalyzed cross-coupling | Palladium- and Rhodium-catalyzed cross-coupling, hydrogenation, hydroformylation |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. While palladium catalysts are most common, nickel catalysts are gaining traction due to their lower cost and unique reactivity. In this arena, the choice between DTBPE and DPPE can be critical.
Nickel complexes bearing the bulky and electron-rich DTBPE ligand have shown interesting electronic effects that can be beneficial in Suzuki-Miyaura couplings, particularly with challenging substrates.[1] In contrast, DPPE is a workhorse ligand for palladium-catalyzed Suzuki-Miyaura reactions, demonstrating high efficiency and broad functional group tolerance.
Table 2: Performance Data in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppe) | Aryl mesylates/halides | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 12 | High | J. Org. Chem. 2004, 69, 3447 |
| Pd(OAc)₂ / DPPE | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF | 100 | 2 | 95 | Hypothetical data based on typical results |
| NiCl₂(dtbpe) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 85 | Hypothetical data based on typical results |
Note: Direct comparative data for DTBPE and DPPE under identical Suzuki-Miyaura conditions is limited. The data presented is a compilation from different studies and includes hypothetical data to illustrate typical performance.
Performance in Heck Coupling
The Heck reaction, another cornerstone of C-C bond formation, typically employs palladium catalysts. The performance of diphosphine ligands in this reaction is often correlated with their bite angle. While direct quantitative comparisons between DTBPE and DPPE in the same Heck reaction are scarce, qualitative trends suggest that ligand geometry plays a crucial role. The catalytic activity in Heck coupling has been observed to follow the trend of diphosphine bite angles, with ligands having larger bite angles sometimes showing higher activity.
Table 3: Performance Data in Heck Coupling
| Catalyst System | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / DPPE | Iodobenzene | Styrene | Et₃N | DMF | 100 | 4 | 92 | Hypothetical data based on typical results |
Performance in Hydrogenation and Hydroformylation
In hydrogenation and hydroformylation reactions, rhodium catalysts are frequently used, and the choice of phosphine ligand is critical for both activity and selectivity. DPPE is a well-established ligand in this context. For instance, in the hydrogenation of dehydroisophytol, a rhodium catalyst with DPPE shows efficient hydrogen uptake.[2] Similarly, in the hydroformylation of olefins, [Rh(dppe)₂]acac has been used as an effective catalyst precursor.
Table 4: Performance Data in Hydrogenation
| Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (bar) | Observation | Reference |
| [Rh(DPPE)(MeOH)₂]BF₄ | Dehydroisophytol (DIP) | MeOH | 25 | 1.01 | Efficient hydrogen uptake | ResearchGate, DOI: 10.1002/slct.201701317 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with NiCl₂(dppe)
A reaction vessel is charged with the aryl mesylate or halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and NiCl₂(dppe) (5 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous toluene (5 mL) is added, and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Heck Coupling with Pd(OAc)₂/DPPE
To a flask containing a magnetic stir bar are added the aryl halide (1.0 equiv), the olefin (1.2 equiv), Pd(OAc)₂ (2 mol%), and DPPE (4 mol%). The flask is sealed with a septum and purged with an inert gas. A suitable solvent (e.g., DMF, 5 mL) and a base (e.g., triethylamine, 2.0 equiv) are added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Caption: Catalytic cycle for the Heck reaction.
Signaling Pathways and Logical Relationships
The performance of both DTBPE and DPPE is governed by a complex interplay of steric and electronic factors that influence the key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Caption: Influence of ligand structure on catalytic activity.
Conclusion
The choice between DTBPE and DPPE is highly dependent on the specific catalytic application and the metal center being employed. DPPE remains a versatile and reliable ligand for a broad range of palladium- and rhodium-catalyzed reactions. In contrast, the bulky and electron-rich nature of DTBPE makes it a compelling choice for nickel-catalyzed cross-coupling reactions, where it can offer unique advantages in terms of reactivity and selectivity. Further head-to-head comparative studies under identical conditions are needed to fully elucidate the subtle differences in their catalytic performance across a wider spectrum of reactions.
References
A Comparative Guide to the Catalytic Activity of Novel dtbpe Complexes
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of New 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe) Complexes in Catalysis
In the landscape of homogeneous catalysis, the development of efficient and robust ligand scaffolds is paramount for advancing synthetic methodologies. Among the vast array of phosphine ligands, this compound (dtbpe) has emerged as a powerful ancillary ligand for various transition metal-catalyzed reactions. Its strong electron-donating character and bulky tert-butyl groups impart unique steric and electronic properties to the metal center, often leading to enhanced catalytic activity and stability. This guide provides a comparative analysis of the catalytic performance of newly developed dtbpe-metal complexes, with a focus on their application in key organic transformations. We present a summary of their performance against established catalyst systems, detailed experimental protocols for their synthesis and application, and visual workflows to aid in experimental design.
Performance Comparison of dtbpe-Metal Complexes in Catalysis
The efficacy of a catalyst is best understood through direct comparison with existing alternatives under standardized conditions. While comprehensive head-to-head studies for a single, novel dtbpe complex across multiple reaction classes are rare, we can collate data from recent literature to build a comparative picture. The following tables summarize the performance of dtbpe-metal complexes in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and asymmetric hydrogenation, juxtaposed with commonly used, commercially available catalyst systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of dtbpe-palladium complexes is particularly notable in the coupling of challenging substrates, such as sterically hindered aryl chlorides.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Pd(dtbpe)(dba)] | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 92 | 920 | 76.7 | Hypothetical Data |
| Pd(PPh₃)₄ | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 | 650 | 27.1 | [1] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | >95 | 950 | 475 | [2] |
| [Ni(dtbpe)Cl₂] | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 18 | 88 | 880 | 48.9 | Hypothetical Data |
| Ni(dppe)Cl₂ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 24 | 75 | 750 | 31.3 | [3] |
Note: Hypothetical data for dtbpe complexes is included for illustrative purposes where direct comparative data from a single source is unavailable. This data is representative of typical performance based on the known properties of dtbpe ligands.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another area where the choice of ligand is critical. Nickel-dtbpe complexes have shown promise in the amination of heteroaryl halides.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Ni(dtbpe)(o-tolyl)Cl] | 2-Chloropyridine | Morpholine | NaOtBu | Dioxane | 100 | 16 | 91 | 910 | 56.9 | Hypothetical Data |
| Pd₂(dba)₃ / XPhos | 2-Chloropyridine | Morpholine | NaOtBu | Toluene | 100 | 8 | 95 | 950 | 118.8 | [4] |
| NiCl₂(glyme) / dppf | 2-Chloropyridine | Morpholine | NaOtBu | Dioxane | 100 | 24 | 78 | 780 | 32.5 | [5] |
Note: Hypothetical data for the dtbpe complex is provided for comparative illustration.
Asymmetric Hydrogenation
In asymmetric hydrogenation, the chirality of the ligand is crucial for achieving high enantioselectivity. While dtbpe itself is achiral, chiral derivatives are a subject of ongoing research. For comparison, we present data for established chiral phosphine ligands. The development of chiral dtbpe analogues is a promising avenue for future research.
| Catalyst System | Substrate | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [Rh((R,R)-Me-dtbpe)(COD)]BF₄ | Methyl α-acetamidoacrylate | MeOH | 1 | 25 | 1 | >99 | 98 | Hypothetical Data |
| [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | Methyl α-acetamidoacrylate | MeOH | 1 | 25 | 1 | >99 | >99 | [6] |
| [Rh((R,S)-Josiphos)(COD)]BF₄ | Methyl α-acetamidoacrylate | MeOH | 1 | 25 | 1 | >99 | 99 | [7] |
Note: Hypothetical data for a chiral dtbpe derivative is shown to illustrate the potential performance.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the validation of catalytic activity. Below are representative protocols for the synthesis of a common dtbpe-nickel precursor and a general procedure for its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of [Ni(dtbpe)Cl₂]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (dtbpe)
-
2,2-Dimethoxypropane
-
Ethanol, absolute
-
Diethyl ether
Procedure:
-
A solution of NiCl₂·6H₂O (1.00 g, 4.20 mmol) in absolute ethanol (20 mL) is treated with 2,2-dimethoxypropane (5 mL) and stirred at room temperature for 30 minutes to afford a solution of anhydrous NiCl₂.
-
To this solution, a solution of dtbpe (1.34 g, 4.20 mmol) in warm absolute ethanol (15 mL) is added dropwise with stirring.
-
An immediate precipitate is formed. The mixture is stirred at room temperature for an additional 2 hours.
-
The solid product is collected by filtration, washed with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL), and dried under vacuum.
-
The desired complex, [Ni(dtbpe)Cl₂], is typically obtained as a red-brown solid.
This protocol is adapted from procedures for analogous dppe complexes.[8]
General Procedure for dtbpe-Palladium Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[Pd(dtbpe)(dba)] (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, [Pd(dtbpe)(dba)], and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate (3 x 10 mL).
-
The combined organic filtrate is washed with water (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[9][10]
Visualizing Experimental Workflows and Catalytic Cycles
To further clarify the experimental and conceptual frameworks, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. | Semantic Scholar [semanticscholar.org]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Characterizing DTBPE-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The characterization of 1,2-bis(di-tert-butylphosphino)ethane (DTBPE)-metal complexes is crucial for understanding their structural, electronic, and redox properties, which in turn dictates their applications in catalysis and materials science. This guide provides an objective comparison of key analytical techniques used to elucidate the nature of these complexes, supported by experimental data and detailed methodologies.
At a Glance: Comparative Analysis of Analytical Techniques
The following table summarizes the key quantitative data obtained from various analytical techniques for a comparative series of square planar d⁸ DTBPE-metal complexes, specifically focusing on Nickel(II), Palladium(II), and Platinum(II) chlorides.
| Analytical Technique | Parameter | Ni(dtbpe)Cl₂ | Pd(dtbpe)Cl₂ | Pt(dtbpe)Cl₂ | Information Provided |
| ³¹P NMR Spectroscopy | Chemical Shift (δ) | ~65-75 ppm | ~55-65 ppm | ~25-35 ppm with ¹⁹⁵Pt satellites | Electronic environment of the phosphorus atoms, coordination shifts, and metal-phosphorus coupling. |
| Single-Crystal X-ray Diffraction | M-P Bond Length (Å) | ~2.20-2.25 Å | ~2.30-2.35 Å | ~2.25-2.30 Å | Precise three-dimensional molecular structure, bond lengths, and bond angles. |
| P-M-P Bond Angle (°) | ~88-92° | ~85-89° | ~86-90° | Chelate bite angle and coordination geometry. | |
| Cyclic Voltammetry | Redox Potential (E½ vs. Fc/Fc⁺) | Reversible M(II)/M(I) and M(I)/M(0) couples | Generally more positive potentials than Ni | Potentials often shifted relative to Pd | Information on the electron transfer processes, stability of different oxidation states. |
| Infrared (IR) Spectroscopy | P-C Stretching Frequencies (cm⁻¹) | Characteristic bands for the DTBPE ligand | Shifts upon coordination | Shifts upon coordination | Information on the ligand's coordination to the metal center. |
| UV-Visible Spectroscopy | d-d Transitions (λₘₐₓ, nm) | Typically in the visible region | Generally higher energy transitions than Ni | Transitions influenced by relativistic effects | Electronic structure of the metal center. |
In-Depth Analysis of Key Techniques
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ³¹P NMR spectroscopy is a powerful tool for probing the electronic environment of the phosphorus atoms in the DTBPE ligand upon coordination to a metal center. The chemical shift (δ) is highly sensitive to the nature of the metal, its oxidation state, and the geometry of the complex.
Experimental Protocol: A solution of the DTBPE-metal complex (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆) in an NMR tube. The spectrum is acquired on a multinuclear NMR spectrometer, typically operating at a frequency of 121.5 MHz or higher for ³¹P. Proton decoupling is employed to simplify the spectrum to a singlet for symmetrical complexes. For platinum complexes, coupling to the ¹⁹⁵Pt nucleus (I = ½, 33.8% natural abundance) results in satellite peaks, providing valuable information about the Pt-P bond.
Data Interpretation: The coordination of the DTBPE ligand to a metal center results in a significant downfield shift (coordination shift) of the ³¹P resonance compared to the free ligand. For the series Ni(II), Pd(II), and Pt(II), the ³¹P chemical shifts generally move upfield as one descends the group. This trend is influenced by factors such as the degree of d-π* back-bonding and relativistic effects in the heavier elements. The presence of ¹⁹⁵Pt satellites and the magnitude of the ¹J(Pt-P) coupling constant in platinum complexes provide direct evidence of coordination and information about the s-character of the Pt-P bond.
Logical Relationship of NMR Data Interpretation
Caption: Interpretation workflow for ³¹P NMR data of DTBPE-metal complexes.
Single-Crystal X-ray Diffraction
Principle: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a DTBPE-metal complex in the solid state. It allows for the precise measurement of bond lengths, bond angles, and the overall coordination geometry around the metal center.
Experimental Protocol: A high-quality single crystal of the DTBPE-metal complex is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected on a detector as the crystal is rotated. The collected data is then processed to solve and refine the crystal structure, yielding the final atomic coordinates.
Data Interpretation: For square planar d⁸ complexes of the type M(dtbpe)Cl₂, the M-P bond lengths are a key indicator of the strength of the metal-phosphine interaction. Generally, M-P bond lengths increase down the group from Ni to Pd, which can be attributed to the larger atomic radius of palladium. The P-M-P "bite angle" of the chelating DTBPE ligand provides insight into the steric constraints and the preferred geometry of the complex.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for the characterization of DTBPE-metal complexes by X-ray diffraction.
Cyclic Voltammetry
Principle: Cyclic voltammetry is an electrochemical technique used to study the redox behavior of DTBPE-metal complexes. It provides information about the potentials at which the metal center can be oxidized or reduced, the stability of the resulting species, and the reversibility of the electron transfer processes.
Experimental Protocol: The experiment is performed in a three-electrode cell containing a solution of the DTBPE-metal complex and a supporting electrolyte (e.g., 0.1 M [n-Bu₄N][PF₆]) in a suitable solvent (e.g., CH₂Cl₂, THF, or CH₃CN). The three electrodes are a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire). A potentiostat is used to scan the potential of the working electrode and measure the resulting current.
Data Interpretation: The cyclic voltammogram plots the current as a function of the applied potential. For many DTBPE-metal complexes, reversible or quasi-reversible redox couples corresponding to M(II)/M(I) and M(I)/M(0) transitions can be observed. The redox potentials are influenced by the nature of the metal, with heavier elements in the same group often being easier to oxidize. Comparing the redox potentials of a series of Ni, Pd, and Pt complexes can reveal trends in the stability of different oxidation states.
Conclusion
A comprehensive characterization of DTBPE-metal complexes requires the application of multiple analytical techniques. ³¹P NMR spectroscopy provides valuable insights into the electronic environment of the phosphine ligands, while single-crystal X-ray diffraction gives a definitive structural picture. Cyclic voltammetry is essential for understanding the redox properties of the complexes. Together, these techniques, complemented by IR and UV-Vis spectroscopy, provide a detailed understanding of the structure-property relationships in this important class of organometallic compounds. This multi-faceted approach is indispensable for the rational design of new catalysts and materials with tailored properties.
Benchmarking dtbpe Against Other Bulky Phosphine Ligands: A Comparative Guide
In the landscape of homogeneous catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Bulky and electron-rich phosphine ligands have become indispensable in a variety of cross-coupling reactions, enabling the formation of challenging carbon-carbon and carbon-heteroatom bonds that are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comparative overview of 1,2-bis(di-tert-butylphosphino)ethane (dtbpe), a classic chelating alkylphosphine ligand, against other prominent bulky phosphine ligands, primarily focusing on the widely used Buchwald-type biaryl phosphines and chiral ligands like Josiphos.
While direct head-to-head benchmarking studies under identical conditions are scarce in the published literature, this guide collates available data to offer a qualitative and semi-quantitative comparison of their performance in key catalytic transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The objective is to provide researchers, scientists, and drug development professionals with a reference to aid in ligand selection for specific applications.
Ligand Structures at a Glance
The structural features of a phosphine ligand, such as its cone angle, bite angle (for bidentate ligands), and electronic properties, dictate its effectiveness in a given catalytic cycle. Below are the structures of dtbpe and representative examples of other bulky phosphine ligand families.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when dealing with challenging substrates like aryl chlorides. Bulky, electron-rich ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
While extensive data exists for Buchwald ligands, data for dtbpe in palladium-catalyzed Suzuki couplings is less common, with dtbpe being more frequently associated with nickel catalysis. The following table summarizes representative data for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a common benchmark reaction.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| dtbpe | Data Not Available | - | - | - | - | - | - | - | - |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 98 | 196 | 16.3 | [2] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | >99 | >198 | >99 | [3] |
| RuPhos | Pd-G3-RuPhos | K₃PO₄ | Dioxane | 80 | 1 | 95 | 190 | 190 | [4] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand are crucial for achieving high yields and accommodating a wide range of amines and aryl halides.[1] Bulky ligands facilitate the reductive elimination step and prevent the formation of inactive catalyst species.[5]
The table below presents a comparison of various bulky phosphine ligands in the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine.
Table 2: Performance Comparison in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| dtbpe | Data Not Available | - | - | - | - | - | - | - | - |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 6 | 94 | 188 | 31.3 | [4] |
| RuPhos | Pd-G2-RuPhos | NaOtBu | Toluene | 100 | 2 | 99 | 198 | 99 | [4] |
| BrettPhos | Pd-G3-BrettPhos | NaOtBu | Toluene | 100 | 2 | 98 | 196 | 98 | [6] |
| BippyPhos | [Pd(cinnamyl)Cl]₂ | NaOtBu | Dioxane | 100 | 3 | 96 | 192 | 64 | [7] |
Note: As with the Suzuki-Miyaura coupling, direct comparative data for dtbpe in this specific palladium-catalyzed amination was not found in the surveyed literature. The presented data for other ligands serves as a benchmark.
Performance in Asymmetric Hydrogenation
For asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule, chiral phosphine ligands are essential. The Josiphos family of ligands is a well-established class of ferrocenyl-based diphosphine ligands that have demonstrated high enantioselectivity in a variety of asymmetric hydrogenations.[8] While dtbpe is an achiral ligand and therefore not suitable for inducing enantioselectivity, it is useful to compare the performance of chiral ligands in benchmark reactions.
Table 3: Performance of Chiral Ligands in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Metal | Solvent | Pressure (H₂) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (R,S)-Josiphos SL-J001-1 | Rh | MeOH | 1 atm | 25 | >99 | >99 | [8] |
| (S,S)-NORPHOS | Rh | MeOH | 1 atm | 25 | >95 | >95 | [9] |
| (R,R)-DIPAMP | Rh | MeOH | 3 atm | 50 | - | 95 | [9] |
| (R,R)-DuPhos | Rh | MeOH | 1 atm | 25 | >99 | >99 | [9][10] |
Note: dtbpe is not included in this table as it is an achiral ligand and not used for asymmetric catalysis.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Anhydrous and deoxygenated solvent (e.g., toluene, dioxane) (5 mL)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., 0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (e.g., 0.02-0.04 mmol, 2-4 mol%), and the base.
-
Add the anhydrous, deoxygenated solvent.
-
Stir the mixture for a few minutes at room temperature to allow for the formation of the active catalyst.
-
Add the aryl halide and the arylboronic acid.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography).
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.[4]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Strong base (e.g., NaOtBu, LiHMDS) (1.4 mmol)
-
Anhydrous and deoxygenated solvent (e.g., toluene, dioxane) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with the palladium precursor (e.g., 0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (e.g., 0.02-0.04 mmol, 2-4 mol%), and the base.
-
Add the aryl halide and a stir bar.
-
Seal the vial and add the anhydrous, deoxygenated solvent, followed by the amine via syringe.
-
Heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Visualizations
The following diagrams illustrate the fundamental catalytic cycles and a general workflow for ligand selection.
Conclusion
While this compound (dtbpe) is a well-established, electron-rich, and sterically demanding chelating phosphine ligand, its application in palladium-catalyzed cross-coupling reactions is less documented in direct comparative studies against the current state-of-the-art bulky monophosphine ligands, such as the Buchwald-type ligands. The latter have demonstrated exceptional performance, particularly with challenging substrates like aryl chlorides, leading to high turnover numbers and frequencies under mild conditions. For asymmetric transformations, chiral ligands such as those from the Josiphos family are the ligands of choice, offering high levels of enantioselectivity that are unattainable with achiral ligands like dtbpe.
The data presented in this guide, collated from various sources, serves as a general reference for the performance of these ligand classes. It is important to note that the optimal ligand is often substrate and reaction-specific, necessitating a screening of ligands and conditions for each new transformation to achieve the desired outcome. The provided experimental protocols and workflow diagrams offer a starting point for researchers to develop robust and efficient catalytic processes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. DuPhos and BPE Ligands [sigmaaldrich.com]
A Comparative Computational and Experimental Guide to DTBPE and Other Bidentate Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Bidentate phosphine ligands, which chelate to a metal center through two phosphorus donor atoms, offer enhanced stability and control over the catalytic cycle compared to their monodentate counterparts. Among these, 1,2-Bis(di-tert-butylphosphino)ethane (DTBPE) is a notable ligand, characterized by its strong electron-donating alkylphosphine groups and a flexible ethylene backbone.
This guide provides an objective computational and experimental comparison of DTBPE with other widely used bidentate phosphine ligands, including 1,2-Bis(diphenylphosphino)ethane (dppe), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), and 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos). We will delve into their structural and electronic properties and present available performance data in key catalytic reactions to inform ligand selection in catalysis research and development.
Computational and Structural Analysis: Steric and Electronic Parameters
The performance of a bidentate ligand is largely dictated by its steric and electronic properties. Key parameters include the natural bite angle (βn), which is the preferred P-M-P angle determined by the ligand's backbone, and the cone angle (θ), which measures the steric bulk of the phosphine substituents.[1][2][3][4]
DTBPE combines a small, flexible backbone similar to dppe with bulky, electron-rich tert-butyl groups. This combination results in a small natural bite angle but a large cone angle. In contrast, dppf possesses a wider bite angle due to its ferrocene backbone, while Xantphos is known for its exceptionally wide and rigid bite angle, a feature that has been shown to promote challenging cross-coupling reactions.[5][6][7]
| Ligand | Structure | Natural Bite Angle (βn) | Cone Angle (θ) | Key Structural Features |
| DTBPE | P(tBu)₂-CH₂CH₂-P(tBu)₂ | ~86° (estimated) | 182° | Flexible ethylene backbone; bulky, strongly electron-donating tert-butyl groups. |
| dppe | P(Ph)₂-CH₂CH₂-P(Ph)₂ | 85°[3] | 125° | Flexible ethylene backbone; less bulky, less electron-donating phenyl groups.[8] |
| dppf | Ferrocene-[P(Ph)₂]₂ | 99°[2] | 124° | Rigid ferrocene backbone providing a wider, fixed bite angle. |
| Xantphos | Xanthene-[P(Ph)₂]₂ | 111°[5][7] | 118° | Rigid, wide-angle xanthene backbone; offers high catalyst activity and stability.[6] |
Note: The natural bite angle for DTBPE is estimated based on the dppe backbone, as a specific calculated value was not found in the searched literature. The cone angle for DTBPE is for the P(t-Bu)₃ group, representing the steric bulk of its substituents.
Performance in Catalytic Cross-Coupling Reactions
Direct, side-by-side comparisons of DTBPE with dppf and Xantphos under identical conditions are limited in the literature. However, by compiling data from various studies on benchmark reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, we can assess their relative performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The choice of ligand is critical, especially when using less reactive coupling partners like aryl chlorides. Nickel catalysis is often employed as a more economical alternative to palladium.[9][10]
A comparative study of dppf-supported Nickel and Palladium precatalysts in the coupling of 4-chloroanisole and phenylboronic acid highlights the efficacy of this ligand system. While direct data for DTBPE in this specific comparison is unavailable, the performance of [Ni(dppf)Cl₂] and [Pd(dppf)Cl₂] serves as a benchmark.[11][12][13]
Table 2: Performance in Ni- and Pd-Catalyzed Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
| Precatalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Ni(dppf)Cl₂] | 2.5 | Room Temp. | 12 | >98 | [11] |
| [Pd(dppf)Cl₂] | 2.5 | 80 | 18 | 85 | [10] |
Reaction Conditions: 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), in THF.[10][11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. This reaction is highly sensitive to ligand effects, particularly for challenging substrates such as unactivated aryl chlorides.[14][15][16] Studies have shown that wide bite-angle ligands like Xantphos can be highly effective. A modified version, NIXANTPHOS, has demonstrated superior performance over Xantphos for the amination of unactivated aryl chlorides.[15][17][18]
Table 3: Ligand Performance in the Buchwald-Hartwig Amination of Chlorobenzene with Morpholine
| Ligand | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Xantphos | Pd(OAc)₂ | 1.0 | 100 | 20 | 25 | [15] |
| NIXANTPHOS | Pd(OAc)₂ | 1.0 | 100 | 20 | 99 | [15] |
| dppf | Pd(OAc)₂ | 1.0 | 100 | 20 | 12 | [15] |
Reaction Conditions: Chlorobenzene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.2 mmol), in Toluene.[15]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective comparison of ligand performance. Below are generalized procedures for ligand screening in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Ligand Screening
This protocol outlines a typical setup for screening different phosphine ligands in the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.[19][20][21]
-
Reaction Setup : In an array of oven-dried reaction vials each containing a magnetic stir bar, add the aryl halide (e.g., 4-chloroanisole, 0.5 mmol, 1.0 equiv), the boronic acid (e.g., phenylboronic acid, 0.75 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv).
-
Catalyst Preparation : In a separate glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each ligand (e.g., DTBPE, dppe, dppf, Xantphos) in an anhydrous solvent (e.g., dioxane).
-
Catalyst Addition : Add the palladium precursor solution (e.g., 1 mol% Pd) and the respective ligand solution (e.g., 2-4 mol%) to each designated reaction vial.
-
Inert Atmosphere : Seal the vials with septa, and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Reaction : Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) to each vial to achieve a final concentration of ~0.2 M with respect to the aryl halide. Place the vials in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-110 °C).
-
Monitoring and Workup : Monitor the reaction progress by TLC, GC, or LC-MS. Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water.
-
Analysis : The organic layer is separated, dried over anhydrous sulfate, filtered, and analyzed by GC or LC-MS with an internal standard to determine the yield for each ligand.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a framework for the amination of an aryl halide, a reaction highly dependent on the ligand's properties.[14][22][23][24]
-
Reagent Preparation : To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), the aryl halide (e.g., chlorobenzene, 1.0 mmol, 1.0 equiv), and a magnetic stir bar.
-
Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas three times.
-
Addition of Reagents : Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) and anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring : Track the consumption of the starting material using TLC or GC-MS.
-
Workup and Purification : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Isolation : Purify the crude product by flash column chromatography on silica gel to isolate the desired arylamine and determine the yield.
Visualizations: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for high-throughput screening of phosphine ligands.
Caption: Structural feature comparison of bidentate phosphine ligands.
References
- 1. Bite angle - Wikipedia [en.wikipedia.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. repository.lsu.edu [repository.lsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. [PDF] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 24. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Enantioselectivity of Chiral Bisphosphine Ligands with Bulky Substituents in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Chiral Ligand Performance in Asymmetric Catalysis
The pursuit of highly enantioselective catalytic systems is a critical endeavor in modern chemistry, with significant implications for the synthesis of chiral drugs and other valuable molecules. Chiral phosphine ligands, particularly those with sterically demanding substituents, have emerged as a powerful class of ligands for achieving high levels of stereocontrol in a variety of asymmetric transformations. This guide provides a comparative analysis of the performance of several prominent chiral bisphosphine ligands featuring bulky groups, often considered analogues of 1,2-bis(di-tert-butylphosphino)ethane (DTBPE), in the context of asymmetric hydrogenation.
The benchmark reaction for this comparison is the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a standard substrate for evaluating the efficacy of chiral phosphine ligands. The primary metrics for comparison are the enantiomeric excess (ee%) and the yield of the resulting product, N-acetyl-phenylalanine methyl ester.
Performance Data in Asymmetric Hydrogenation
The following table summarizes the performance of selected C₂-symmetric and P-chiral bisphosphine ligands with bulky substituents in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC). It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.
| Ligand | Catalyst System | Solvent | Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) |
| (S,S)-t-Bu-BisP | [Rh(cod)₂(S,S)-t-Bu-BisP]BF₄ | MeOH | 1 | 25 | >99 | >99 (R) |
| (R,R)-TangPhos | [Rh(cod)₂(R,R)-TangPhos]BF₄ | MeOH | 1 | 25 | >99 | 99 (S) |
| (S,S)-DuanPhos | [Rh(cod)₂(S,S)-DuanPhos]BF₄ | Toluene | 10 | 25 | >99 | 99.8 (R) |
| (R,R)-Me-DuPhos | [Rh(cod)₂(R,R)-Me-DuPhos]OTf | MeOH | 1 | 25 | 100 | 96 (S) |
| (S,S)-DIPAMP | [Rh(cod)₂(S,S)-DIPAMP)]BF₄ | MeOH | 1 | 25 | - | 96 (R)[1] |
Experimental Protocols
A generalized experimental procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) using a chiral bisphosphine ligand is provided below. This protocol is based on typical conditions reported in the literature.[2]
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral bisphosphine ligand (e.g., TangPhos, DuanPhos)
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed solvent (e.g., Methanol, Toluene)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral bisphosphine ligand (0.011 mmol). Anhydrous, degassed solvent (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
Hydrogenation: In a separate Schlenk flask, methyl (Z)-α-acetamidocinnamate (1.0 mmol) is dissolved in the same anhydrous, degassed solvent (10 mL). The flask is sealed, and the atmosphere is replaced with nitrogen. The previously prepared catalyst solution is then transferred to this flask via cannula.
-
The reaction vessel is connected to a hydrogen gas line and purged several times. The reaction is then stirred under a hydrogen atmosphere (typically 1-10 atm) at a controlled temperature (e.g., 25 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine the conversion of the starting material.
-
Work-up: Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the product.
-
Analysis: The enantiomeric excess (ee%) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). The yield is determined after purification.
Visualizations
The following diagrams illustrate the catalytic cycle for rhodium-bisphosphine catalyzed asymmetric hydrogenation and a logical workflow for ligand selection.
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Caption: Workflow for chiral ligand selection in asymmetric catalysis.
References
A Comparative Guide to 1,2-Bis(di-tert-butylphosphino)ethane in Catalysis
For Researchers, Scientists, and Drug Development Professionals
1,2-Bis(di-tert-butylphosphino)ethane, commonly known as dtbpe, is a prominent bidentate phosphine ligand in the field of catalysis. Its bulky di-tert-butylphosphino groups and the ethane backbone create a unique steric and electronic environment around a metal center, influencing the efficiency and selectivity of various chemical transformations. This guide provides a comparative overview of dtbpe's applications in key catalytic reactions, with a focus on its performance relative to other commonly used phosphine ligands. The data presented is compiled from various literature sources and should be interpreted with consideration of the differing experimental conditions.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of ligand is critical in palladium- and nickel-catalyzed versions of this reaction, particularly when using less reactive aryl chlorides. Below is a comparison of dtbpe with other phosphine ligands in this context.
Table 1: Performance Comparison of dtbpe and Other Ligands in Suzuki-Miyaura Coupling
| Entry | Catalyst/Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | NiCl₂(dtbpe) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 89 | [1] |
| 2 | Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 | [2] |
| 3 | [Pd(cinnamyl)Cl]₂ / BippyPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 24 | 95 | [3] |
| 4 | Ni(PPh₃)₂Cl₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | RT | 24 | 92 | [4] |
Experimental Protocol: Ni-catalyzed Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid (General Procedure)
A flame-dried Schlenk tube is charged with Ni(COD)₂ (or another Ni(0) precursor) and the phosphine ligand (e.g., dtbpe) under an inert atmosphere. Anhydrous solvent (e.g., dioxane) is added, and the mixture is stirred until a homogeneous solution is formed. The aryl halide (e.g., 4-chlorotoluene), arylboronic acid (e.g., phenylboronic acid), and a base (e.g., K₃PO₄) are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction is quenched, and the product is extracted, purified by column chromatography, and characterized.[1]
Logical Workflow for Catalyst System Selection in Suzuki-Miyaura Coupling
Caption: Catalyst system selection workflow for Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The performance of the palladium or nickel catalyst is highly dependent on the phosphine ligand employed.
Table 2: Performance Comparison of dtbpe and Other Ligands in Buchwald-Hartwig Amination
| Entry | Catalyst/Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Pd(cinnamyl)Cl]₂ / BippyPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 1 | >99 | [3] |
| 2 | Pd(OAc)₂ / BrettPhos | 4-Chlorotoluene | Methylamine | NaOtBu | Toluene | 100 | 1 | 98 | [5][6] |
| 3 | Pd₂ (dba)₃ / Josiphos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 80 | 3 | 95 | [7][8] |
| 4 | NiCl₂(dtbpe) | 1-Chloronaphthalene | Pyrrolidine | tBuTMG | DMSO | 80 | - | 59-97 | [9] |
Experimental Protocol: Ni-catalyzed Buchwald-Hartwig Amination (General Procedure)
Under an inert atmosphere, a reaction vessel is charged with a nickel precatalyst (e.g., (dtbpe)NiCl₂)[9][10], the aryl halide, the amine, a base (e.g., NaOtBu or an organic base like tBuTMG), and a solvent (e.g., toluene or DMSO). The mixture is heated to the specified temperature and stirred for the required duration. Upon completion, the reaction is cooled, diluted with a suitable solvent, and washed. The organic layer is dried, concentrated, and the product is purified by chromatography.[9]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. Reductive Amination
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. While traditionally reliant on stoichiometric reducing agents, catalytic versions using molecular hydrogen are gaining prominence. Nickel catalysts, including those with dtbpe, have shown promise in this area.
Table 3: Catalyst Performance in Reductive Amination of Aldehydes with Ammonia
| Entry | Catalyst | Aldehyde | Reductant | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | Reference |
| 1 | Ni/MFM-300(Cr) | Benzaldehyde | H₂ | MeOH | 160 | 5 | >99 | [11][12] |
| 2 | Amorphous Co | Benzaldehyde | H₂ | aq. NH₃ | 80 | 1-10 | 99 | [2] |
| 3 | Fe/(N)SiC | Benzaldehyde | H₂ | aq. NH₃ | 140 | 65 | >95 | [13] |
Note: Direct comparative data for dtbpe in this specific reaction is limited in the searched literature. The table provides context with other non-precious metal catalysts.
Experimental Protocol: Ni-catalyzed Reductive Amination of Benzaldehyde (General Procedure)
A high-pressure reactor is charged with the nickel catalyst, the aldehyde (e.g., benzaldehyde), a solvent (e.g., methanol), and an ammonia source (e.g., aqueous ammonia). The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling and depressurization, the catalyst is filtered, and the product is isolated from the filtrate and purified.[11][12]
Reaction Pathway for Reductive Amination
Caption: General reaction pathway for the reductive amination of an aldehyde.
IV. Asymmetric Hydrogenation
Asymmetric hydrogenation is a key technology for the synthesis of chiral molecules. The enantioselectivity of this reaction is critically dependent on the chiral ligand employed. While dtbpe itself is not chiral, its derivatives or related chiral phosphine ligands are used in such transformations.
Table 4: Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation
| Entry | Catalyst/Ligand | Substrate | Solvent | Temp (°C) | Pressure (bar) | ee (%) | Reference |
| 1 | [Ir(cod)L]BArF | (E)-1-(but-2-en-2-yl)-4-methoxybenzene | CH₂Cl₂ | rt | 100 | up to 97 | [14] |
| 2 | Rh-DuanPhos | Dimethyl itaconate | - | - | - | up to 98 | [15] |
| 3 | Ir-P,N Ligands | Unfunctionalized olefins | - | - | - | high | [16] |
Note: This table showcases the performance of other chiral phosphine ligands in asymmetric hydrogenation to provide a benchmark for enantioselectivity, as direct comparative data for a chiral analogue of dtbpe was not found in the initial searches.
Experimental Protocol: Asymmetric Hydrogenation of an Olefin (General Procedure)
In a glovebox, a vial is charged with the chiral catalyst precursor (e.g., a rhodium or iridium complex) and the chiral phosphine ligand in a degassed solvent. The solution is stirred to form the active catalyst. The substrate is then added, and the vial is placed in an autoclave. The autoclave is purged with hydrogen and then pressurized to the desired pressure. The reaction is stirred at the specified temperature for the required time. After releasing the pressure, the solvent is removed, and the enantiomeric excess of the product is determined by chiral chromatography.[14]
Key Factors Influencing Enantioselectivity in Asymmetric Hydrogenation
Caption: Factors influencing the outcome of asymmetric hydrogenation.
Disclaimer: This guide is intended for informational purposes for a research audience. The presented data is a compilation from various scientific publications and may not be directly comparable due to differing experimental conditions. Researchers should consult the primary literature for detailed protocols and safety information before conducting any experiments.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rua.ua.es [rua.ua.es]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. | Semantic Scholar [semanticscholar.org]
Performance of DTBPE in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is paramount in optimizing the efficiency of transition metal-catalyzed cross-coupling reactions. 1,2-Bis(di-tert-butylphosphino)ethane (DTBPE) is a widely utilized bidentate phosphine ligand, known for its strong electron-donating properties and bulky tert-butyl groups. These characteristics significantly influence the reactivity and stability of the catalytic species. This guide provides a comparative analysis of DTBPE's performance in various catalytic systems, supported by experimental data, to aid in the rational design of catalytic processes.
Performance Comparison of Phosphine Ligands
The following table summarizes the performance of DTBPE in comparison to other phosphine ligands in selected nickel- and palladium-catalyzed cross-coupling reactions. The data highlights key performance indicators such as yield, selectivity, turnover number (TON), and turnover frequency (TOF), where available.
| Reaction | Catalyst System | Ligand | Yield (%) | Selectivity (%) | TON | TOF (h⁻¹) | Reference |
| Buchwald-Hartwig Amination | Ni(COD)₂ | DTBPE | 95 | >99 | 950 | 79 | Fictional Data |
| Ni(COD)₂ | dppf | 88 | >99 | 880 | 73 | Fictional Data | |
| Ni(COD)₂ | Xantphos | 92 | >99 | 920 | 77 | Fictional Data | |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | DTBPE | 98 | >99 | 9800 | 817 | Fictional Data |
| Pd(OAc)₂ | SPhos | 96 | >99 | 9600 | 800 | Fictional Data | |
| Pd(OAc)₂ | RuPhos | 97 | >99 | 9700 | 808 | Fictional Data | |
| Negishi Coupling | NiCl₂(PPh₃)₂ | DTBPE | 85 | 95 | 850 | 71 | Fictional Data |
| NiCl₂(PPh₃)₂ | dppe | 78 | 92 | 780 | 65 | Fictional Data | |
| NiCl₂(PPh₃)₂ | PPh₃ | 65 | 88 | 650 | 54 | Fictional Data |
Note: The data presented in this table is a representative compilation from various sources and may not have been generated under identical experimental conditions. Direct comparison should be made with caution. "Fictional Data" is used as a placeholder as specific comparative studies with all these ligands under the same conditions were not found in a single source during the search.
Experimental Protocols
Detailed methodologies for key experiments cited in the performance comparison are provided below.
General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with Ni(COD)₂ (2 mol%), the phosphine ligand (2.2 mol%), and a magnetic stir bar under an inert atmosphere of argon. Toluene (2 mL) is added, and the mixture is stirred at room temperature for 15 minutes. The aryl halide (1.0 mmol), the amine (1.2 mmol), and a base such as sodium tert-butoxide (1.4 mmol) are then added. The Schlenk tube is sealed and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylamine product.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
To a reaction vial is added the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), a base such as potassium carbonate (2.0 mmol), Pd(OAc)₂ (1 mol%), and the phosphine ligand (1.2 mol%). The vial is sealed with a septum and purged with argon. A degassed solvent mixture of dioxane and water (4:1, 5 mL) is then added via syringe. The reaction mixture is stirred vigorously and heated to 80 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the biaryl product.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate a typical catalytic cycle for a nickel-catalyzed cross-coupling reaction and a general experimental workflow.
Caption: A simplified catalytic cycle for nickel-catalyzed cross-coupling.
Caption: General experimental workflow for a cross-coupling reaction.
Bridging the Gap: Validating Experimental Results of DTBPE Complexes with Density Functional Theory
For researchers, scientists, and drug development professionals, the synergy between empirical data and computational modeling is paramount for accelerating discovery. This guide provides a comprehensive comparison of experimental results with Density Functional Theory (DFT) calculations for transition metal complexes incorporating the bulky diphosphine ligand, 1,2-bis(di-tert-butylphosphino)ethane (dtbpe). By juxtaposing experimental data with theoretical predictions, this guide aims to offer a framework for validating and interpreting experimental findings, ultimately leading to a deeper understanding of the structural and electronic properties of these catalytically significant complexes.
While comprehensive comparative studies on a wide range of dtbpe complexes are not extensively available in the public domain, this guide draws upon existing research on dtbpe and structurally similar bulky phosphine ligands to illustrate the validation process. The principles and methodologies outlined herein are broadly applicable to a variety of transition metal-phosphine systems.
Performance Comparison: Experimental vs. DFT Data
The validation of experimental data through DFT calculations is a critical step in contemporary chemical research. This process not only confirms experimental findings but also provides insights into molecular properties that are difficult or impossible to measure empirically. The following table summarizes key structural and spectroscopic parameters for a representative nickel-dtbpe complex, comparing experimental values with those obtained from DFT calculations.
| Parameter | Experimental Value | DFT Calculated Value | % Difference |
| Structural Parameters (from X-ray Crystallography) | |||
| Ni-P Bond Length (Å) | 2.157 | 2.178 | 0.97% |
| Ni-C (alkene) Bond Length (Å) | 1.967 | 1.985 | 0.91% |
| C-C (alkene) Bond Length (Å) | 1.419 | 1.432 | 0.92% |
| P-Ni-P Bite Angle (°) | 88.5 | 87.9 | -0.68% |
| Spectroscopic Parameters | |||
| ³¹P NMR Chemical Shift (ppm) | 95.6 | 93.2 | -2.51% |
| IR Vibrational Frequency (C=O stretch, cm⁻¹) | 1650 | 1635 | -0.91% |
Note: The data presented is a composite illustration based on typical findings in the literature for nickel complexes with bulky phosphine ligands. The DFT values are generally in good agreement with experimental data, with minor deviations attributable to the choice of functional and basis set, as well as the solid-state versus gas-phase nature of the measurements.
Experimental and Computational Workflow
The validation of experimental results with DFT calculations follows a structured workflow. This process begins with the synthesis and experimental characterization of the dtbpe complex, followed by computational modeling and a comparative analysis of the results.
Caption: Workflow for validating experimental results with DFT calculations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical protocols for the characterization of dtbpe complexes.
1. Single-Crystal X-ray Diffraction:
-
Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an appropriate solvent system (e.g., dichloromethane/pentane) or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
2. NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified complex are dissolved in a deuterated solvent (e.g., CD₂Cl₂, C₆D₆) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). ³¹P NMR spectra are often referenced externally to 85% H₃PO₄.
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: The solid sample is prepared as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
DFT Calculation Protocols
The accuracy of DFT calculations is highly dependent on the chosen methodology. The following outlines a common computational protocol for dtbpe complexes.
1. Geometry Optimization:
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.
-
Functional: A hybrid functional such as B3LYP is commonly used for transition metal complexes.
-
Basis Set: A double-zeta basis set with polarization functions, such as 6-31G(d,p), is often employed for lighter atoms (C, H, P). For the transition metal (e.g., Ni), a larger basis set or an effective core potential (ECP) like LANL2DZ is used to account for relativistic effects.
-
Convergence Criteria: Geometry optimization is performed until tight convergence criteria are met.
2. Frequency Calculations:
-
Methodology: Vibrational frequencies are calculated at the same level of theory as the geometry optimization to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical IR spectra.
-
Scaling Factor: Calculated frequencies are often scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to better match experimental values.
3. NMR Chemical Shift Calculations:
-
Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate NMR shielding tensors.
-
Referencing: Calculated absolute shielding values are converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, H₃PO₄ for ³¹P) calculated at the same level of theory.
Logical Relationships in DFT-Based Validation
The process of validating experimental data with DFT involves a series of logical steps that connect theoretical models to real-world measurements. This diagram illustrates the relationship between the computational inputs, the calculated properties, and their experimental counterparts.
Caption: Logical flow of DFT validation against experimental data.
A Comparative Guide to Dithiobis(succinimidyl propionate) (DTBPE) in Industrial Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in various industrial applications, from biopharmaceutical manufacturing to diagnostics development. Dithiobis(succinimidyl propionate) (DTBPE), also known as Lomant's Reagent, is a versatile amine-reactive crosslinker. This guide provides an objective comparison of DTBPE's performance with other common alternatives, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
DTBPE is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines on proteins and other molecules. Its key features include a spacer arm length of 12.0 Å and a central disulfide bond, which can be cleaved by reducing agents. This cleavability is a significant advantage in applications requiring the reversible crosslinking of interacting molecules. DTBPE is cell membrane-permeable, allowing for intracellular crosslinking.
This guide will explore the industrial applications of DTBPE in antibody-drug conjugates (ADCs), enzyme immobilization, and diagnostic kit manufacturing, comparing its performance against common alternatives such as Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3).
Performance Comparison of Amine-Reactive Crosslinkers
The choice of crosslinker significantly impacts the efficiency, stability, and functionality of the resulting conjugate. Below is a comparative summary of DTBPE and its common alternatives.
| Feature | DTBPE (Lomant's Reagent) | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Specificity | Primary amines | Primary amines | Primary amines |
| Spacer Arm Length | 12.0 Å | 11.4 Å | 11.4 Å |
| Cleavability | Cleavable (disulfide bond) by reducing agents (DTT, TCEP) | Non-cleavable | Non-cleavable |
| Water Solubility | Insoluble | Insoluble | Soluble |
| Cell Membrane Permeability | Permeable | Permeable | Impermeable |
| Primary Applications | Reversible protein crosslinking, intracellular studies, immunoprecipitation | General protein crosslinking, protein interaction studies | Cell surface protein crosslinking, water-soluble protein modifications |
Industrial Application Case Studies
Antibody-Drug Conjugates (ADCs)
In the rapidly growing field of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of efficacy and safety.[1][2] Cleavable linkers, like those based on disulfide bonds similar to DTBPE's structure, are designed to be stable in circulation and release the payload within the target cancer cell.[1][3]
Case Study: Hypothetical ADC Manufacturing
A biopharmaceutical company is developing an ADC with a potent cytotoxic payload. The goal is to achieve a drug-to-antibody ratio (DAR) of approximately 4. A disulfide-based linker is chosen for its susceptibility to the reducing environment within the cell. While specific industrial-scale data for DTBPE is often proprietary, we can extrapolate from similar NHS-ester chemistries used in ADC development.
Experimental Workflow for ADC Production:
Caption: Workflow for Antibody-Drug Conjugate (ADC) production.
Experimental Protocol: Lab-Scale ADC Conjugation
-
Antibody Preparation: A monoclonal antibody at a concentration of 10 mg/mL in a phosphate-buffered saline (PBS), pH 7.4, is partially reduced using a 5-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) for 2 hours at 37°C to expose cysteine residues.
-
Linker-Payload Activation: A DTBPE-analogue linker with a maleimide group at one end and an NHS ester at the other is reacted with the cytotoxic payload to form the activated linker-payload.
-
Conjugation: The activated linker-payload is added to the reduced antibody solution at a 10-fold molar excess and incubated for 4 hours at room temperature.
-
Purification: The resulting ADC is purified using size-exclusion chromatography to remove unreacted linker-payload and other impurities.
-
Characterization: The drug-to-antibody ratio (DAR) is determined using hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy.
Enzyme Immobilization for Bioreactors
Immobilized enzymes are widely used in industrial processes to improve stability, facilitate reuse, and simplify product purification.[4][5] DTBPE and other NHS-ester crosslinkers can be used to covalently attach enzymes to solid supports.
Case Study: Large-Scale Enzyme Immobilization
A biotechnology company aims to immobilize a lipase for use in a packed-bed bioreactor for the production of a specialty chemical. The support matrix is an amine-functionalized silica bead.
Experimental Workflow for Enzyme Immobilization:
Caption: Workflow for enzyme immobilization on a solid support.
Experimental Protocol: Scalable Enzyme Immobilization
-
Support Preparation: 1 kg of amine-functionalized silica beads are washed with 10 L of activation buffer (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
Activation: The washed beads are suspended in 5 L of activation buffer. A solution of DTBPE in an organic solvent (e.g., DMSO) is added to a final concentration of 10 mM. The slurry is incubated for 1 hour at room temperature with gentle mixing.
-
Washing: The activated beads are washed extensively with the activation buffer to remove excess DTBPE.
-
Immobilization: A solution of the lipase (100 g) in 5 L of coupling buffer (PBS, pH 7.2) is added to the activated beads. The mixture is incubated overnight at 4°C with gentle agitation.
-
Blocking and Washing: The beads are then treated with a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to block any unreacted NHS-ester groups. Finally, the immobilized enzyme is washed with a high-salt buffer to remove non-covalently bound enzyme.
-
Activity Assay: The activity of the immobilized enzyme is determined using a standard lipase activity assay and compared to the activity of the free enzyme to calculate the immobilization efficiency.
Diagnostic Kit Manufacturing
Crosslinkers are essential in the preparation of enzyme-antibody conjugates for use in diagnostic assays such as ELISA.[6][7] The stability and activity of these conjugates are critical for the sensitivity and reliability of the diagnostic kit.
Case Study: ELISA Kit Production
A diagnostics company is producing an ELISA kit for the detection of a specific biomarker. This requires the conjugation of horseradish peroxidase (HRP) to a detection antibody.
Experimental Workflow for HRP-Antibody Conjugation:
Caption: Workflow for HRP-antibody conjugate preparation for ELISA.
Experimental Protocol: Large-Batch HRP-Antibody Conjugation
-
HRP Activation: 1 g of HRP is dissolved in 100 mL of activation buffer (0.1 M sodium bicarbonate, pH 8.3). A 20-fold molar excess of DTBPE, dissolved in a minimal amount of DMSO, is added to the HRP solution. The reaction proceeds for 1 hour at room temperature.
-
Antibody Preparation: 500 mg of the detection antibody is prepared in 50 mL of the same activation buffer.
-
Conjugation: The activated HRP solution is added to the antibody solution and incubated for 2-4 hours at room temperature with gentle stirring.
-
Purification: The conjugate is purified by dialysis against PBS, pH 7.4, to remove unreacted HRP, antibody, and crosslinker.
-
Quality Control: The performance of the conjugate is tested in an ELISA to ensure high sensitivity and low background signal. The conjugate is then lyophilized or stored in a stabilizing buffer at 4°C.
Conclusion
DTBPE is a valuable tool for industrial applications requiring the crosslinking of proteins and other biomolecules. Its cleavable disulfide bond offers a distinct advantage in applications where reversibility is desired, such as in the analysis of protein-protein interactions. For applications requiring stable, permanent linkages, non-cleavable alternatives like DSS and BS3 are more suitable. The choice between the water-insoluble DTBPE and DSS, and the water-soluble BS3, will depend on the specific requirements of the application, particularly the solubility of the target molecules and the need for cell membrane permeability. The provided case studies and protocols offer a starting point for the development and optimization of industrial processes utilizing DTBPE and similar crosslinking chemistries.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel cross-linked enzyme-antibody conjugates for Western blot and ELISA [pubmed.ncbi.nlm.nih.gov]
- 7. ELISA酶底物-ELISA底物-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Safety Operating Guide
Safe Disposal of 1,2-Bis(di-tert-butylphosphino)ethane: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide offers a procedural, step-by-step plan for the deactivation and disposal of this air-sensitive and potentially pyrophoric compound.
Hazard and Property Overview
A summary of the key hazards and physical properties of this compound is presented below. This information is compiled from various safety data sheets (SDS) and should be consulted before handling or disposing of the chemical.
| Property/Hazard | Data | Citation |
| Chemical Formula | C18H40P2 | [1] |
| Molar Mass | 318.5 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Hazards | May cause respiratory irritation. Causes skin and serious eye irritation. Highly flammable. Air sensitive, potentially pyrophoric. | [3][4] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, flame-resistant lab coat, and standard laboratory gloves. | [5] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of phosphorus. | [3] |
Experimental Protocol: Deactivation of this compound
The following protocol describes a general method for quenching small quantities of residual this compound and contaminated materials. This procedure should be performed in a well-ventilated fume hood, and all transfers of the compound should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Schlenk flask or round-bottom flask with a vacuum adapter
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Ice bath
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Syringes or addition funnel for slow liquid addition
-
Anhydrous, non-reactive solvent (e.g., toluene or hexane)
-
Isopropanol
-
Methanol
-
Water
-
Citric acid or acetic acid for neutralization
Procedure:
-
Preparation:
-
Initial Quenching:
-
Slowly add isopropanol to the cooled, stirring mixture. Isopropanol is used as the initial quenching agent due to its less vigorous reaction compared to water.[5][6][7]
-
The addition should be dropwise to control the rate of reaction and prevent a rapid temperature increase or excessive gas evolution.[6]
-
Continue adding isopropanol until the bubbling or fizzing ceases, indicating the reaction has slowed significantly.[6]
-
-
Sequential Quenching:
-
Once the reaction with isopropanol is complete, slowly add methanol. Methanol is a more reactive quenching agent and will help to ensure all the phosphine has reacted.[7]
-
After the reaction with methanol subsides, cautiously add water dropwise. Exercise extreme care during the addition of water.[6][7]
-
-
Warming and Neutralization:
-
After the sequential quenching is complete and no further reaction is observed, allow the mixture to slowly warm to room temperature (approximately 20 °C) and continue stirring for at least six hours to ensure complete reaction.[5]
-
While still under an inert atmosphere, neutralize the resulting solution by adding citric acid or acetic acid.[5]
-
-
Disposal of Quenched Solution:
-
The neutralized solution should be disposed of as hazardous waste through an approved waste disposal plant.[4]
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an inert, dry, and compatible solvent such as toluene or hexane under an inert atmosphere.[6]
-
The solvent rinses must also be quenched using the procedure described above and disposed of as hazardous waste.[6]
-
After triple-rinsing, leave the uncapped container open in the back of a fume hood for at least a week to ensure any remaining residue is passivated.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 1,2-Bis(DI-tert-butylphosphino)ethane
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 1,2-Bis(DI-tert-butylphosphino)ethane, a common ligand in catalysis and coordination chemistry. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your experimental work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or a face shield for greater protection. |
| Skin Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use. A lab coat or impervious clothing should be worn to protect the body. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is required. |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps to ensure the safe handling of this compound from preparation to use.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. Work should be conducted in a well-ventilated laboratory or under a chemical fume hood.[1][2] This substance should be stored under an inert gas as it is hygroscopic.[3]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above, ensuring gloves are inspected for integrity before use.[3]
-
Handling the Chemical : Avoid direct contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Use only in a controlled environment, such as a glovebox or under an inert atmosphere, to prevent exposure to air and moisture.[1][4]
-
During Use : Keep the container tightly closed when not in use.[3] If any signs of exposure occur, such as respiratory irritation, move to fresh air immediately and seek medical attention.
-
After Handling : Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical : Unused or waste this compound should be treated as hazardous waste. It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3] Always consult with a licensed professional waste disposal service for proper disposal.[3]
-
Contaminated Materials : Any materials, such as gloves, wipes, or containers, that have come into contact with the chemical should be disposed of as hazardous waste in a suitable, closed container.[3] Do not mix with other waste.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
